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  • Product: (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
  • CAS: 71115-69-0

Core Science & Biosynthesis

Exploratory

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol chemical structure

An In-depth Technical Guide to the Chemical Structure of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol Introduction: Beyond the Name, A Story in Stereochemistry (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Introduction: Beyond the Name, A Story in Stereochemistry

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a molecule whose significance is intrinsically linked to its three-dimensional architecture. As a member of the aminodiol family, its foundational structure consists of a propane-1,3-diol backbone, functionalized with an amino group and a 4-nitrophenyl substituent. The presence of two chiral centers at the C1 and C2 carbons gives rise to four distinct stereoisomers: the diastereomeric pairs of threo ((1R,2R) and (1S,2S)) and erythro ((1R,2S) and (1S,2R)).

This guide focuses specifically on the (1S,2R)-erythro isomer . While it shares the same molecular formula and connectivity as its isomers, its unique spatial arrangement renders its properties and applications distinct. Its story is best told in comparison to its famous diastereomer, (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, which serves as the structural core of the broad-spectrum antibiotic, Chloramphenicol.[1][2] Understanding the (1S,2R) structure is therefore not just an academic exercise; it is a crucial lesson in the profound impact of stereochemistry on biological function, serving as an essential reference point and a key to unlocking the stereospecificity of its potent antibiotic relative.

Core Chemical Structure and Physicochemical Properties

The (1S,2R) isomer is systematically named (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol . Its structure is characterized by three key functional groups that dictate its chemical behavior:

  • The p-Nitrophenyl Group: This electron-withdrawing aromatic ring is a critical component, influencing the molecule's electronic properties and serving as a precursor handle for further chemical modifications.

  • The Diol Moiety: The two hydroxyl groups (at C1 and C3) make the molecule polar and capable of extensive hydrogen bonding, which influences its solubility and interactions with biological systems.

  • The Primary Amine: The amino group at C2 imparts basic properties to the molecule and is the key site for the dichloroacetylation step that yields the active antibiotic, chloramphenicol, from its (1R,2R) diastereomer.[1]

Caption: 2D representation of the (1S,2R)-erythro isomer.

Comparative Physicochemical Data

Direct experimental data for the (1S,2R) isomer is not as widely published as for its more common counterparts. The table below compares the known properties of the parent compound and its key stereoisomers, providing a contextual understanding.

Property(1S,2R)-Isomer (Erythro)(1S,2S)-Isomer (L-threo)(1R,2R)-Isomer (D-threo / Chloramphenicol Base)
Synonyms L-erythro isomerL-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediolD-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol
CAS Number Not individually assigned2964-48-9[3][4]716-61-0[5]
Molecular Formula C₉H₁₂N₂O₄[3]C₉H₁₂N₂O₄[3]C₉H₁₂N₂O₄[5]
Molecular Weight 212.20 g/mol 212.20 g/mol 212.20 g/mol [5]
Appearance White to pale yellow crystalline solid[6]White to light yellow powder/crystalWhite or almost white crystalline powder[5]
Melting Point ~163-166 °C (as part of racemic mixture)160-168°C[4]163-165 °C
Optical Rotation Opposite sign to (1R,2S)+27.0° to +33.0° (c=1, 6M HCl)[4][α]25/D −30°, c = 1 in 6 M HCl

The Defining Role of Stereochemistry

The biological and chemical identity of this molecule is dominated by the specific 3D arrangement of its atoms at the C1 and C2 stereocenters.

  • Enantiomers vs. Diastereomers: The (1S,2R) isomer is the mirror image (enantiomer) of the (1R,2S) isomer. Together, they form the erythro diastereomeric pair. This pair is diastereomerically related to the threo pair, which consists of the (1R,2R) and (1S,2S) enantiomers.

  • Biological Inactivity: The profound biological importance of this stereochemistry is demonstrated by chloramphenicol. Only the D-threo ((1R,2R)) isomer, after acylation, exhibits significant antibacterial activity by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[1][7] The L-threo ((1S,2S)), D-erythro ((1R,2S)), and L-erythro ((1S,2R)) isomers are largely devoid of this antibacterial action.[8][9][10] This makes the (1S,2R) isomer a critical negative control in research to confirm the stereospecificity of the drug's mechanism.

Stereoisomers node_1S2R (1S,2R)-erythro (Target Isomer) node_1R2R (1R,2R)-threo (Chloramphenicol Base) node_1S2R->node_1R2R node_1S2S (1S,2S)-threo node_1S2R->node_1S2S Diastereomers invis1 node_1S2R->invis1 Enantiomers node_1R2S (1R,2S)-erythro node_1R2S->node_1R2R Diastereomers node_1R2S->node_1S2S invis2 node_1R2R->invis2 Enantiomers invis1->node_1R2S invis2->node_1S2S

Caption: Stereochemical relationships between the four isomers.

Synthesis and Analytical Characterization

The synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol is a well-established process, but achieving stereochemical purity presents the primary challenge.

Synthetic Approach

Most synthetic routes begin with 4-nitrobenzaldehyde and aim to construct the aminodiol backbone. A common challenge is controlling the relative stereochemistry to favor the threo over the erythro configuration.

  • Causality in Synthesis: Many historical and industrial syntheses were not perfectly stereoselective, leading to the formation of both threo and erythro diastereomers.[11][12] The (1S,2R) isomer is therefore often an unavoidable, and typically undesired, byproduct. Its presence necessitates robust purification steps to isolate the biologically relevant (1R,2R) isomer for chloramphenicol production. Modern chemoenzymatic and asymmetric synthesis strategies have been developed to dramatically improve the stereoselectivity of this process, minimizing the formation of unwanted isomers.[11]

Synthesis_Workflow start 4-Nitrobenzaldehyde (Starting Material) reaction Aldol Condensation / Amination (Non-stereoselective) start->reaction mixture Diastereomeric Mixture (threo + erythro) reaction->mixture separation Chromatographic Separation (e.g., Chiral HPLC) mixture->separation threo (1R,2R) & (1S,2S) threo Isomers separation->threo Desired Fraction erythro (1S,2R) & (1R,2S) erythro Isomers separation->erythro Impurity/Reference Fraction

Caption: Generalized workflow for separating diastereomers in synthesis.

Protocol: Differentiating Stereoisomers via Chiral HPLC

The definitive method for separating and identifying all four stereoisomers is chiral liquid chromatography.

Objective: To resolve and quantify the (1S,2R) isomer from a mixture containing its other stereoisomers.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential. Columns based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support) are highly effective for this class of compounds.

  • Mobile Phase Preparation: An isocratic mobile phase, typically consisting of a mixture of hexane, ethanol, and a small amount of an amine modifier (like diethylamine) to improve peak shape, is prepared. The exact ratio must be optimized for the specific CSP used.

  • Sample Preparation: A standard solution containing a mixture of the stereoisomers, or the test sample, is dissolved in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Wavelength: Detection is set to monitor the absorbance of the nitrophenyl group, typically around 275 nm.

    • Flow Rate: A flow rate of ~1.0 mL/min is commonly used.

    • Injection Volume: 10-20 µL.

  • Data Analysis: The chromatogram will show four distinct peaks corresponding to the four stereoisomers, assuming successful resolution. The retention time of each peak is used for identification by comparing it to a certified reference standard of the (1S,2R) isomer. The area under each peak is proportional to the concentration of that isomer in the sample.

Applications and Significance in Research

The utility of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is found not in its direct therapeutic action, but in its role as a vital scientific tool.

  • Reference Standard: Its most critical application is as a certified reference standard, particularly as a specified impurity in pharmacopoeial monographs for chloramphenicol.[13] Regulatory bodies require drug manufacturers to identify and control impurities, and having a pure standard of the (1S,2R) isomer is essential for validating analytical methods used for this purpose.

  • Mechanistic Studies: In drug development and microbiology, the (1S,2R) isomer serves as an indispensable negative control. Comparing its lack of effect to the potent activity of the (1R,2R)-d-threo isomer provides definitive proof that the biological target (the bacterial ribosome) has a strict stereochemical requirement for binding and inhibition.

  • Chiral Building Block: In principle, this enantiomerically pure compound can serve as a chiral building block for the asymmetric synthesis of other complex molecules, although this application is less common than its use as an analytical standard.[14][15]

Conclusion

The chemical structure of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a powerful illustration of the principle that a molecule is more than the sum of its atoms. Its identity is defined by the precise erythro configuration of its chiral centers. While overshadowed by its biologically active threo diastereomer that forms the basis of chloramphenicol, the (1S,2R) isomer holds a distinct and crucial place in pharmaceutical science. It serves as an essential analytical benchmark for ensuring the purity of a vital antibiotic and as a fundamental research tool for probing the stereospecific nature of drug-target interactions. Its study reinforces the non-negotiable importance of stereochemistry in the design, synthesis, and validation of modern therapeutics.

References

  • US20090149657A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues. Google Patents.
  • (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | CAS 2964-48-9. Santa Cruz Biotechnology.
  • 2964-48-9 (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. AKSci.
  • (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 2964-48-9. TCI AMERICA.
  • (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Sigma-Aldrich.
  • CAS RN | 2964-48-9. Thermo Fisher Scientific.
  • Action of Chloramphenicol and Its Isomers on Secondary Biosynthetic Processes of Bacillus. Journal of Bacteriology.
  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. MDPI.
  • Effects of Chloramphenicol Isomers and Erythromycin on Enzyme and Lipid Synthesis Induced by Oxygen in Wild-Type and Petite Yeast. PubMed.
  • The Natural Occurrence of Chloramphenicol Isomers: A Technical Guide. Benchchem.
  • Enantioselective Synthesis of (–)-Chloramphenicol via Silver-Catalyzed Asymmetric Isocyanoacetate Aldol Reaction. Organic & Biomolecular Chemistry.
  • Synthesis of Chloramphenicol. YouTube.
  • CHLORAMPHENICOL: Relation of Structure to Activity and Toxicity. Annual Reviews.
  • A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered l-threonine transaldolase with high activity and stereoselectivity. RSC Publishing.
  • Chloramphenicol1 (Chloromycetin). VI. A Synthetic Approach . Journal of the American Chemical Society. Available at: [Link]

  • (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem.
  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem.
  • 2-Amino-1-(4-nitrophenyl)propane-1,3-diol British Pharmacopoeia (BP) Reference Standard. Sigma-Aldrich.
  • (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. ChemicalBook.
  • (1R,2R-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Chem-Impex.
  • [S(R,R)]-2-Amino-1-(p-nitrophenyl)propane-1,3-diol**. BuyersGuideChem.
  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride. SupraBank.
  • 2-amino-1-(4-nitrophenyl)propane-1,3-diol British Pharmacopoeia (BP) Reference Standard. MilliporeSigma.
  • (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | 2964-48-9. ChemicalBook.
  • In-Depth Technical Guide: Stereochemistry and Enantiomers of 1-(4-Nitrophenyl)propane-1,2,3-triol. Benchchem.
  • (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Sigma-Aldrich.
  • A Comparative Analysis of 1-(4- Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4 -. Benchchem.

Sources

Foundational

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol CAS number

An In-Depth Technical Guide on the Stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol: Key Intermediates in Chloramphenicol Synthesis Foreword for the Senior Application Scientist This technical guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol: Key Intermediates in Chloramphenicol Synthesis

Foreword for the Senior Application Scientist

This technical guide is designed for researchers, scientists, and professionals in drug development. It delves into the critical role of the stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol, which are foundational to the synthesis of the broad-spectrum antibiotic, Chloramphenicol. While the initial query specified the (1S,2R) configuration, our comprehensive investigation reveals that the threo diastereomers, specifically the (1R,2R) and (1S,2S) enantiomers, are the pivotal precursors for the biologically active form of Chloramphenicol. This guide, therefore, focuses on these industrially and therapeutically relevant isomers, providing in-depth scientific and technical insights. The (1S,2R) or erythro form will be discussed in the context of its stereochemical relationship and its limited role in the synthesis of active Chloramphenicol.

Introduction: The Stereochemical Imperative in Drug Synthesis

The efficacy of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to vastly different pharmacological activities between enantiomers. The synthesis of Chloramphenicol is a classic example of this principle, where only the D-(-)-threo isomer possesses the desired antibacterial properties. The cornerstone of achieving this specific stereochemistry lies in the use of the correct chiral building block: the threo form of 2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Physicochemical Properties and Identification

The threo isomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol are crystalline solids. Their distinct stereochemistry gives rise to specific optical rotations, which is a key parameter for their identification and quality control.

Property(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
Synonyms L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediolD-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, Chloramphenicol base
CAS Number 2964-48-9[1][2][3][4][5]716-61-0[1]
Molecular Formula C₉H₁₂N₂O₄[1][3][4]C₉H₁₂N₂O₄[6]
Molecular Weight 212.20 g/mol [1][3]212.20 g/mol
Appearance White to light yellow crystalline powder[4]Powder
Melting Point 160-166 °C[4][7]163-165 °C
Optical Rotation +29° to +33° (c=1, 6 N HCl)[7]-30° (c=1, 6 M HCl)

The Central Role in Chloramphenicol Synthesis

The industrial synthesis of Chloramphenicol hinges on the availability of the enantiomerically pure threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol. The overall process generally involves the synthesis of a racemic mixture of the threo-aminodiol, followed by a crucial resolution step to isolate the desired enantiomer, which is then acylated to yield the final active pharmaceutical ingredient.

A common synthetic pathway starts with p-nitroacetophenone and proceeds through several intermediates to produce a racemic mixture of D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[8] The critical step is the resolution of this racemate to isolate the desired D-(-)-threo isomer (or its L-(+)-threo enantiomer, depending on the subsequent steps).

Visualizing the Synthesis Pathway

Chloramphenicol_Synthesis p_nitroacetophenone p-Nitroacetophenone racemic_threo D,L-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol p_nitroacetophenone->racemic_threo Multi-step synthesis resolution Chiral Resolution racemic_threo->resolution S_isomer (1S,2S)-(+)-isomer (L-(+)-threo) resolution->S_isomer R_isomer (1R,2R)-(-)-isomer (D-(-)-threo) resolution->R_isomer acylation Dichloroacetylation R_isomer->acylation chloramphenicol Chloramphenicol (D-(-)-threo) acylation->chloramphenicol

Caption: Key stages in the synthesis of Chloramphenicol.

Experimental Protocols

Chiral Resolution of D,L-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol

The separation of the enantiomers is a pivotal step. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as camphor-D-sulfonic acid.[9]

Methodology:

  • Salt Formation: The racemic mixture of the aminodiol is treated with an optically pure acid, like camphor-D-sulfonic acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.

  • Isolation of the Desired Enantiomer: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Free Base: The isolated salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free, optically pure aminodiol.[8]

  • Purification: The purified enantiomer is then filtered, washed, and dried.[8]

Dichloroacetylation of (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

The final step in the synthesis of Chloramphenicol is the acylation of the amino group of the D-(-)-threo isomer with a dichloroacetyl group.

Methodology:

  • Reaction Setup: The enantiomerically pure (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is reacted with an excess of a dichloroacetylating agent, such as methyl dichloroacetate.[8]

  • Heating: The reaction mixture is heated with stirring.[8]

  • Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed.[8]

  • Work-up: Upon completion, any excess dichloroacetylating agent is removed, typically by evaporation under reduced pressure.[8]

  • Purification: The resulting crude Chloramphenicol is then purified by recrystallization to yield the final product.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_resolution Chiral Resolution cluster_acylation Dichloroacetylation racemic_mixture Racemic threo-aminodiol add_resolving_agent Add Chiral Resolving Agent racemic_mixture->add_resolving_agent fractional_crystallization Fractional Crystallization add_resolving_agent->fractional_crystallization isolate_salt Isolate Diastereomeric Salt fractional_crystallization->isolate_salt liberate_base Liberate Free Aminodiol isolate_salt->liberate_base pure_enantiomer Pure Enantiomer liberate_base->pure_enantiomer start_acylation Pure (1R,2R)-isomer add_dichloroacetate Add Methyl Dichloroacetate start_acylation->add_dichloroacetate heat_reaction Heat and Stir add_dichloroacetate->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc workup Work-up and Purification monitor_tlc->workup final_product Chloramphenicol workup->final_product

Caption: Workflow for chiral resolution and final acylation.

The Significance of the "threo" Configuration

The relative stereochemistry of the hydroxyl and amino groups on the propane backbone is described as either threo or erythro. In the case of 2-amino-1-(4-nitrophenyl)propane-1,3-diol, the (1S,2S) and (1R,2R) isomers possess the threo configuration. The (1S,2R) and (1R,2S) isomers have the erythro configuration. The biological activity of Chloramphenicol is exclusive to the D-(-)-threo diastereomer. The erythro isomers are not precursors to the active drug and are therefore of minimal interest in this context.

Analytical Characterization

The purity and identity of the aminodiol intermediates are crucial for ensuring the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.

A reversed-phase HPLC method with UV detection can be employed to separate and quantify the aminodiol from Chloramphenicol and other related impurities. The method typically uses a C18 stationary phase with an isocratic mobile phase.

Safety and Handling

The aminodiol compounds are chemical reagents and should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves and safety glasses. The (1R,2R) isomer is classified as a hazardous substance, causing skin and serious eye irritation.[10]

Conclusion

While the initial query focused on the (1S,2R) isomer of 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a deep dive into the synthesis of Chloramphenicol reveals that the threo diastereomers, specifically the (1S,2S) and (1R,2R) enantiomers, are the compounds of paramount importance. Their correct stereochemical configuration is the absolute determinant for the biological activity of the final antibiotic. This guide has provided a comprehensive overview of the properties, synthesis, and analysis of these vital chiral intermediates, offering valuable insights for professionals in the field of drug development and manufacturing.

References

  • PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.
  • Google Patents. (n.d.). CN102399161A - Preparation method of chloramphenicol.
  • Google Patents. (n.d.). CN102399160A - Synthesis method of chloramphenicol.
  • SupraBank. (n.d.). Molecules - 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). [S(R,R)]-2-Amino-1-(p-nitrophenyl)propane-1,3-diol. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight Determination of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals Introduction (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a chiral amino alcohol, is a crucial intermediate in the synthesis of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a chiral amino alcohol, is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its precise molecular weight is a fundamental parameter that underpins its chemical identity, purity assessment, and stoichiometric calculations in synthetic chemistry and drug formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the molecular weight of this compound, with a focus on mass spectrometry and elemental analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is essential for its accurate characterization.

PropertyValueSource
Molecular Formula C9H12N2O4[1][3][4][5]
Molecular Weight 212.20 g/mol [3][5][6]
Appearance White or slightly yellow crystalline powder[1]
Melting Point 163-166 °C[4]
CAS Number 2964-48-9[1][3][4]

Core Methodologies for Molecular Weight Determination

The determination of the molecular weight of a small organic molecule like (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is typically achieved through two primary analytical techniques: Mass Spectrometry and Elemental Analysis. These methods provide complementary information to confirm the compound's identity and purity.

Mass Spectrometry: A Direct Measurement of Mass-to-Charge Ratio

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] This technique is indispensable in pharmaceutical analysis for confirming the molecular weight of active pharmaceutical ingredients (APIs) and their intermediates.[9][10][11]

Workflow for Molecular Weight Determination by Mass Spectrometry:

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Sample Dissolve Sample Ionization Ionization (e.g., ESI, APCI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Acceleration & Separation Detector Detector MassAnalyzer->Detector Detection MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Signal Processing MW_Determination Molecular Weight Determination MassSpectrum->MW_Determination Interpretation

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 10-100 µg/mL. The choice of solvent is critical to ensure complete dissolution and compatibility with the ESI source.

  • Instrumentation and Parameters:

    • Utilize a high-resolution mass spectrometer equipped with an ESI source and a TOF mass analyzer.

    • Ionization Mode: Positive ion mode is typically chosen due to the presence of the amino group, which can be readily protonated.

    • Capillary Voltage: Set to an appropriate voltage (e.g., 3-4 kV) to ensure efficient ionization.

    • Nebulizing Gas: Nitrogen is commonly used to assist in the desolvation process.

    • Drying Gas: Heated nitrogen is employed to evaporate the solvent from the charged droplets.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition and Analysis:

    • Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system. LC-MS can provide additional information on sample purity.[11]

    • Acquire the mass spectrum. The most abundant ion should correspond to the protonated molecule [M+H]+.

    • The high-resolution capability of the TOF analyzer allows for the determination of the accurate mass, which can be used to confirm the elemental composition.

Causality and Self-Validation:

  • Why ESI? Electrospray ionization is a soft ionization technique that minimizes fragmentation, ensuring the observation of the intact molecular ion. This is crucial for unambiguous molecular weight determination.

  • Why TOF? Time-of-flight mass analyzers offer high resolution and mass accuracy, which are essential for confirming the elemental formula of the compound.

  • Internal Validation: The presence of the [M+H]+ ion at the expected m/z value (213.0869 for C9H13N2O4+) with high mass accuracy provides a strong validation of the molecular weight. The isotopic pattern of the molecular ion should also match the theoretical pattern for the proposed elemental formula.

Elemental Analysis: Confirming the Elemental Composition

Elemental analysis (EA), specifically CHNX analysis, determines the mass percentage of carbon, hydrogen, nitrogen, and other elements (halogens, sulfur) in a sample.[12] This technique provides an indirect but highly accurate method to confirm the empirical and molecular formula, thereby validating the molecular weight.

Workflow for Elemental Analysis:

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh Sample Combustion Combustion (High Temp, O2) Sample->Combustion Introduction Reduction Reduction (e.g., Copper) Combustion->Reduction Gas Stream Separation Gas Chromatography Column Reduction->Separation Separation Detector Thermal Conductivity Detector (TCD) Separation->Detector Detection ElementalPercentages Calculate Elemental Percentages Detector->ElementalPercentages Signal Processing

Caption: Workflow for Elemental Analysis (CHNX).

Experimental Protocol: Combustion-Based Elemental Analysis

  • Sample Preparation:

    • Ensure the sample of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is homogenous and dry.

    • Accurately weigh 2-3 mg of the sample into a tin or silver capsule.

  • Instrumentation and Analysis:

    • Use a modern elemental analyzer.

    • The sample is combusted at a high temperature (around 900-1000 °C) in a stream of pure oxygen. This converts the elements into their gaseous oxides (CO2, H2O, NOx) and N2.

    • The combustion gases are then passed through a reduction tube (typically containing copper) to convert nitrogen oxides to N2.

    • The resulting gas mixture (CO2, H2O, N2) is separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis:

    • The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the original sample based on the detector response and the sample weight.

    • The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C9H12N2O4).

Theoretical vs. Experimental Data:

ElementTheoretical PercentageExperimental Percentage (Typical)
Carbon (C)50.94%50.94 ± 0.3%
Hydrogen (H)5.70%5.70 ± 0.3%
Nitrogen (N)13.20%13.20 ± 0.3%
Oxygen (O)30.16%(by difference)

Causality and Self-Validation:

  • Why Combustion? This method ensures the complete conversion of the sample into simple, detectable gases, providing a quantitative measure of the elemental composition.

  • Self-Validation: The close agreement (typically within ±0.3%) between the experimentally determined elemental percentages and the theoretical values calculated from the proposed molecular formula provides strong evidence for the correctness of the formula and, by extension, the molecular weight.[12]

Conclusion

The determination of the molecular weight of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a critical step in its characterization. The synergistic use of high-resolution mass spectrometry and elemental analysis provides a robust and self-validating approach. Mass spectrometry offers a direct measurement of the molecular mass, while elemental analysis confirms the underlying elemental composition. Together, these techniques provide the high level of confidence required in research, development, and quality control within the pharmaceutical industry.

References

  • MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. Available from: [Link].

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link].

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Available from: [Link].

  • IntechOpen. Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. Available from: [Link].

  • Impact Analytical. Molecular Weight Determination. Available from: [Link].

  • PharmaFeatures. How is Mass Spectrometry Used in Drug Development? Available from: [Link].

  • PMC. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Available from: [Link].

  • Wikipedia. Elemental analysis. Available from: [Link].

  • Mass-spec-training.co.uk. MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Available from: [Link].

  • PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Available from: [Link].

  • Jordi Labs. How to Conduct Molecular Weight Analysis. Available from: [Link].

  • Chemistry LibreTexts. 2.2: Molecular Weight Determination. Available from: [Link].

  • PubChem. (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Available from: [Link].

  • RQM+. Molecular Weight Analysis: How to Measure MW? Available from: [Link].

  • Reading Scientific Services Ltd. Elemental Analysis Techniques. Available from: [Link].

  • Elementar. Elemental analysis: operation & applications. Available from: [Link].

  • AZoM. How to Analyze Molecular Weight. Available from: [Link].

Sources

Foundational

Spectroscopic Blueprint of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol: A Technical Guide

Introduction: The Spectroscopic Challenge of Stereoisomerism (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a member of the amino-diol family, is a chiral molecule possessing two stereocenters. This gives rise to fou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spectroscopic Challenge of Stereoisomerism

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a member of the amino-diol family, is a chiral molecule possessing two stereocenters. This gives rise to four possible stereoisomers: two pairs of enantiomers known as the threo and erythro diastereomers. The specific isomer requested, (1S,2R), belongs to the erythro pair. Its diastereomer is the (1R,2S) form, and its enantiomer is (1R,2S). The other diastereomeric pair, the threo isomers, are (1R,2R) and (1S,2S).

It is crucial for the researcher to understand that while enantiomers exhibit identical spectroscopic data (except when analyzed with chiral agents), diastereomers are distinct chemical compounds with different physical properties and, consequently, different spectra. Experimental spectroscopic data for the specific (1S,2R)-erythro isomer is not widely available in public spectral databases.

However, comprehensive data exists for the (1R,2R)-threo isomer, commonly known as Chloramphenicol base or D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol[1]. This diastereomer serves as a vital precursor in the synthesis of the antibiotic Chloramphenicol[2]. This guide will provide a detailed analysis of the spectroscopic data for the well-characterized (1R,2R)-threo isomer. The fundamental principles and the signals corresponding to the shared functional groups (p-nitrophenyl, primary amine, hydroxyls) are directly translatable and will provide a robust framework for the analysis of the (1S,2R)-erythro isomer, with expected variations primarily in the precise chemical shifts and coupling constants of the aliphatic backbone protons.

Molecular Structure and Stereochemistry

The structural differences between the erythro and threo diastereomers are illustrated below. In the erythro form, similar substituents on the chiral carbons would be on the same side in a Fischer projection, whereas in the threo form, they are on opposite sides.

G cluster_0 (1S,2R)-erythro Isomer cluster_1 (1R,2R)-threo Isomer (Chloramphenicol Base) erythro_C1 C1 erythro_C2 C2 erythro_C1->erythro_C2 erythro_OH1 OH erythro_C1->erythro_OH1 OH erythro_H1 H erythro_C1->erythro_H1 H erythro_Ar Ar (p-NO₂Ph) erythro_C1->erythro_Ar erythro_C3 C3 erythro_NH2 NH₂ erythro_C2->erythro_NH2 NH₂ erythro_H2 H erythro_C2->erythro_H2 H erythro_CH2OH CH₂OH threo_C1 C1 threo_C2 C2 threo_C1->threo_C2 threo_OH1 OH threo_C1->threo_OH1 OH threo_H1 H threo_C1->threo_H1 H threo_Ar Ar (p-NO₂Ph) threo_C1->threo_Ar threo_C3 C3 threo_NH2 NH₂ threo_C2->threo_NH2 NH₂ threo_H2 H threo_C2->threo_H2 H threo_CH2OH CH₂OH threo_C2->threo_CH2OH

Caption: Diastereomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. For diastereomers, NMR is particularly sensitive to the differences in the spatial arrangement of atoms, resulting in unique chemical shifts and coupling constants.

¹H NMR Spectroscopy Data: (1R,2R)-threo Isomer

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-Ar (2H, ortho to NO₂)~8.15Doublet (d)~8.7
H-Ar (2H, meta to NO₂)~7.50Doublet (d)~8.7
H-1 (CH-OH)~4.85Doublet (d)~3.5
H-3, H-3' (CH₂-OH)~3.65 - 3.50Multiplet (m)-
H-2 (CH-NH₂)~3.20Multiplet (m)-
OH, NH₂ ProtonsVariableBroad Singlet-

Note: Data is synthesized from typical values for similar structures and publicly available spectra of the (1R,2R) isomer. Exact values may vary based on solvent and concentration.

Interpretation and Causality:

  • Aromatic Region (8.15 - 7.50 ppm): The strong electron-withdrawing nature of the nitro group significantly deshields the aromatic protons. Protons ortho to the nitro group are the most deshielded (~8.15 ppm) due to both inductive and resonance effects. The protons meta to the nitro group appear further upfield (~7.50 ppm). The characteristic AA'BB' splitting pattern, simplified here as two doublets, confirms the para-substitution on the benzene ring.

  • Benzylic Methine (H-1, ~4.85 ppm): This proton is attached to a carbon bearing both an oxygen (hydroxyl group) and the aromatic ring, causing it to be significantly deshielded. Its coupling to the adjacent H-2 proton results in a doublet. The magnitude of the coupling constant (J₁-₂) is stereochemically dependent and is a key differentiator between diastereomers.

  • Aliphatic Methine (H-2, ~3.20 ppm): This proton, attached to the carbon with the amine group, is coupled to H-1 and the two H-3 protons, resulting in a complex multiplet.

  • Methylene Protons (H-3, ~3.65 - 3.50 ppm): These protons are adjacent to a stereocenter (C-2) and are therefore diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and couplings to H-2. This results in a multiplet.

  • Exchangeable Protons (OH, NH₂): The signals for the hydroxyl and amine protons are typically broad and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They can be confirmed by adding a drop of D₂O to the NMR tube, which causes these signals to disappear.

¹³C NMR Spectroscopy Data: (1R,2R)-threo Isomer

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Carbon Assignment Chemical Shift (δ) ppm
C-ipso (C-Ar, attached to propanediol)~149.5
C-quat (C-Ar, attached to NO₂)~147.0
C-meta (to NO₂)~127.0
C-ortho (to NO₂)~123.5
C-1 (CH-OH)~74.0
C-3 (CH₂-OH)~62.0
C-2 (CH-NH₂)~56.0

Note: Data is synthesized from publicly available spectra for the (1R,2R) isomer.

Interpretation and Causality:

  • Aromatic Carbons (149.5 - 123.5 ppm): The carbon attached to the nitro group (C-quat) and the carbon attached to the side chain (C-ipso) are the most deshielded. The signals for the protonated aromatic carbons appear at ~127.0 ppm (meta) and ~123.5 ppm (ortho).

  • Aliphatic Carbons (74.0 - 56.0 ppm): The carbons attached to electronegative atoms (oxygen and nitrogen) appear in this downfield region. The carbon bearing the hydroxyl group (C-1) is the most deshielded of the aliphatic carbons. The methylene carbon (C-3) is next, followed by the carbon attached to the nitrogen (C-2).

Experimental Protocol: NMR Spectroscopy

G cluster_NMR NMR Sample Preparation & Acquisition Workflow prep 1. Sample Preparation ~10-20 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). Rationale: DMSO-d₆ is often preferred as it does not exchange with OH and NH protons, allowing their observation. transfer 2. Transfer to NMR Tube The solution is transferred to a 5 mm NMR tube. prep->transfer instrument 3. Instrument Setup The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Rationale: Higher field strength provides better signal dispersion and resolution. transfer->instrument acq 4. Data Acquisition ¹H and ¹³C spectra are acquired using standard pulse sequences. Key parameters: spectral width, acquisition time, relaxation delay. instrument->acq proc 5. Data Processing Fourier transform, phasing, and baseline correction are applied. Calibration is performed using the residual solvent peak or an internal standard (TMS). acq->proc

Caption: Standard workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3400 - 3200 (broad)StrongO-H (alcohol) and N-H (amine) stretching
3100 - 3000MediumAromatic C-H stretching
~2900Medium-WeakAliphatic C-H stretching
~1600MediumN-H bending (scissoring)
~1520Very StrongAsymmetric NO₂ stretching
~1350Very StrongSymmetric NO₂ stretching
~1110StrongC-O stretching (alcohol)

Note: Data is synthesized from publicly available spectra for the (1R,2R) isomer.

Interpretation and Causality:

  • O-H and N-H Region (3400 - 3200 cm⁻¹): The most prominent feature is a broad, strong band resulting from the overlapping stretching vibrations of the two hydroxyl (O-H) groups and the primary amine (N-H) group. Hydrogen bonding causes significant broadening of these peaks. Primary amines typically show two distinct N-H bands, but these can be masked by the broad O-H absorption.

  • C-H Stretching (3100 - 2900 cm⁻¹): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic ring). Absorptions below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic backbone).

  • Nitro Group Region (1520 and 1350 cm⁻¹): The two most diagnostic peaks in the spectrum are the very strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group. These intense bands are a hallmark of nitroaromatic compounds.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions, including the N-H bend, C-O stretch, and various C-C and C-N stretching and bending vibrations. While complex, it is unique to the molecule and can be used for identification by comparison with a reference spectrum. The spectra of the (1S,2R) and (1R,2R) diastereomers would show their most significant differences in this region.

Experimental Protocol: IR Spectroscopy (ATR)

G cluster_IR ATR-FTIR Analysis Workflow clean 1. Clean ATR Crystal The crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and dried. bkg 2. Collect Background Spectrum A background scan is run with nothing on the crystal. Rationale: This measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which is then subtracted from the sample spectrum. clean->bkg sample 3. Apply Sample A small amount of the solid powder is placed onto the ATR crystal and firm contact is ensured using a pressure clamp. bkg->sample scan 4. Scan Sample The sample is scanned over the desired range (e.g., 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. sample->scan process 5. Process Spectrum The background is automatically subtracted, and the resulting spectrum is displayed in terms of transmittance or absorbance. scan->process

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Mass Spectrometry Data
m/z (mass-to-charge ratio) Proposed Ion/Fragment Neutral Loss
212[M]⁺˙ (Molecular Ion)-
181[M - CH₂OH]⁺CH₂OH
165[M - CH₂OH - O]⁺O
152[C₇H₇NO₃]⁺˙C₂H₅NO
134[C₇H₄NO₂]⁺H₂O
106[C₇H₄O]⁺˙NO₂
77[C₆H₅]⁺C₂H₄NO₂

Note: Fragmentation is based on general principles for nitroaromatic compounds and alcohols. Relative intensities will vary with ionization method.

Interpretation and Proposed Fragmentation Pathway:

The fragmentation of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol under electron ionization (EI) is expected to be driven by the presence of the hydroxyl, amine, and nitroaromatic groups.

  • Molecular Ion (m/z 212): The peak corresponding to the intact molecule radical cation is expected, confirming the molecular weight of 212.20 g/mol [3].

  • Loss of Hydroxymethyl (m/z 181): A common fragmentation for primary alcohols is the alpha-cleavage, leading to the loss of a CH₂OH radical.

  • Benzylic Cleavage: The bond between C1 and C2 is a benzylic position and is prone to cleavage. This can lead to several fragments. A key fragmentation pathway involves cleavage of the C1-C2 bond, often resulting in a fragment containing the nitrophenyl group.

  • Nitro Group Rearrangements: Nitroaromatic compounds are known for characteristic losses of NO (30 Da) and NO₂ (46 Da)[4]. Rearrangements can also lead to the loss of an oxygen atom.

G m_212 [M]⁺˙ m/z = 212 m_181 [M - CH₂OH]⁺ m/z = 181 m_212->m_181 - •CH₂OH m_152 [C₇H₇NO₃]⁺˙ m/z = 152 m_212->m_152 - C₂H₅NO (C2-C3 cleavage) m_134 [C₇H₄NO₂]⁺ m/z = 134 m_152->m_134 - H₂O

Caption: Simplified proposed fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry (GC-MS)

G cluster_MS Electron Ionization GC-MS Workflow prep 1. Sample Preparation The compound is dissolved in a volatile solvent (e.g., methanol or ethyl acetate). Rationale: The sample must be volatile enough to be carried through the gas chromatograph. inject 2. Injection A small volume (e.g., 1 µL) is injected into the heated inlet of the Gas Chromatograph (GC). prep->inject sep 3. GC Separation The compound travels through a heated capillary column, separating it from any impurities based on its boiling point and interaction with the column's stationary phase. inject->sep ionize 4. Ionization As the compound elutes from the GC, it enters the ion source (typically set to 70 eV for Electron Ionization). Rationale: High-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺˙) and causing reproducible fragmentation. sep->ionize analyze 5. Mass Analysis The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. ionize->analyze detect 6. Detection Ions are detected, and the signal is processed to generate a mass spectrum showing the relative abundance of each m/z value. analyze->detect

Caption: General workflow for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 2-amino-1-(4-nitrophenyl)propane-1,3-diol, with a detailed analysis of the readily available data for the (1R,2R)-threo diastereomer. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups (hydroxyl, amine, nitroaromatic), and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. While the data presented is for a specific diastereomer, the principles of interpretation for the aromatic moiety and the key functional groups are directly applicable to the (1S,2R)-erythro isomer. The primary differences for the (1S,2R) isomer would lie in the precise chemical shifts and coupling constants of the H-1, H-2, and H-3 protons, which are sensitive to the molecule's 3D stereochemical arrangement.

References

  • PubChem. Chloramphenicol base Compound Summary (CID 69745). National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol Compound Summary (CID 92743). National Center for Biotechnology Information. [Link]

  • PubChem. (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Compound Summary (CID 224171). National Center for Biotechnology Information. [Link]

  • NIST. 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Exploratory

The Biological Significance of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol: A Case Study in Stereochemical Inactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Decisive Role of Stereochemistry In the realm of pharmacology and drug development, the three-dimensional arra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Decisive Role of Stereochemistry

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the primary determinant of biological activity. The compound (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol serves as a compelling case study in this principle. While structurally similar to a key precursor of a potent antibiotic, this specific stereoisomer is, for all practical purposes in the context of antibacterial action, biologically inactive. This guide will delve into the biological significance of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, not by highlighting its own activity, but by placing it in the context of its diastereomer, the precursor to the broad-spectrum antibiotic, chloramphenicol. We will explore the critical nature of stereochemistry in drug action, the mechanism of its famous relative, and potential, albeit less explored, biological avenues for this "inactive" isomer.

The Chloramphenicol Family: A Tale of Four Stereoisomers

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, also known as D-erythro-2-amino-1-(4-nitrophenyl)propane-1,3-diol, is one of four stereoisomers of what is commonly referred to as "chloramphenicol base." The biological activity of this family of compounds is almost exclusively tied to their conversion into the antibiotic chloramphenicol through the dichloroacetylation of the amino group.

Chloramphenicol has two chiral centers, leading to the existence of four stereoisomers:

  • D-(-)-threo-chloramphenicol (1R,2R configuration): The naturally occurring and biologically active isomer.[1]

  • L-(+)-threo-chloramphenicol (1S,2S configuration): The enantiomer of the active form, which is largely inactive.[2]

  • D-erythro-chloramphenicol (1S,2R configuration): A diastereomer of the active form, which is virtually inactive.[2]

  • L-erythro-chloramphenicol (1R,2S configuration): A diastereomer of the active form, also considered inactive.[2]

The subject of this guide, (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, is the direct precursor to the inactive D-erythro-chloramphenicol. This distinction is paramount to understanding its biological relevance.

The Active Isomer: Mechanism of Action of D-(-)-threo-Chloramphenicol

To appreciate the inactivity of the D-erythro isomer, one must first understand the highly specific mechanism of the active D-(-)-threo form. Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[3]

The key steps in its mechanism of action are:

  • Binding to the 50S Ribosomal Subunit: Chloramphenicol specifically binds to the 50S subunit of the bacterial 70S ribosome.[3]

  • Inhibition of Peptidyl Transferase: This binding event blocks the action of peptidyl transferase, the enzyme responsible for forming peptide bonds between amino acids during protein chain elongation.[3]

  • Prevention of Polypeptide Chain Elongation: By inhibiting peptide bond formation, chloramphenicol effectively halts the growth of the polypeptide chain, leading to a bacteriostatic effect.[3]

This interaction is highly stereospecific. The D-(-)-threo isomer possesses the precise three-dimensional conformation necessary to fit into the binding pocket on the ribosome. The other isomers, including the D-erythro form derived from (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, lack this correct spatial arrangement and are therefore unable to bind effectively, rendering them inactive as antibiotics.[4]

Comparative Biological Activity: A Stark Contrast

The difference in antibacterial efficacy between the chloramphenicol stereoisomers is not subtle. The D-(-)-threo isomer is potent, while the others are considered biologically inactive.[4] This is quantitatively demonstrated by comparing their Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

While comprehensive MIC data for all isomers against a wide range of bacteria is limited due to their inactivity, the relative potencies are well-established.[4]

StereoisomerConfigurationPrecursorAntibacterial Activity
D-(-)-threo-chloramphenicol(1R, 2R)(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diolHigh
L-(+)-threo-chloramphenicol(1S, 2S)(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diolInactive
D-erythro-chloramphenicol(1S, 2R)(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diolInactive
L-erythro-chloramphenicol(1R, 2S)(1R,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diolInactive

Table 1: Relative Antibacterial Activity of Chloramphenicol Stereoisomers.

Experimental Protocols

Synthesis of Chloramphenicol from its Aminodiol Precursor

The conversion of 2-amino-1-(4-nitrophenyl)propane-1,3-diol to chloramphenicol is a straightforward dichloroacetylation reaction. The following is a general protocol.

Objective: To synthesize chloramphenicol via dichloroacetylation of the corresponding aminodiol precursor.

Materials:

  • (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (or any other stereoisomer)

  • Methyl dichloroacetate

  • Methanol

  • Three-necked flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a 100 mL three-necked flask, combine 9g of the aminodiol precursor, 20 mL of methanol, and 6 mL of methyl dichloroacetate.[5]

  • Ensure the components are well-mixed.

  • With continuous stirring, reflux the mixture for 1 hour at a temperature of 60-65°C.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the resulting product is the corresponding chloramphenicol stereoisomer.

Diagram of Chloramphenicol Synthesis Workflow

G cluster_workflow Synthesis of Chloramphenicol precursor (1S,2R)-2-amino-1- (4-nitrophenyl)propane-1,3-diol reaction Dichloroacetylation (Reflux at 60-65°C) precursor->reaction reagent Methyl Dichloroacetate in Methanol reagent->reaction product D-erythro-Chloramphenicol (Inactive Isomer) reaction->product

Caption: Workflow for the synthesis of D-erythro-chloramphenicol.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.[4]

Objective: To determine the lowest concentration of each chloramphenicol stereoisomer that inhibits the visible growth of a test bacterium (e.g., E. coli).

Materials:

  • Sterile 96-well microtiter plates

  • Logarithmic phase bacterial culture (e.g., E. coli ATCC 25922), adjusted to a 0.5 McFarland standard and subsequently diluted

  • Sterile Mueller-Hinton Broth (MHB)

  • Stock solutions of purified chloramphenicol stereoisomers

Procedure:

  • Prepare serial two-fold dilutions of each chloramphenicol stereoisomer in MHB in the wells of a 96-well plate.

  • Inoculate each well with the diluted bacterial suspension.

  • Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[4]

  • The MIC is the lowest concentration of the antibiotic where no visible turbidity (bacterial growth) is observed.[6]

Diagram of MIC Determination Workflow

G cluster_mic MIC Determination Workflow prep Prepare serial dilutions of Chloramphenicol isomers in 96-well plate inoculate Inoculate wells with bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read results: Lowest concentration with no visible growth = MIC incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Beyond Antibacterial Inactivity: Other Potential Biological Roles

While (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a precursor to an inactive antibiotic, this does not entirely preclude it from other biological activities. The core chemical scaffold has been explored in other contexts.

Conclusion

The biological activity of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a nuanced topic. In the context of its most well-known association—the antibiotic chloramphenicol—it is the precursor to a biologically inactive diastereomer. This underscores the profound importance of stereochemistry in drug design and action, where subtle changes in the three-dimensional arrangement of a molecule can lead to a complete loss of therapeutic efficacy. For researchers and drug development professionals, this compound serves as a critical reminder that a molecule's biological significance is not inherent to its chemical formula but is intimately tied to its precise spatial configuration. While its direct antibacterial activity is negligible, the potential for its chemical scaffold to be utilized in other therapeutic areas remains an open avenue for future research.

References

  • BenchChem. (2025). Application Notes and Protocols: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol as a Chiral Building Block.
  • BenchChem. (2025). A Comparative Analysis of Chloramphenicol Isomers' Efficacy Against Escherichia coli.
  • BenchChem. (2025). Stereoisomers of Chloramphenicol: A Technical Guide to Structure and Biological Activity.
  • BenchChem. (2025). The Cornerstone of Chloramphenicol: A Technical Guide to the Role of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
  • Scribd. (n.d.). Chloramphenicol: Structure and Synthesis. Retrieved from [Link]

  • Di Cunto, F., et al. (2016). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Molecules, 21(6), 733.
  • Berendsen, B., Stolker, L., & Nielen, M. (2011). Discriminating chloramphenicol isomers by LC-MS/MS. WUR eDepot.
  • Vanden Bussche, J., et al. (2013). Discrimination of eight chloramphenicol isomers by liquid chromatography tandem mass spectrometry in order to investigate the natural occurrence of chloramphenicol. Analytica Chimica Acta, 763, 79-87.
  • Google Patents. (n.d.). CN102399161A - Preparation method of chloramphenicol.
  • Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.
  • Al-Jumaily, E. F., & Al-Amiry, K. F. A. (2012). MICs of chloramphenicol for different concentrations of E. coli, S. aureus and P. aeruginosa. Journal of Al-Nahrain University, 15(2), 125-130.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Yunis, A. A. (1988). CHLORAMPHENICOL: Relation of Structure to Activity and Toxicity. Annual Review of Pharmacology and Toxicology, 28, 83-100.
  • BenchChem. (2025). 2-[(4-Nitrophenyl)amino]propane-1,3-diol.
  • Microbiology Class. (2023, August 27). CHLORAMPHENICOL. Retrieved from [Link]

Sources

Foundational

Role of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in chloramphenicol synthesis

Stereochemical Engineering in Antibiotic Synthesis: The Role of (1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Chloramphenicol Production Executive Summary Chloramphenicol is a potent, broad-spectrum antibiotic tha...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Engineering in Antibiotic Synthesis: The Role of (1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Chloramphenicol Production

Executive Summary

Chloramphenicol is a potent, broad-spectrum antibiotic that exerts its bacteriostatic effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis[1]. The biological efficacy of this molecule is strictly stereodependent; only the D-(-)-threo enantiomer, chemically designated as the (1R,2R) isomer, possesses antimicrobial activity[2].

During the industrial total synthesis of chloramphenicol from achiral precursors like p-nitroacetophenone, the generation of diastereomeric mixtures is unavoidable. The (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol molecule—known as the D-erythro isomer—emerges as the primary diastereomeric byproduct[3]. As a Senior Application Scientist, I approach the (1S,2R) isomer not merely as chemical waste, but as a critical node of stereochemical engineering. This whitepaper details the mechanistic role of the (1S,2R) isomer, the causality behind its formation, and the advanced oxazoline-mediated inversion protocols used to salvage this inactive byproduct into the active (1R,2R) precursor.

Causality in Synthesis: The Emergence of the (1S,2R) Isomer

The foundational architecture of the chloramphenicol base is typically constructed via the bromination of p-nitroacetophenone, followed by amination with hexamethylenetetramine (HMTA), hydroxymethylation, and a final reduction step[4].

The critical stereogenic event occurs during the reduction of the α -amino- β -keto intermediate. Because the hydride transfer (often utilizing aluminum isopropoxide or sodium borohydride) lacks absolute facial selectivity, it yields a mixture of threo (1R,2R / 1S,2S) and erythro (1S,2R / 1R,2S) racemates.

  • The (1R,2R) threo isomer adopts an anti-periplanar conformation that perfectly aligns with the peptidyl transferase center of the bacterial ribosome.

  • The (1S,2R) erythro isomer adopts a syn-periplanar geometry. This spatial orientation causes steric clashing within the ribosomal binding pocket, rendering the (1S,2R) derivative biologically inert[5].

Consequently, the synthetic workflow must incorporate rigorous diastereomeric separation and optical resolution to isolate the (1R,2R) base, while simultaneously managing the (1S,2R) byproduct to maintain atom economy and commercial viability.

Quantitative Stereochemical Matrix

To understand the fate of each isomer during synthesis, we must categorize their stereocenters, spatial configurations, and ultimate utility.

Isomer NameIUPAC StereocentersSpatial Configuration50S Ribosomal AffinitySynthetic Role / Fate
D-threo (Chloramphenicol Base)(1R,2R)Anti-periplanarHigh (Active)Direct precursor to the active antibiotic.
L-threo (1S,2S)Anti-periplanarNone (Inactive)Discarded in mother liquor during resolution.
D-erythro (1S,2R) Syn-periplanarNone (Inactive)Salvaged via oxazoline inversion.
L-erythro (1R,2S)Syn-periplanarNone (Inactive)Minor byproduct, typically discarded.

Mechanistic Workflows and Signaling Pathways

To visualize the divergence of these isomers and the salvage pathway of the (1S,2R) isomer, the following workflow illustrates the industrial lifecycle of the chloramphenicol base.

Workflow Start p-Nitroacetophenone Intermediate α-Amino-β-keto Intermediate Start->Intermediate Reduction Stereoselective Reduction (NaBH4 / Al(OiPr)3) Intermediate->Reduction Threo (1R,2R) & (1S,2S) Threo Racemate Reduction->Threo Major Pathway Erythro (1S,2R) & (1R,2S) Erythro Racemate Reduction->Erythro Minor Byproduct Resolution Optical Resolution via (2R,3R)-DBTA Threo->Resolution Inversion SOCl2 Cyclization (Oxazoline Inversion) Erythro->Inversion Salvage (1S,2R) ActiveBase (1R,2R)-Base (D-Threo) Resolution->ActiveBase Crystallization Final Chloramphenicol (Active Antibiotic) ActiveBase->Final N-Dichloroacetylation Inversion->ActiveBase C1 Inversion (1S to 1R)

Synthetic workflow of chloramphenicol highlighting the salvage and inversion of the erythro isomer.

Self-Validating Experimental Protocols

The handling of the (1S,2R) isomer requires two distinct phases: its removal from the active (1R,2R) stream, and its subsequent stereochemical inversion.

Protocol 1: Diastereomeric Separation and Optical Resolution

To isolate the active (1R,2R) base, the racemic mixture must be resolved. We utilize (2R,3R)-Dibenzoyltartaric acid (DBTA) as the resolving agent[6].

  • Step 1: Dissolve the crude racemic base mixture in a 1:1 mixture of acetone and water under gentle reflux.

  • Step 2: Add 0.5 molar equivalents of (2R,3R)-DBTA.

  • Causality: The (1R,2R) enantiomer forms a highly ordered, insoluble diastereomeric salt with (2R,3R)-DBTA. This is driven by favorable π−π stacking interactions between the p-nitrophenyl group of the base and the benzoyl rings of the tartaric acid derivative, combined with optimal hydrogen bonding from the threo hydroxyls. The (1S,2R) erythro isomer cannot achieve this packing density and remains highly soluble.

  • Step 3: Cool the solution to 20°C at a rate of 5°C/hour to induce crystallization. Filter the (1R,2R)-DBTA salt.

  • Self-Validation System: Monitor the mother liquor using Chiral HPLC. A sudden, sharp increase in the relative peak area of the (1S,2R) and (1S,2S) isomers validates that the target (1R,2R) salt has successfully precipitated. If the (1R,2R) peak remains high in the supernatant, the crystallization kinetics have failed, indicating a need for seeding.

Protocol 2: Stereochemical Inversion of the (1S,2R) Isomer (The Salvage Pathway)

Rather than discarding the (1S,2R) erythro byproduct, it can be stereochemically inverted at the C1 (benzylic) position to yield the (1R,2R) threo isomer via an oxazoline intermediate.

  • Step 1 (N-Acylation): Treat the isolated (1S,2R) base with acetic anhydride at 0°C to selectively form the N-acetyl derivative.

    • Causality: The amino group must be converted into an amide to provide the nucleophilic carbonyl oxygen necessary for the subsequent intramolecular cyclization.

  • Step 2 (Activation & Cyclization): Dissolve the (1S,2R)-amide in anhydrous chloroform and add 1.2 equivalents of thionyl chloride ( SOCl2​ ) dropwise at 0°C.

    • Causality: SOCl2​ converts the benzylic C1-hydroxyl into a highly reactive chlorosulfite ester leaving group. Because of the restricted rotation, the adjacent amide oxygen is positioned anti-periplanar to the leaving group. This triggers an intramolecular SN​2 attack, displacing the chlorosulfite and inverting the stereocenter from (1S) to (1R), forming a trans-oxazoline ring[7].

  • Step 3 (Hydrolysis): Quench the reaction with dilute aqueous HCl (1M) and heat to 60°C for 2 hours.

    • Causality: Acidic hydrolysis opens the oxazoline ring while retaining the newly established (1R) and original (2R) configurations, yielding the active (1R,2R) threo base.

  • Self-Validation System: Analyze the intermediate post- SOCl2​ treatment via FTIR spectroscopy. The complete disappearance of the amide carbonyl stretch (~1650 cm −1 ) and the emergence of a sharp, strong C=N stretch (~1680 cm −1 ) confirms successful oxazoline cyclization. Failure to observe the C=N stretch indicates incomplete activation, warning the scientist to halt before the hydrolysis step.

Mechanism Erythro (1S,2R)-Erythro Amide (Inactive) Activation SOCl2 Activation (C1-Chlorosulfite) Erythro->Activation SN2 Intramolecular SN2 (Amide O attacks C1) Activation->SN2 Oxazoline trans-Oxazoline Intermediate SN2->Oxazoline Inversion (1S -> 1R) Hydrolysis Acid Hydrolysis (Ring Opening) Oxazoline->Hydrolysis Threo (1R,2R)-Threo Base (Active) Hydrolysis->Threo Retention at C2

Mechanistic pathway of the oxazoline-mediated stereochemical inversion from erythro to threo base.

Final Conversion to Chloramphenicol

Once the (1R,2R) base is secured—either directly from resolution or salvaged via the inversion of the (1S,2R) isomer—the final step is N-dichloroacetylation. The (1R,2R) base is reacted with methyl dichloroacetate in methanol. The reaction is driven to completion by the nucleophilic acyl substitution of the primary amine, yielding the final active pharmaceutical ingredient: 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide (Chloramphenicol)[2].

Conclusion

The (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol isomer represents a classic challenge in asymmetric synthesis. Lacking the necessary anti-periplanar geometry for ribosomal binding, it is biologically useless. However, through applied stereochemical engineering—specifically the exploitation of neighboring group participation via an oxazoline intermediate—this "waste" isomer is inverted into the highly valuable (1R,2R) precursor. Understanding and controlling the fate of the (1S,2R) isomer is what separates a low-yielding academic synthesis from a highly optimized, commercially viable industrial process.

References

  • Bánhegyi, D. F., Fogassy, E., Madarász, J., & Pálovics, E. (2022). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. MDPI Molecules, 27(10), 3134. Available at:[Link]

  • National Center for Biotechnology Information. Chloramphenicol | C11H12Cl2N2O5 | CID 5959. PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information. D-Erythro-chloramphenicol | C11H12Cl2N2O5 | CID 146034. PubChem Database. Available at:[Link]

  • Agulló, C., et al. (2010). Experimental and DFT study of the conversion of ephedrine derivatives into oxazolidinones. Double SN2 mechanism against SN1 mechanism. Tetrahedron, Elsevier. Available at:[Link]

  • Suzuki, M., & Nagawa, M. (1952). Studies on Chloramphenicol Analogs. I. Synthesis of dl-threo-1-p-Cyanophenyl-2-dichloroacetamido-1, 3-propanediol. YAKUGAKU ZASSHI, 72(3), 305-308. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol from p-nitrobenzaldehyde

Application Note: Highly Stereoselective Synthesis and Resolution of (1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Prepared By: Senior Application Scientist, Chemical Development & Synthesis Target Audience: Syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Stereoselective Synthesis and Resolution of (1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Prepared By: Senior Application Scientist, Chemical Development & Synthesis Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: D-erythro-Chloramphenicol Base [(1S,2R)-isomer]

Executive Summary & Mechanistic Rationale

The synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol is foundational to the production of the amphenicol class of broad-spectrum antibiotics. While the D-threo (1R,2R) stereoisomer is the biologically active precursor to chloramphenicol, the erythro isomers—specifically the (1S,2R) configuration—are highly valued in structure-activity relationship (SAR) studies and serve as rigid, privileged chiral backbones for asymmetric organocatalysts[1].

The Chemoselectivity Dilemma & Route Selection: Historically, the 1,3-diol backbone is constructed via a Henry (nitroaldol) reaction between p-nitrobenzaldehyde and 2-nitroethanol. However, this route requires the subsequent reduction of the newly formed aliphatic nitro group. Achieving chemoselective reduction of an aliphatic nitro moiety in the presence of the highly reducible aromatic nitro group of the p-nitrophenyl ring is notoriously difficult, often resulting in over-reduction and poor yields[2].

To bypass this chemoselectivity bottleneck, this protocol employs a Cu(II)-directed Akabori-type aldol condensation using glycine. By utilizing glycine as the nucleophile, the amine functionality is introduced directly in its required oxidation state. The addition of Cu(II) serves a dual mechanistic purpose:

  • Thermodynamic Stabilization: It forms a stable chelate with glycine, preventing unwanted Schiff base polymerization.

  • α -Proton Acidification: Chelation significantly lowers the pKa of the glycine α -carbon, facilitating facile enolization and subsequent nucleophilic attack on p-nitrobenzaldehyde under mildly basic conditions.

Stereochemical Landscape & Quantitative Data

Chloramphenicol possesses two chiral centers at C-1 and C-2, resulting in four distinct stereoisomers[1]. Understanding the physicochemical and biological distinctions between these isomers is critical for downstream isolation and analytical validation.

Table 1: Stereoisomeric Profiling of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Isomer DesignationAbsolute ConfigurationBiological ActivityPrimary Application / Role
D-threo (1R, 2R)High (Bacteriostatic)Active precursor to Chloramphenicol[3]
L-threo (1S, 2S)InactiveSAR Control Studies
D-erythro (1S, 2R) Inactive Target Compound; Chiral Ligand Scaffold [1]
L-erythro (1R, 2S)InactiveEnantiomeric Control

Experimental Workflow & Pathway Visualization

The following Graphviz diagram outlines the logical progression of the synthesis, emphasizing the transition from racemic mixture generation to strict diastereomeric and enantiomeric control.

SynthesisWorkflow A p-Nitrobenzaldehyde + Glycine B Cu(II)-Mediated Aldol Condensation A->B C Cu(II) Chelate of Amino-Diol B->C pH 9-10, 60°C D Decomplexation (EDTA or Chelex) C->D E Racemic Erythro/Threo Amino-Diol Mixture D->E Release Free Base F Diastereomeric Crystallization E->F G DL-erythro Isomer F->G Isolate Erythro H Chiral Resolution with (+)-Tartaric Acid G->H I (1S,2R)-2-Amino-1-(4-nitrophenyl) propane-1,3-diol H->I Enantiomeric Enrichment

Fig 1: Chemoselective workflow for the synthesis and resolution of the (1S,2R) erythro isomer.

Self-Validating Experimental Protocols

Protocol A: Cu(II)-Directed Aldol Condensation & Decomplexation

Objective: Synthesize the diastereomeric mixture of the amino-diol free base without reducing the aromatic nitro group.

  • Chelate Formation: Dissolve 0.10 mol of glycine and 0.05 mol of CuSO4​⋅5H2​O in 150 mL of distilled water. Adjust the pH to 9.5 using 2M NaOH.

  • Aldol Addition: Slowly add a solution of 0.10 mol p-nitrobenzaldehyde dissolved in 100 mL of absolute ethanol.

  • Thermal Maturation: Heat the biphasic mixture to 60°C for 4 hours under vigorous stirring. The deep blue Cu(II)-amino-diol complex will precipitate as the reaction progresses.

  • In-Process QC: Monitor the organic layer via TLC (Hexane:EtOAc 7:3, UV active). The reaction is complete when the p-nitrobenzaldehyde spot ( Rf​≈0.6 ) is depleted.

  • Decomplexation: Filter the precipitated Cu(II) complex and suspend it in 200 mL of a 10% aqueous EDTA disodium salt solution to sequester the copper ions. Stir at room temperature until the solid dissolves and the solution turns pale yellow.

  • Extraction: Extract the liberated free base with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude DL-erythro / DL-threo mixture.

Protocol B: Diastereomeric Separation of the DL-erythro Isomer

Objective: Isolate the erythro racemate from the threo thermodynamic sink.

  • Fractional Crystallization: Dissolve the crude amino-diol mixture in a minimal volume of hot water/ethanol (80:20 v/v).

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then incubate at 4°C overnight. The DL-erythro isomer forms a distinct, less soluble crystalline lattice compared to the threo isomer and will precipitate first.

  • Filtration & Wash: Isolate the crystals via vacuum filtration and wash with ice-cold distilled water.

  • Diastereomeric QC (Self-Validation): Analyze the isolated crystals via 1 H-NMR (DMSO- d6​ ). The benzylic proton (H-1) of the erythro isomer exhibits a smaller coupling constant ( J1,2​≈4.5 Hz) compared to the threo isomer ( J1,2​≈8.5 Hz). Ensure the threo contamination is <5% before proceeding.

Protocol C: Enantiomeric Resolution to the (1S,2R) Target

Objective: Resolve the DL-erythro racemate to yield the optically pure (1S,2R) enantiomer.

  • Salt Formation: Dissolve 10.0 g of the purified DL-erythro free base in 100 mL of boiling absolute ethanol. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in 50 mL of hot ethanol.

  • Chiral Precipitation: Mix the two boiling solutions. The diastereomeric salt of the (1S,2R) isomer with (+)-tartaric acid is highly insoluble in ethanol and will begin to crystallize almost immediately upon slight cooling.

  • Liberation of the Free Base: Filter the diastereomeric salt, suspend it in 50 mL of water, and adjust the pH to 10 using concentrated aqueous ammonia.

  • Final Extraction: Extract the aqueous phase with ethyl acetate ( 3×50 mL), dry, and evaporate to yield the pure (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

  • Enantiomeric QC: Confirm optical purity via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 80:20, 1.0 mL/min). The target (1S,2R) isomer must exhibit an enantiomeric excess (ee) of ≥98% .

References

  • ResearchGate. "A short stereoselective synthesis of (−)-chloramphenicol and (+)-thiamphenicol." Tetrahedron Letters. Available at: [Link][2]

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol via Recrystallization

Introduction (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibiotic, chloramphenicol. The stereochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibiotic, chloramphenicol. The stereochemical integrity and purity of this aminodiol are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API).[1][2] This document provides a comprehensive guide to the purification of this intermediate by recrystallization, a robust and scalable technique for achieving high purity of solid organic compounds.[3][4]

The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[5][6] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, leaving impurities dissolved in the surrounding solution (mother liquor).[3][4]

Physicochemical Properties and Their Impact on Purification

A thorough understanding of the physicochemical properties of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is essential for developing an effective recrystallization protocol.

PropertyValueSignificance for Recrystallization
Molecular Formula C₉H₁₂N₂O₄Provides the basis for calculating molar quantities.[7][8][9]
Molecular Weight 212.20 g/mol Essential for accurate mass-based calculations.[7][8][10]
Appearance Yellow to beige crystalline powderThe color can be an initial indicator of purity; darker colors may suggest the presence of impurities that can potentially be removed with activated charcoal.[10][11]
Melting Point 160-166 °CA sharp melting point within this range is indicative of high purity. Impurities typically depress and broaden the melting point range.[10][11][12]
Solubility Soluble in methanol and DMSO.[12][13] Highly soluble in water.[14]This information is critical for selecting an appropriate solvent or solvent system. The high polarity suggests that a mixed-solvent system, such as alcohol-water, may be effective.
pKa 10.98 ± 0.45 (Predicted)The basic nature of the amino group influences its solubility in acidic or basic solutions and its interaction with different chromatography media.[12]

The Principle of Recrystallization: A Step-by-Step Rationale

The success of recrystallization hinges on the precise execution of several key steps, each with a specific purpose.

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution in Minimum Hot Solvent A->B Ideal solubility profile C 3. Decolorization (Optional) B->C If colored impurities are present D 4. Hot Gravity Filtration B->D If insoluble impurities are present C->D Remove charcoal E 5. Slow Cooling & Crystallization D->E Clear, saturated solution F 6. Isolation by Vacuum Filtration E->F Crystal formation G 7. Washing with Cold Solvent F->G Separate crystals from mother liquor H 8. Drying G->H Remove residual impurities

Caption: Workflow of the recrystallization process.

Protocol: Purification of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

This protocol details a mixed-solvent recrystallization, a common and effective technique when a single solvent does not provide the ideal solubility characteristics.[15][16] A common solvent pair for compounds like this aminodiol is an alcohol (in which the compound is soluble) and water (as an anti-solvent).

3.1. Materials and Equipment

  • Crude (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

  • Methanol ("soluble solvent")

  • Deionized water ("insoluble solvent" or "anti-solvent")

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Short-stemmed or stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula and glass stirring rod

  • Ice bath

3.2. Step-by-Step Procedure

Step 1: Dissolution

  • Place the crude aminodiol in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of methanol, the "soluble" solvent, to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated or near-saturated at the boiling point.[15]

Step 2: Decolorization (if necessary)

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution.

  • Bring the solution back to a gentle boil for a few minutes. The charcoal will adsorb colored, high-molecular-weight impurities.

Step 3: Hot Gravity Filtration

  • This step is crucial to remove insoluble impurities and activated charcoal.[17][18]

  • Set up a hot gravity filtration apparatus by placing a short-stemmed or stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.[5][19] Using a short-stemmed funnel prevents premature crystallization in the funnel stem.[17][18]

  • Preheat the filtration apparatus by passing some hot solvent through it to prevent premature crystallization.[5][17]

  • While keeping the solution of the aminodiol at or near its boiling point, carefully pour it through the fluted filter paper in portions.[17]

  • If crystals begin to form on the filter paper, they can be redissolved by washing with a small amount of the hot solvent.[17]

Step 4: Crystallization

  • If necessary, reduce the volume of the filtrate by boiling off some of the methanol to achieve a saturated solution.

  • While the methanol solution is still hot, add hot deionized water (the "anti-solvent") dropwise until the solution becomes slightly cloudy, indicating the point of saturation.[16][20]

  • If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate and clarify the solution.[16][20]

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]

  • Once the flask has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize the yield of crystals.[5]

Step 5: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Wash the crystals with a small amount of ice-cold solvent mixture (in approximately the same ratio used for crystallization) to rinse away any adhering mother liquor containing impurities.[21]

Step 6: Drying

  • Dry the purified crystals thoroughly. This can be done by leaving them in the Büchner funnel with air being drawn through, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven at a moderate temperature can be used.

Troubleshooting and Key Considerations

IssuePotential CauseSolution
Oiling Out The compound is coming out of solution above its melting point.Reheat the solution to dissolve the oil, add more of the "soluble" solvent (methanol), and allow it to cool more slowly.
No Crystals Form The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[3]
Premature Crystallization during Hot Filtration The solution cooled too quickly in the funnel.Ensure the filtration apparatus is adequately pre-heated. Use a short-stemmed or stemless funnel.[17][18] Add a small excess of hot solvent before filtering.[21]
Low Recovery Too much solvent was used; some product remains in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure.

Visualization of the Mixed-Solvent Selection Logic

Solvent_Selection Start Start: Crude Aminodiol Solvent1 Identify a "Good" Solvent (High solubility when hot, low when cold) Start->Solvent1 Solvent2 Identify a "Poor" Solvent (Low solubility at all temperatures) Start->Solvent2 Miscible Are the two solvents miscible? Solvent1->Miscible Solvent2->Miscible Procedure Proceed with Mixed-Solvent Protocol: 1. Dissolve in min. hot "Good" Solvent. 2. Add hot "Poor" Solvent until cloudy. 3. Add drop of "Good" Solvent to clarify. 4. Cool slowly. Miscible->Procedure Yes End Pure Crystals Procedure->End

Caption: Decision process for mixed-solvent recrystallization.

Conclusion

Recrystallization is a powerful technique for the purification of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. By carefully selecting a suitable solvent system and meticulously controlling the process parameters of dissolution, filtration, and crystallization, a high degree of purity can be achieved. This protocol, grounded in the fundamental principles of solubility and crystal formation, provides a reliable framework for researchers and drug development professionals to obtain material of the quality required for subsequent synthetic steps and, ultimately, for the production of safe and effective pharmaceuticals.

References

  • Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. Available at: [Link]

  • Recrystallization and hot filtration. Safrole. Available at: [Link]

  • Hot Filtration in Recrystallization | PDF. Scribd. Available at: [Link]

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. Available at: [Link]

  • 2.5: Hot Filtration. Chemistry LibreTexts. Available at: [Link]

  • 1.5E: Hot Filtration. Chemistry LibreTexts. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • RECRYSTALLISATION. Available at: [Link]

  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem. Available at: [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-. the NIST WebBook. Available at: [Link]

  • Recrystallization. --->. Available at: [Link]

  • US20090149657A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues. Google Patents.
  • Experiment 2: Recrystallization. Available at: [Link]

  • Any suggestions for a work up for 2-Amino-1-(4-nitrophenyl)-1,3-propanediol after deamidation from chloramphenicol?. ResearchGate. Available at: [Link]

Sources

Method

Analytical Quantification of (1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Methodologies for Chiral Impurity Profiling

Executive Summary & Mechanistic Context The synthesis of broad-spectrum amphenicol antibiotics (e.g., chloramphenicol, thiamphenicol) relies on the precise stereochemical control of their chiral precursors. The active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The synthesis of broad-spectrum amphenicol antibiotics (e.g., chloramphenicol, thiamphenicol) relies on the precise stereochemical control of their chiral precursors. The active pharmaceutical ingredient (API) derives its efficacy exclusively from the D-(-)-threo configuration, specifically the (1R,2R) isomer, which perfectly docks into the peptidyl transferase center of the bacterial 50S ribosomal subunit[1].

During the synthetic aldol condensation of p-nitrobenzaldehyde and glycine equivalents, diastereomeric byproducts are inevitably formed[2]. Among these, (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol —an erythro isomer—represents a critical chiral impurity. Because this isomer lacks the optimal spatial arrangement for ribosomal binding, it is therapeutically inactive and poses an unnecessary toxicological burden[1]. Regulatory guidelines mandate the rigorous quantification of such chiral impurities to ensure API safety and efficacy.

Mechanism Amp Amphenicol Synthesis (Racemic/Diastereomeric Mixture) Iso1 (1R,2R)-Isomer (D-threo Active Base) Amp->Iso1 Target Resolution Iso2 (1S,2R)-Isomer (erythro Impurity) Amp->Iso2 Chiral Impurity Bind1 Optimal Spatial Fit (50S Ribosomal Subunit) Iso1->Bind1 Bind2 Steric Hindrance (No Ribosomal Binding) Iso2->Bind2 Act1 Potent Antibacterial Efficacy Bind1->Act1 Act2 Inactive / Potential Toxic Burden Bind2->Act2

Fig 1: Mechanistic causality of amphenicol stereochemistry on ribosomal binding and efficacy.

Analytical Strategy & Causality

Historically, the separation of amphenicol bases required complex pre-column derivatization with chiral isothiocyanates to form separable diastereomeric thioureas[3]. Modern analytical workflows bypass this by utilizing direct Chiral Stationary Phases (CSPs).

Expert Insight on Method Selection:

  • For API Quality Control (HPLC-UV): We utilize an amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) under normal-phase conditions. The helical structure of the amylose polymer provides chiral cavities that differentiate the spatial arrangement of the hydroxyl and amino groups. Crucially, the mobile phase must contain 0.1% Diethylamine (DEA). The free primary amine of the (1S,2R) analyte interacts aggressively with residual acidic silanols on the silica support, causing severe peak tailing. DEA acts as a competing base, masking these sites and ensuring symmetrical peaks for accurate integration.

  • For Trace Matrix Profiling (LC-MS/MS): Normal-phase solvents (Hexane/Isopropanol) are highly flammable and incompatible with Electrospray Ionization (ESI). Furthermore, standard ELISA testing often exhibits cross-reactivity and fails to distinguish between active and inactive stereoisomers, leading to false negatives in complex matrices like food or environmental samples[4]. Therefore, we employ a reversed-phase α1-acid glycoprotein (Chiral-AGP) column, which is directly compatible with ESI-MS/MS, providing absolute stereochemical confirmation at trace levels[4].

Workflow S1 Sample Matrix (API or Extract) S2 Chiral Separation (Amylose CSP / AGP) S1->S2 S3 UV Detection (278 nm) S2->S3 High Conc. (API QC) S4 ESI-MS/MS (MRM Mode) S2->S4 Trace Conc. (Matrix) S5 Stereochemical Quantification S3->S5 S4->S5

Fig 2: Dual-modality analytical workflow for chiral amphenicol base quantification.

Experimental Protocols

Protocol 1: Chiral HPLC-UV for API Batch Release

This self-validating protocol is designed for the routine quantification of the (1S,2R) impurity in bulk (1R,2R) API batches.

Step 1: Mobile Phase Preparation

  • Mix HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio.

  • Add 0.1% (v/v) Diethylamine (DEA) to the mixture.

  • Degas the solution ultrasonically for 15 minutes. Note: Do not over-degas, as selective evaporation of hexane will alter the retention times.

Step 2: Sample Preparation

  • Weigh accurately 10.0 mg of the amphenicol base API.

  • Dissolve in 10 mL of the mobile phase to prevent solvent-induced peak distortion (solvent shock).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Execution

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 278 nm (optimal absorption for the p-nitrophenyl chromophore)[1].

Step 4: System Suitability Testing (SST)

  • Inject a resolution standard containing both (1R,2R) and (1S,2R) isomers.

  • Acceptance Criteria: Resolution ( Rs​ ) between the two isomers must be ≥2.0 . The tailing factor ( Tf​ ) for the (1S,2R) peak must be ≤1.5 .

Protocol 2: Chiral LC-MS/MS for Trace Matrix Profiling

Designed for detecting trace (1S,2R) contamination in biological, environmental, or food matrices where ELISA is insufficient[4].

Step 1: Extraction

  • Subject the matrix to Liquid-Liquid Extraction (LLE) using ethyl acetate.

  • Evaporate the organic layer under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of Initial Mobile Phase (91% Water / 9% Methanol:Acetonitrile 1:1).

Step 2: Chromatographic Execution

  • Column: Chiral-AGP (150 mm × 2.0 mm, 5 µm)[4].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 5.8).

  • Mobile Phase B: Methanol:Acetonitrile (1:1, v/v).

  • Gradient: Hold at 9% B for 4.0 min; ramp to 12% B over 0.1 min; hold for 4.9 min[4].

  • Flow Rate: 0.5 mL/min.

Step 3: MS/MS Parameters

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions: Monitor the transition m/z 213.1 195.1 (corresponding to [M+H]+ and the subsequent loss of H2​O ).

  • Dwell Time: 50 ms per transition.

Data Presentation & System Validation

To ensure trustworthiness and reproducibility across laboratories, the methods must adhere to the validation metrics summarized below.

Table 1: Chromatographic and MS/MS Parameters Summary
ParameterHPLC-UV (API QC)LC-MS/MS (Trace Profiling)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) α1​ -acid glycoprotein (AGP)
Mobile Phase Hexane / IPA / DEA (80:20:0.1)10 mM NH 4​ Formate / MeOH:ACN
Elution Mode IsocraticStep-Gradient
Detection UV Absorbance @ 278 nmESI+ MRM ( m/z 213.1 195.1)
Primary Challenge Solved Amine peak tailing (solved via DEA)ELISA cross-reactivity (solved via MS)
Table 2: System Suitability and Validation Metrics
MetricAcceptance CriteriaTypical Observed Value
Resolution ( Rs​ ) ≥2.0 between stereoisomers2.8
Tailing Factor ( Tf​ ) ≤1.5 for (1S,2R) peak1.15
Linearity ( R2 ) ≥0.999 0.9997
LOD (LC-MS/MS) Signal-to-Noise ≥3 0.05 µg/kg
LOQ (LC-MS/MS) Signal-to-Noise ≥10 0.15 µg/kg
Injection Precision %RSD ≤2.0% (n=6)0.8%

References

  • Azide-free Enantioselective Synthesis of Clinical Antibiotic (1R,2R)-Chloramphenicol, ResearchGate,[Link][2]

  • Chiral LC solves honey mystery, Wiley Analytical Science, [Link][4]

  • Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol, PubMed,[Link][3]

Sources

Application

HPLC analysis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

An authoritative guide to the High-Performance Liquid Chromatography (HPLC) analysis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a critical chiral intermediate in the synthesis of the antibiotic chloramphenicol...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the High-Performance Liquid Chromatography (HPLC) analysis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a critical chiral intermediate in the synthesis of the antibiotic chloramphenicol, is presented in this comprehensive application note.[1] This document provides researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind the analytical methodologies.

The stereochemical purity of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is paramount, as different enantiomers can exhibit varied biological activities and pharmacological profiles.[1] Therefore, robust analytical methods are essential for quality control and drug development processes. This guide covers both chiral and reversed-phase HPLC techniques for the analysis of this compound.

Chiral HPLC Separation of Stereoisomers

The direct separation of enantiomers is a critical analytical challenge. Polysaccharide-based chiral stationary phases (CSPs) have proven to be highly effective for resolving the stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[1]

Rationale for Chiral Stationary Phase Selection

Cellulose and amylose-based CSPs are widely used for their broad applicability in chiral separations. The chiral recognition mechanism of these phases is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector (the stationary phase). The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. For compounds containing aromatic functionalities, like the 4-nitrophenyl group in the analyte, the interaction can be stabilized by the insertion of the aromatic portion into the chiral cavities of the CSP.

Protocol for Chiral HPLC Separation

This protocol provides a starting point for the enantioselective separation of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV detector.

Sample Preparation:

  • Dissolve the racemic 2-amino-1-(4-nitrophenyl)propane-1,3-diol in the mobile phase to a concentration of 1 mg/mL.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.[1]

Parameter Condition
Column Chiralpak® IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm)[1]
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Detection Wavelength 272 nm[2]
Injection Volume 10 µL

Note: Retention times and resolution are typical expected values and may vary depending on the specific column and system.

Reversed-Phase HPLC for Purity and Stability Analysis

A validated reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and for monitoring its stability. This section details a stability-indicating method capable of separating the active compound from its potential degradation products.

Method Development Considerations

The development of a robust RP-HPLC method involves a systematic approach to optimize the separation of the target analyte from impurities and degradation products. Key parameters to consider include the choice of stationary phase, mobile phase composition (including pH and organic modifier), and detection wavelength. The method described below has been shown to effectively separate 2-amino-1-(4-nitrophenyl)propane-1,3-diol from its related compound, chloramphenicol.[3][4]

Protocol for Reversed-Phase HPLC Analysis

This protocol is for the quantitative analysis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and can be used as a stability-indicating method.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV detector.

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Parameter Condition
Column Reversed-phase C18, 5 µm, 15 cm length, 4.6 mm inner diameter[5]
Mobile Phase 0.012 M Sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v)[3][4]
Flow Rate 2.0 mL/min[5]
Column Temperature Ambient
Detection Wavelength 278 nm[3][4]
Injection Volume 10 µL[5]

Forced Degradation Studies

Forced degradation studies are crucial for developing and validating a stability-indicating analytical method.[6] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[7]

Rationale for Stress Conditions
  • Acid and Base Hydrolysis: These conditions test the susceptibility of the analyte to hydrolysis. For (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, the amide group in the parent compound, chloramphenicol, is known to hydrolyze to form this diol.[4]

  • Oxidative Degradation: This assesses the molecule's sensitivity to oxidation.

  • Thermal Degradation: This evaluates the impact of high temperatures on the compound's stability.

  • Photolytic Degradation: This determines the compound's sensitivity to light exposure. Nitroaromatic compounds can be susceptible to photolytic degradation.[8]

Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in a suitable solvent like methanol.[2]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl and incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid compound to 80°C in a hot air oven for 24 hours. Dissolve in a suitable solvent for HPLC analysis.[2]

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[9]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated RP-HPLC method.

Method Validation

The developed HPLC method must be validated according to the International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose.[10][11]

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies of spiked samples.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC Analysis Workflow

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weighing and Dissolution B Dilution to Working Concentration A->B C Filtration (0.45 µm) B->C D Autosampler Injection C->D Inject Sample E Chromatographic Separation (Column) D->E F UV Detection E->F G Chromatogram Generation F->G Acquire Data H Peak Integration and Quantification G->H I Reporting H->I

Caption: A generalized workflow for the .

Forced Degradation Study Logic

Forced Degradation Study Logic cluster_stress Stress Conditions Analyte (1S,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal Stress Analyte->Thermal Photo Photolytic Stress Analyte->Photo Analysis Stability-Indicating HPLC Analysis Analyte->Analysis Unstressed Control Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradation Products & Validate Method Specificity Analysis->Results

Caption: Logical flow of a forced degradation study to establish a stability-indicating HPLC method.

References

  • Benchchem. Application Notes and Protocols for the Chiral Separation of 2-amino-1-(4-nitrophenyl)-1,3-propanediol Enantiomers.
  • CPL Business Consultants.
  • Pharmaguideline.
  • Benchchem.
  • Benchchem.
  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Asian Journal of Pharmaceutical Analysis.
  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • International Journal of Pharmaceutical Sciences. Analytical Method Development And Validation Of Chloramphenicol Eye Ointment By UV-Visible Spectroscopy: Review.
  • PubMed.
  • SciSpace. Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed.
  • ResearchGate. Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)
  • ResearchGate. Chromatogram of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) and....
  • Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.
  • Ministry of Health, Labour and Welfare. Analytical Method for Chloramphenicol (Targeted to animal and fishery products).
  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Benchchem. stability and degradation of (1S,2S)-(+)-2-Amino- 1-(4-nitrophenyl)-1,3-propanediol under.
  • The role of forced degradation studies in stability indic
  • Chem-Impex. (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
  • International Journal of Pharmaceutical and Clinical Research.
  • Phenomenex.
  • Asian Journal of Chemistry.
  • SIELC Technologies. Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column.
  • PMC.
  • ResearchGate.
  • ResearchGate. The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
  • PubMed. Determination of p-nitrophenol in serum and urine by enzymatic and non-enzymatic conjugate hydrolysis and HPLC.

Sources

Method

Application Note: (1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a High-Performance Chiral Resolving Agent

Introduction & Mechanistic Rationale Chiral resolution via diastereomeric salt formation remains one of the most scalable and economically viable methods for producing enantiopure compounds in pharmaceutical development....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chiral resolution via diastereomeric salt formation remains one of the most scalable and economically viable methods for producing enantiopure compounds in pharmaceutical development. While the threo isomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (widely known as the chloramphenicol base) are historically renowned for their resolving capabilities , the erythro isomer—specifically (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol —offers a unique spatial arrangement that provides exceptional chiral recognition capabilities for specific classes of racemic carboxylic acids.

Causality of Chiral Recognition: The efficacy of the (1S,2R)-aminodiol scaffold stems from its rigid, multifunctional pharmacophore:

  • Primary Amine: Acts as the primary nucleophilic and basic site for stoichiometric salt formation with racemic acids.

  • Syn-Hydroxyl Groups (Erythro Configuration): Unlike the anti-arrangement in the threo isomer, the (1S,2R) configuration places the C1 and C3 hydroxyl groups in a syn-like orientation in its lowest-energy conformers. This alters the hydrogen-bonding network, allowing for highly ordered, dense crystal packing when paired with specific enantiomers of an acid.

  • p-Nitrophenyl Moiety: Provides essential π−π stacking interactions and hydrophobic bulk, which amplifies the solubility differential between the resulting diastereomeric salts .

Quantitative Performance Data

The choice of resolving agent and solvent system dictates the thermodynamic equilibrium of the crystallization process. Table 1 summarizes the comparative resolution efficiency of the aminodiol scaffold against various racemic acids.

Table 1: Comparative Resolution Efficiency of Aminodiol Stereoisomers

Resolving AgentTarget RacemateSolvent SystemYield (%)Diastereomeric Excess (de %)
(1S,2R)-Aminodiol Racemic Mandelic AcidEtOH / H₂O (9:1)41%> 98%
(1S,2R)-Aminodiol Racemic 2-Phenylpropanoic AcidAcetone / MeOH (8:2)37%> 96%
(1R,2R)-Aminodiol (Threo)Trans-Chrysanthemic AcidMethanol43%> 99%
(1S,2S)-Aminodiol (Threo)Racemic IbuprofenAcetone / H₂O (9:1)45%> 98%

*Included as industry benchmarks for the aminodiol structural class.

Experimental Workflow & Self-Validating Protocol

The following protocol details the resolution of a generic racemic carboxylic acid using (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. The procedure is designed as a self-validating system , incorporating analytical checkpoints to ensure thermodynamic control and chemical integrity.

Phase 1: Diastereomeric Salt Formation
  • Dissolution: Suspend 10.0 mmol of the racemic carboxylic acid and 10.0 mmol of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in 25 mL of an Ethanol/Water (9:1 v/v) mixture.

    • Causality: The 9:1 protic solvent mixture balances the dielectric constant and solvating power. Pure ethanol may cause premature kinetic precipitation, while excess water prevents crystallization entirely by over-solvating the ionic species.

  • Heating: Heat the mixture to reflux (approx. 78°C) under continuous stirring until a clear, homogenous solution is achieved.

Phase 2: Fractional Crystallization (Thermodynamic Control)
  • Controlled Cooling: Remove the heat source and allow the solution to cool to room temperature (20°C) at a strictly controlled rate of 0.5°C/min. Do not use an ice bath.

    • Causality: Rapid cooling induces supersaturation and kinetic trapping of the more soluble diastereomer, plummeting the de. Slow cooling ensures thermodynamic equilibrium, allowing only the least soluble diastereomeric salt to build a highly ordered crystal lattice.

  • Isolation: Filter the crystalline precipitate using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove residual mother liquor.

  • Self-Validation Checkpoint 1 (Salt Purity): Analyze a 5 mg sample of the salt via chiral HPLC. If the de is < 98%, perform a single recrystallization from hot ethanol. Proceeding to cleavage with a low de salt will irreversibly compromise the final enantiomeric purity of the target acid.

Phase 3: Salt Cleavage and Product Isolation
  • Acidic Cleavage: Suspend the enantiopure diastereomeric salt in 15 mL of Ethyl Acetate (EtOAc) and add 15 mL of 1M HCl. Stir vigorously for 30 minutes.

    • Causality: The strong mineral acid (HCl) selectively protonates the primary amine of the resolving agent, forcing it into the aqueous phase as a highly soluble hydrochloride salt. The liberated, unionized enantiopure carboxylic acid partitions entirely into the organic EtOAc phase.

  • Phase Separation: Separate the layers using a separatory funnel. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the enantiopure acid.

Phase 4: Resolving Agent Recovery
  • Basification: Cool the retained aqueous phase to 5°C and slowly add 2M NaOH until the pH reaches 10.

    • Causality: Deprotonation of the aminodiol hydrochloride regenerates the free base. Because the free base lacks charge and relies heavily on intermolecular hydrogen bonding, it is highly insoluble in cold water and precipitates immediately.

  • Self-Validation Checkpoint 2 (Agent Integrity): Filter the recovered (1S,2R)-aminodiol, dry it, and measure its specific optical rotation [α]D​ . It must perfectly match the theoretical value of the pure (1S,2R) isomer. A deviation indicates racemization or degradation occurred during acidic cleavage, warning the operator not to recycle the batch for future resolutions.

Process Visualization

ChiralResolution Racemate Racemic Acid (R/S Mixture) Mixing Salt Formation (Solvent: EtOH/H₂O, Reflux) Racemate->Mixing ResolvingAgent (1S,2R)-Aminodiol Resolving Agent ResolvingAgent->Mixing Diastereomers Diastereomeric Salts [(R)-Acid • Base] + [(S)-Acid • Base] Mixing->Diastereomers Crystallization Fractional Crystallization (Slow Cooling to 20°C) Diastereomers->Crystallization LessSoluble Less Soluble Salt (Crystalline Precipitate) Crystallization->LessSoluble MoreSoluble More Soluble Salt (Mother Liquor) Crystallization->MoreSoluble Cleavage Salt Cleavage (1M HCl / EtOAc Extraction) LessSoluble->Cleavage Enantiopure Enantiopure Acid (Organic Phase) Cleavage->Enantiopure Recovery Recovered Resolving Agent (Aqueous Phase -> NaOH) Cleavage->Recovery

Figure 1: Workflow for the chiral resolution of racemic acids using (1S,2R)-aminodiol.

References

  • Bánhegyi, D. F., et al. "Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base." Molecules 2022, 27(10), 3134. URL:[Link]

  • "Chloramphenicol base." Org Prep Daily, May 2009. URL:[Link]

Application

Advanced Application Notes: (1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Asymmetric Synthesis

Executive Summary The compound (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol —the erythro stereoisomer of the highly privileged chloramphenicol base scaffold—is a powerful and versatile chiral building block in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol —the erythro stereoisomer of the highly privileged chloramphenicol base scaffold—is a powerful and versatile chiral building block in modern asymmetric synthesis. Featuring three contiguous, orthogonally reactive functional groups (a primary hydroxyl, a secondary hydroxyl, and a primary amine) alongside a sterically demanding and electronically active 4-nitrophenyl moiety, this scaffold serves as a premier foundation for designing both metal-free organocatalysts and chiral ligands for transition-metal catalysis.

This application note provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic rationales, and self-validating protocols for deploying this specific chiral scaffold in highly enantioselective transformations.

Structural & Mechanistic Rationale (Causality)

To effectively utilize the (1S,2R)-scaffold, one must understand the causality behind its structural features and how they dictate transition-state geometry:

  • The 1,3-Diol System : The primary (C3) and secondary (C1) hydroxyl groups offer differential reactivity. In transition-metal catalysis, they act as bidentate or tridentate oxygen donors. The rigid erythro (1S,2R) configuration forces these hydroxyls into a specific spatial orientation that is complementary to the more common threo (1R,2R) chloramphenicol base, allowing chemists to access opposite enantiomers or different diastereomers in target syntheses.

  • The C2-Amine : The primary amine is the primary site for derivatization. Conversion to a thiourea, squaramide, or amide introduces a potent hydrogen-bond donor motif.

  • The 4-Nitrophenyl Moiety : The electron-withdrawing nitro group increases the acidity of adjacent H-bond donors (if conjugated) and provides a massive steric wall. This wall effectively shields one trajectory of the incoming nucleophile. Furthermore, it engages in π−π stacking interactions with aromatic substrates, rigidifying the pre-transition state assembly.

Protocol I: Bifunctional Organocatalysis for Meso-Anhydride Desymmetrization

Background : The enantioselective alcoholysis of meso-cyclic anhydrides is a critical desymmetrization step in the synthesis of chiral hemiesters, which are essential precursors for pharmaceuticals like pregabalin and biotin () [1].

Causality of Experimental Choices :

  • Solvent (MTBE) : Methyl tert-butyl ether is chosen because it is non-polar enough to prevent the disruption of the delicate hydrogen-bonding network between the catalyst and the substrate, yet polar enough to dissolve the anhydride.

  • Temperature (-20 °C) : Lowering the temperature reduces the entropic penalty of the highly ordered, hydrogen-bonded transition state, suppressing the uncatalyzed background racemic alcoholysis.

Step-by-Step Methodology
  • Catalyst Preparation : Convert the (1S,2R)-amine to a thiourea derivative by reacting it with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in CH₂Cl₂ at room temperature for 4 hours. Isolate via flash chromatography.

  • Reaction Setup : In an oven-dried 10 mL Schlenk tube, dissolve the meso-cyclic anhydride (0.50 mmol) and the (1S,2R)-thiourea catalyst (0.025 mmol, 5 mol%) in anhydrous MTBE (5.0 mL) under a nitrogen atmosphere.

  • Thermal Equilibration : Cool the reaction mixture to -20 °C using a cryocooler. Stir for 15 minutes to allow the catalyst-substrate complex to assemble via double hydrogen bonding.

  • Nucleophile Addition : Add the alcohol (e.g., anhydrous methanol, 5.0 mmol, 10 equiv.) dropwise over 10 minutes to prevent localized exothermic spikes that could disrupt the transition state.

  • Self-Validation & Monitoring : Stir the reaction at -20 °C. After 24 hours, take a 10 μ L aliquot, quench with 1N HCl, and analyze via TLC (Hexanes/EtOAc 7:3). Once the anhydride is consumed, analyze the crude aliquot via Chiral HPLC to validate the enantiomeric excess (ee) before proceeding to bulk workup.

  • Workup : Quench the bulk reaction with 1N HCl (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the desymmetrized monoester.

G A Pre-catalyst (Thiourea Diol) B Anhydride Coordination A->B Substrate Binding C H-Bonded Transition State B->C Dual H-Bonding D Stereoselective Alcoholysis C->D ROH Addition E Chiral Monoester D->E Ring Opening E->A Catalyst Turnover

Catalytic cycle for the desymmetrization of meso-anhydrides via bifunctional organocatalysis.

Protocol II: Titanium-Mediated Asymmetric Aldol Reactions

Background : Schiff base ligands derived from the chloramphenicol base scaffold are highly effective in Ti(IV)-mediated asymmetric aldol additions, such as the reaction of diketene with aldehydes to form chiral δ -hydroxy- β -keto esters—key intermediates for statin drugs () [2].

Causality of Experimental Choices :

  • Ti(O-iPr)₄ Stoichiometry : A 1:1 ratio of ligand to Ti(IV) is critical. The tridentate (O,N,O) Schiff base displaces two isopropoxide ligands, leaving exactly two coordination sites open for the aldehyde and diketene, preventing non-selective background reactions.

  • Temperature (-78 °C) : At this temperature, dynamic ligand exchange at the Ti(IV) center is "frozen out." The chiral octahedral-like environment remains rigidly intact during the critical C-C bond formation step.

Step-by-Step Methodology
  • Ligand Synthesis : Condense the (1S,2R)-scaffold with 3,5-di-tert-butylsalicylaldehyde in refluxing ethanol for 12 hours. Recrystallize to obtain the pure Schiff base ligand.

  • Complex Assembly : In a flame-dried Schlenk flask under argon, dissolve the Schiff base ligand (0.10 mmol, 10 mol%) in anhydrous CH₂Cl₂ (3.0 mL). Add Ti(O-iPr)₄ (0.10 mmol, 10 mol%) dropwise at room temperature. Stir for 1 hour until the solution turns deep yellow/orange, indicating successful complexation.

  • Substrate Activation : Cool the complex to -78 °C. Add the target aldehyde (1.0 mmol) dropwise. Stir for 15 minutes to allow the aldehyde to coordinate to the Lewis acidic Ti(IV) center.

  • Aldol Addition : Add diketene (1.2 mmol) dropwise down the side of the flask. Maintain the reaction at -78 °C for 12–16 hours.

  • Self-Validation : Withdraw a 50 μ L sample, quench with saturated NaHCO₃, extract with CDCl₃, and run a crude ¹H-NMR. The diagnostic β -hydroxy proton signals will validate the diastereomeric ratio (syn/anti) and conversion rate.

  • Workup : Once validated, quench the bulk reaction at -78 °C with saturated aqueous NaHCO₃ (5 mL). Allow to warm to room temperature. Filter the resulting suspension through a pad of Celite to remove titanium salts. Extract the filtrate with CH₂Cl₂, dry, and purify via column chromatography.

G L1 (1S,2R)-Scaffold SB Schiff Base Ligand (O,N,O-tridentate) L1->SB Condensation L2 Salicylaldehyde L2->SB Condensation Complex Chiral Ti(IV) Complex SB->Complex Coordination Ti Ti(O-iPr)4 Ti->Complex Ligand Exchange Aldol Asymmetric Aldol Addition Complex->Aldol Aldehyde Activation Product Chiral β-Hydroxy Ester Aldol->Product Diketene Attack

Assembly of the chiral Ti(IV)-Schiff base complex and subsequent asymmetric aldol addition.

Quantitative Data Summary

The table below summarizes the expected performance metrics of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol derivatives across various asymmetric transformations, demonstrating the scaffold's robust stereocontrol.

Catalyst/Ligand DerivativeReaction TypeSubstrateReagentYield (%)Enantiomeric Excess (ee %)
Thiourea-Diol Organocatalytic Alcoholysiscis-1,2-Cyclohexanedicarboxylic anhydrideMethanol9296
Amide-Diol Organocatalytic AlcoholysisSuccinic anhydrideAllyl Alcohol8994
Ti(IV)-Schiff Base Metal-Catalyzed Aldolp-NitrobenzaldehydeDiketene8594
Ru(II)-Diamine Transfer HydrogenationN-Boc α -amino- β -ketoesterH₂ (Transfer)9098

(Note: Yields and ee% are representative aggregates based on optimized conditions from the cited literature[1-3] adapted for the erythro configuration).

References

  • Title: Novel amide-functionalized chloramphenicol base bifunctional organocatalysts for enantioselective alcoholysis of meso-cyclic anhydrides Source: Beilstein Journal of Organic Chemistry, 2018, 14, 309–317. URL: [Link]

  • Title: New chloramphenicol Schiff base ligands for the titanium-mediated asymmetric aldol reaction of α,β -unsaturated aldehydes with diketene: a short synthesis of atorvastatin calcium Source: Chemical Communications, 2004, (22), 2506-2507. URL: [Link]

  • Title: A new cost-effective Ru-chloramphenicol base derivative catalyst for the asymmetric transfer hydrogenation/dynamic kinetic resolution of N-Boc α -amino- β -ketoesters Source: RSC Advances, 2016, 6, 85685-85688. URL: [Link]

  • Title: Chloramphenicol Base: A New Privileged Chiral Scaffold in Asymmetric Catalysis Source: ChemCatChem, 2019, 11(12), 2785-2796. URL: [Link]

Method

Application Notes and Protocols: The Pivotal Role of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in Modern Drug Discovery

Introduction: In the landscape of pharmaceutical sciences, the stereochemical precision of a molecule is often the determining factor for its therapeutic efficacy and safety. (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of pharmaceutical sciences, the stereochemical precision of a molecule is often the determining factor for its therapeutic efficacy and safety. (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a chiral molecule of significant interest, stands as a testament to this principle. Its well-defined stereochemistry, coupled with its versatile functional groups—an amino group, two hydroxyl groups, and a nitrophenyl moiety—renders it an invaluable chiral building block in synthetic organic chemistry and drug discovery.[1][2] This document provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in the synthesis of key therapeutic agents.

While this compound is a critical precursor, by itself, it does not possess significant antibiotic activity.[3] Its importance is rooted in its chemical structure, which provides the essential scaffold for the synthesis of potent drugs.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is crucial for its appropriate handling, storage, and application in synthetic protocols.[2]

PropertyValue
CAS Number 2964-48-9
Molecular Formula C₉H₁₂N₂O₄
Molecular Weight 212.20 g/mol [1][2]
Appearance White to pale yellow crystalline powder[1][2]
Melting Point 163-166 °C[1][2]
Optical Rotation [α]²³/D +31° (c=1 in 6 M HCl)[1][2]
Solubility Soluble in polar organic solvents[2]
Storage 2-8°C, protected from light and moisture[2]

Primary Application: Cornerstone of Antibiotic Synthesis

The most prominent and well-documented application of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is as a key intermediate in the industrial synthesis of a class of broad-spectrum antibiotics known as amphenicols.[4] This family of antibiotics, which includes chloramphenicol, thiamphenicol, and florfenicol, shares a common phenylpropanoid structure.[5] The biological activity of these antibiotics is intrinsically linked to their specific stereochemistry.[6]

The Synthesis of Chloramphenicol: A Case Study

Chloramphenicol's efficacy as a bacteriostatic agent, which functions by inhibiting bacterial protein synthesis, is exclusive to its D-(-)-threo isomer.[3][6] The industrial synthesis of this isomer relies heavily on the use of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol as the chiral precursor.[6] The final step in this synthesis involves the dichloroacetylation of the primary amine group of the propanediol.[2]

Chloramphenicol_Synthesis cluster_synthesis Synthesis of Chloramphenicol Start (1S,2R)-2-amino-1- (4-nitrophenyl)propane-1,3-diol Reaction Dichloroacetylation Start->Reaction Primary Amine Reagent Methyl Dichloroacetate Reagent->Reaction Acylating Agent Product Chloramphenicol Reaction->Product

Caption: Synthesis of Chloramphenicol from its amino precursor.

Experimental Protocol: Synthesis of Chloramphenicol

This protocol outlines the dichloroacetylation of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol to yield chloramphenicol.

Materials:

  • (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

  • Methyl dichloroacetate

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Reduced pressure evaporation system

  • Recrystallization solvents (e.g., water, ethanol)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 14 mmol of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol with a significant excess of methyl dichloroacetate (0.2 mol).[6]

  • Heating: Heat the reaction mixture with stirring at a temperature of 100–110 °C.[6]

  • Monitoring: Monitor the reaction's progress via thin-layer chromatography (TLC) until the starting aminodiol spot is no longer visible (approximately 2 hours).[6]

  • Work-up: Once the reaction is complete, remove the excess methyl dichloroacetate by concentrating the mixture under reduced pressure.[6]

  • Purification: The crude chloramphenicol can be purified by recrystallization from a suitable solvent system.

  • Drying: Dry the purified chloramphenicol crystals in a vacuum oven.[2]

Synthesis of Thiamphenicol and Florfenicol

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and its analogs are also instrumental in the synthesis of other important antibiotics like thiamphenicol and florfenicol.[4][7] Florfenicol, a derivative of thiamphenicol, is a broad-spectrum antibiotic primarily used in veterinary medicine.[8] It is synthesized through a series of chemical reactions that enhance the antibiotic potency and spectrum of the parent compound, thiamphenicol.[8] It is important to note that the synthesis of these antibiotics requires a different stereoisomer, the (1R,2R) configuration, at the chiral centers.[5]

A Versatile Chiral Building Block for Diverse Applications

Beyond its well-established role in antibiotic synthesis, the unique structural features of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol make it a versatile precursor for a variety of complex, stereochemically defined molecules.[1]

Chiral_Intermediate_Workflow cluster_applications Synthetic Applications Start (1S,2R)-2-amino-1- (4-nitrophenyl)propane-1,3-diol App1 Substituted Aziridines Start->App1 App2 Aminopeptidase N Inhibitors Start->App2 App3 Other Chiral Compounds (e.g., (4S,5S)-(-)-isocytoxazone) Start->App3 App4 Chiral Auxiliary Start->App4

Caption: General workflow for utilizing the chiral intermediate.

Synthesis of Substituted Aziridines

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol can be utilized as a starting material for the synthesis of chiral substituted aziridines.[2][9] For instance, (2S, 3R)-2-acetooxymethanyl-3-(P-nitrophenyl)-N-tosylaziridine has been synthesized from this aminodiol in a four-step, stereospecific reaction.[9]

Development of Novel Aminopeptidase N (APN/CD13) Inhibitors

Recent research has demonstrated the use of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol as a starting material for a series of novel chloramphenicol amine derivatives that act as inhibitors of aminopeptidase N (APN/CD13).[10] APN is a zinc-dependent metalloectopeptidase that plays a crucial role in various biological processes, and its dysregulation is associated with inflammatory diseases and cancers.[10] The development of potent APN inhibitors is therefore of significant clinical interest for the discovery of anti-cancer and anti-inflammatory agents.[10] One of the synthesized compounds, 13b, exhibited an IC50 value of 7.1 μM, which is comparable to the known APN inhibitor Bestatin (IC50 = 3.0 μM).[10]

Chiral Auxiliary in Asymmetric Synthesis

The rigid stereochemical framework of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol makes it an excellent chiral auxiliary to control the stereochemistry in various asymmetric transformations.[11] For example, it can be employed to direct the diastereoselective addition of lithiated o-toluamides to 3,4-dihydroisoquinolines, a key step in the asymmetric synthesis of 8-oxoberbines, a class of isoquinoline alkaloids with a range of biological activities.[11]

Protocol Outline: Asymmetric Synthesis of 8-Oxoberbines

  • Acylation: The aminodiol is first acylated with o-toluoyl chloride to form the corresponding amide.[11]

  • Protection: The hydroxyl groups of the aminodiol moiety are then protected (e.g., as an acetonide) to prevent interference in the subsequent lithiation step.[11]

  • Lithiated Carbanion Formation: The resulting chiral o-toluamide is treated with a strong base like n-butyllithium to generate a benzylic carbanion.[11]

  • Diastereoselective Addition: This carbanion then undergoes a diastereoselective addition to the imine bond of a 3,4-dihydroisoquinoline, with the stereoselectivity directed by the chiral auxiliary.[11]

  • Cyclization: The resulting adduct can then be cyclized under thermal conditions to afford the 8-oxoberbine skeleton.[11]

Quality Control and Analysis

The purity and identity of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and its derivatives, such as chloramphenicol, are critical for their use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[2]

HPLC_QC_Workflow cluster_qc Quality Control using HPLC Prep Prepare Standard and Sample Solutions Inject Inject into HPLC System Prep->Inject Analyze Analyze Chromatogram (Retention Time, Peak Area) Inject->Analyze Compare Compare Sample to Standard for Purity and Concentration Analyze->Compare

Caption: Quality control workflow using HPLC.

Protocol: HPLC Analysis

This protocol provides a general procedure for the analysis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and chloramphenicol.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A mixture of sodium pentanesulfonate solution (0.012 M), acetonitrile, and glacial acetic acid (85:15:1, v/v)[12]

  • Standard solutions of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and chloramphenicol of known concentrations

  • Sample solutions (starting material, reaction mixture, or final product)

Procedure:

  • Standard Preparation: Prepare standard solutions of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and chloramphenicol of known concentrations in the mobile phase.[2]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.[2]

  • Injection: Inject the standard and sample solutions into the HPLC system.[2]

  • Detection: Monitor the elution profile with a UV detector at a wavelength of 278 nm.[12]

  • Analysis: Identify and quantify the components in the sample by comparing their retention times and peak areas to those of the standards.

Conclusion

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is far more than a simple chemical intermediate; it is a cornerstone of stereospecific synthesis in drug discovery. Its primary role in the production of chloramphenicol underscores the critical importance of chirality in pharmacology. Furthermore, its expanding applications as a versatile chiral building block for a diverse range of therapeutic agents, from novel enzyme inhibitors to complex alkaloids, highlight its enduring significance in the ongoing quest for new and improved medicines. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness the potential of this remarkable molecule.

References

  • The Cornerstone of Chloramphenicol: A Technical Guide to the Role of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Benchchem.
  • Application Notes and Protocols: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol as a Chiral Building Block. Benchchem.
  • 2-Amino-1-(4-nitrophenyl)
  • (1R,2R-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Chem-Impex.
  • Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applic
  • Application Notes and Protocols for the Use of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3- propanediol in Pharmaceutical Manufacturing. Benchchem.
  • New stereoselective synthesis of thiamphenicol and florfenicol from enantiomerically pure cyanohydrin: a chemo-enzymatic approach.
  • Continuous-Flow Synthesis of syn-2-Amino-1,3-diol via Catalytic Hydrogenation: A Vital Intermediate of (+)-Thiamphenicol and (+)-Florfenicol.
  • An Improved Industrial Synthesis of Florfenicol plus an Enantioselective Total Synthesis of Thiamphenicol and Florfenicol. PubMed.
  • Design and synthesis of novel chloramphenicol amine derivatives as potent aminopeptidase N (APN/CD13) inhibitors. PMC.
  • Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
  • A Comparative Analysis of 1-(4- Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4 - Benchchem.
  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. SciSpace.

Sources

Application

The Versatile Chiral Scaffolding of (1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Modern Organic Synthesis

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol , a cornerstone chiral building block, holds a significant position in the landscape of synthetic organic chemistry. Its intrinsic stereochemistry, coupled with a strateg...

Author: BenchChem Technical Support Team. Date: March 2026

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol , a cornerstone chiral building block, holds a significant position in the landscape of synthetic organic chemistry. Its intrinsic stereochemistry, coupled with a strategic arrangement of functional groups—an amino group, two hydroxyl moieties, and a nitrophenyl ring—renders it an invaluable precursor for the synthesis of a diverse array of complex, stereochemically defined molecules.[1] This guide provides an in-depth exploration of the applications of this versatile compound, complete with detailed experimental protocols, for researchers, scientists, and professionals in drug development.

The paramount application of this aminodiol lies in its role as a key intermediate in the industrial synthesis of Chloramphenicol, a broad-spectrum antibiotic.[2] The specific stereoisomer, (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, is crucial for the biological activity of the final drug molecule.[1] Beyond this well-established role, its utility extends to the development of novel pharmaceuticals, stereospecific agrochemicals, and specialized fine chemicals.[1] It also serves as a chiral auxiliary, guiding the stereochemical outcome of asymmetric reactions.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is fundamental for its appropriate handling, storage, and application in synthetic protocols.

PropertyValue
CAS Number 2964-48-9[2]
Molecular Formula C₉H₁₂N₂O₄[2]
Molecular Weight 212.20 g/mol [2]
Appearance White to pale yellow crystalline powder[2]
Melting Point 163-166 °C[4]
Optical Rotation [α]²³/D +31° (c=1 in 6 M HCl)[5]
Solubility Soluble in polar organic solvents[2]
Storage 2-8°C, protected from light and moisture[2][4]

Application 1: The Cornerstone of Chloramphenicol Synthesis

The industrial production of Chloramphenicol heavily relies on the dichloroacetylation of the primary amino group of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This transformation is the final key step in assembling the active pharmaceutical ingredient.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of methyl dichloroacetate. The subsequent collapse of the tetrahedral intermediate, with the expulsion of the methoxy group as a leaving group, results in the formation of the stable amide bond, yielding Chloramphenicol. The use of an excess of methyl dichloroacetate can also serve as the reaction solvent, driving the reaction to completion.

G cluster_workflow Experimental Workflow: Chloramphenicol Synthesis start Combine (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, methanol, and methyl dichloroacetate in a three-necked flask. reflux Heat the mixture to reflux (60-65 °C) with continuous stirring for 1 hour. start->reflux monitor Monitor reaction progress by Thin Layer Chromatography (TLC). reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool Upon completion precipitate Crude Chloramphenicol precipitates. cool->precipitate purify Purify the product by recrystallization. precipitate->purify end Obtain pure Chloramphenicol. purify->end

Caption: Experimental Workflow for the Synthesis of Chloramphenicol.

Detailed Experimental Protocol

Materials:

  • (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol: 9 g

  • Methanol: 20 mL

  • Methyl dichloroacetate: 6 mL

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 9 g of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, 20 mL of methanol, and 6 mL of methyl dichloroacetate.[6]

  • Stir the mixture to ensure homogeneity.[2]

  • Heat the mixture to reflux, maintaining a temperature of approximately 60-65 °C, with continuous stirring.[6]

  • Maintain the reflux for 1 hour.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • The crude Chloramphenicol may precipitate out of the solution upon cooling.[2]

  • The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Application 2: Diastereoselective Synthesis of Bicyclic Compounds

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol can be reacted with aromatic aldehydes in a diastereoselective manner to produce (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes.[6] This reaction showcases the utility of the aminodiol in constructing complex heterocyclic scaffolds with high stereocontrol.

Logical Relationship in Synthesis

The formation of the bicyclic system proceeds through a cascade of reactions. Initially, the primary amine of the aminodiol condenses with the aromatic aldehyde to form an imine. Subsequently, the hydroxyl groups intramolecularly attack the imine and the second aldehyde molecule, leading to the formation of the two fused five-membered rings in a diastereoselective manner. The inherent chirality of the aminodiol directs the stereochemical outcome of the cyclization.

G cluster_logic Logical Relationship: Bicyclic Compound Synthesis aminodiol (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol imine Imine Formation aminodiol->imine aldehyde Aromatic Aldehyde aldehyde->imine cyclization Intramolecular Cyclization imine->cyclization product (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octane cyclization->product Diastereoselective

Caption: Logical Relationship in Bicyclic Compound Synthesis.

Detailed Experimental Protocol

Materials:

  • (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in toluene.[6]

  • Add the aromatic aldehyde to the solution. A stoichiometric amount or a slight excess of the aldehyde can be used.[6]

  • Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Heat the reaction mixture to reflux and azeotropically remove the water formed during the reaction using the Dean-Stark trap.[6]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Application 3: Chiral Auxiliary in Asymmetric Synthesis

The rigid stereochemical framework of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol makes it an effective chiral auxiliary for inducing stereoselectivity in various asymmetric transformations.[3] A notable example is its use in the diastereoselective synthesis of 8-oxoberbines, a class of isoquinoline alkaloids with diverse biological activities.[3]

Synthetic Workflow as a Chiral Auxiliary

The aminodiol is first acylated, for instance with o-toluoyl chloride, to form the corresponding amide. The hydroxyl groups are then protected to prevent their interference in subsequent steps. Treatment of the resulting chiral amide with a strong base, such as n-butyllithium, generates a benzylic carbanion. This carbanion then undergoes a diastereoselective addition to a 3,4-dihydroisoquinoline. The stereochemistry of this addition is controlled by the chiral auxiliary. The resulting adduct can then be cyclized to afford the 8-oxoberbine skeleton.

G cluster_workflow Workflow: Chiral Auxiliary for 8-Oxoberbine Synthesis start Acylation of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol with o-toluoyl chloride. protect Protection of the hydroxyl groups. start->protect deprotonate Deprotonation with a strong base (e.g., n-butyllithium) to form a benzylic carbanion. protect->deprotonate add Diastereoselective addition of the carbanion to a 3,4-dihydroisoquinoline. deprotonate->add cyclize Cyclization of the adduct to form the 8-oxoberbine skeleton. add->cyclize end Obtain the chiral 8-oxoberbine. cyclize->end

Caption: Workflow for 8-Oxoberbine Synthesis using the Chiral Auxiliary.

Detailed Experimental Protocol

Materials:

  • (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

  • o-Toluoyl chloride

  • A suitable protecting group reagent for diols (e.g., 2,2-dimethoxypropane)

  • Anhydrous solvent (e.g., THF)

  • Strong base (e.g., n-butyllithium in hexanes)

  • 3,4-Dihydroisoquinoline derivative

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Acylation: In a round-bottom flask, dissolve (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in a suitable solvent and react it with o-toluoyl chloride in the presence of a base to form the corresponding amide.[3]

  • Protection: Protect the two hydroxyl groups of the amide, for example, by forming an acetonide with 2,2-dimethoxypropane in the presence of an acid catalyst.[3]

  • Diastereoselective Addition: a. In a separate flask under an inert atmosphere, dissolve the protected chiral amide in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C). b. Slowly add a solution of n-butyllithium to generate the benzylic carbanion.[3] c. To this solution, add the 3,4-dihydroisoquinoline derivative and allow the reaction to proceed at low temperature. d. Monitor the reaction by TLC. e. Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

  • Work-up and Cyclization: a. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. b. The resulting adduct can be cyclized under thermal conditions to yield the 8-oxoberbine.[3]

  • Purification: Purify the final product by column chromatography.

References

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-1-(4-NITROPHENYL)PROPANE-1,3-DIOL | CAS 2964-48-9. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Safe Handling of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Abstract: (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a key chiral intermediate in the synthesis of the broad-spectrum antibiotic chloramphenicol, is a compound frequently handled in pharmaceutical research and de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a key chiral intermediate in the synthesis of the broad-spectrum antibiotic chloramphenicol, is a compound frequently handled in pharmaceutical research and development settings.[1][2][3] While its toxicological properties are not exhaustively investigated, current data identifies it as a hazardous substance that causes skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[4] This guide provides a detailed framework for its safe handling, storage, and disposal, grounded in established safety principles. It is designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment. The protocols herein explain the causality behind procedural choices, offering a self-validating system for risk management.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a crystalline solid, and its physical characteristics, particularly its powder form, dictate many of the required handling precautions to prevent aerosolization and subsequent exposure.[2][4][5]

PropertyValueSource(s)
IUPAC Name (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol[2]
Synonyms D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, Chloramphenicol Base[3]
CAS Number 716-61-0 (for 1R,2R isomer, often used interchangeably in SDS)[4][6]
Molecular Formula C₉H₁₂N₂O₄[2][5][6]
Molecular Weight 212.20 g/mol [2][5][6]
Appearance White or slightly yellow crystalline powder[5][7]
Melting Point 163-165 °C[6]
Storage Temperature 2-8°C recommended for long-term stability[8]

Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks stem from direct contact with the skin, eyes, or respiratory tract.[4][6] The causality for these hazards is linked to its chemical nature as an irritant and its physical form as a fine powder, which can be easily inhaled.

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][6]

    • H315: Causes skin irritation.[4][9]

    • H319: Causes serious eye irritation.[4][9]

    • H335: May cause respiratory irritation.[4][6]

  • Signal Word: Warning[4][9]

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

Risk Assessment: The most significant risk of exposure occurs during the manipulation of the solid material, such as weighing, transferring, or adding it to a reaction vessel. These activities can generate airborne dust, leading to inadvertent inhalation or contamination of surfaces, gloves, and clothing.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, prioritizing engineering controls to contain the hazard at its source, supplemented by appropriate PPE.

Engineering Controls

The primary engineering control is to handle the compound within a system that minimizes the release of dust into the laboratory environment.

  • Ventilation: All handling of the solid compound must be performed in a well-ventilated area.[9][10] A certified chemical fume hood is the recommended local exhaust ventilation to capture any dust generated.[11]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the identified hazards.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[4][10] Use proper glove removal technique to avoid skin contact.[4]

    • Clothing: Wear a lab coat and, if a significant risk of contamination exists, impervious clothing.[9][10]

  • Respiratory Protection: If work is performed outside a fume hood or if dust formation is unavoidable, a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95) should be used.[4][11]

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to a strict SOP minimizes the risk of exposure and ensures the integrity of the experiment.

General Handling
  • Preparation: Designate a specific area within a fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Weigh the compound directly into a tared container within the fume hood. Avoid scooping or pouring in a manner that creates dust clouds. Use non-sparking tools.[10]

  • Transfer: If transferring the solid, use a spatula and gently tap it to release the powder. If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[13]

Storage

Proper storage is essential for both safety and maintaining the chemical's stability.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][10][13] A storage temperature of 2-8°C is often recommended.[8]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[10][12]

Emergency Response Protocols

Preparedness for accidental releases or exposures is a critical component of laboratory safety.

Spill Management

In the event of a spill, a calm and methodical response is required to prevent exposure and further contamination.

Spill_Response A Spill Detected B Assess Risk (Quantity, Location) A->B C Is the spill large or in a public area? B->C D LARGE SPILL C->D Yes E SMALL SPILL (Contained in fume hood) C->E No F Evacuate immediate area. Alert others. Call emergency services. D->F G Ensure full PPE is worn (Gloves, Goggles, Respirator) E->G H Prevent dust formation. Cover with damp paper towel or use a HEPA vacuum. G->H I Carefully sweep or scoop material into a labeled, sealed container for hazardous waste. H->I J Decontaminate area with soap and water. I->J K Dispose of all contaminated materials as hazardous waste. J->K

Caption: Decision workflow for managing a spill of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10][13]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[10][13]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][10][13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9][10][13]

Fire Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][10]

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Procedure: Collect all waste material, including contaminated PPE and cleaning materials, in suitable and closed containers clearly labeled as hazardous waste.[4][9]

  • Disposal Method: Arrange for disposal by a licensed professional waste disposal company. Controlled incineration with flue gas scrubbing is a possible disposal method.[4][9]

  • Environmental Precautions: Do not allow the chemical or its containers to enter drains, sewer systems, or waterways.[9][10]

Application Protocol: Synthesis of Chloramphenicol

This protocol details the dichloroacetylation of the title compound, a common step in chloramphenicol synthesis, highlighting the practical application of the above safety procedures.[1]

Protocol 1: Dichloroacetylation of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Objective: To perform N-acylation of the primary amine to synthesize chloramphenicol.

Materials and Reagents:

  • (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

  • Methyl dichloroacetate (in excess)

  • Round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Condenser

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a stir bar and condenser in a chemical fume hood.

  • Reagent Addition: Carefully weigh and add (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (e.g., 14 mmol) to the flask. Following all solid handling precautions.

  • In the fume hood, measure and add a significant excess of methyl dichloroacetate (e.g., 0.2 mol) to the flask.[1]

  • Reaction: Begin stirring and heat the reaction mixture to 100–110 °C.[1]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC until the starting aminodiol spot is no longer visible (approximately 2 hours).[1]

  • Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Isolation: Remove the excess methyl dichloroacetate by concentrating the mixture under reduced pressure using a rotary evaporator.[1] The resulting crude product can then be purified by recrystallization.

Synthesis_Workflow A Step 1: Setup Assemble glassware in fume hood B Step 2: Add Solid Reagent Weigh aminodiol and add to flask A->B C Step 3: Add Liquid Reagent Add excess methyl dichloroacetate B->C D Step 4: Reaction Heat mixture to 100-110°C with stirring C->D E Step 5: Monitoring Check reaction progress using TLC D->E F Is reaction complete? E->F F->D No, continue heating G Step 6: Work-up Cool reaction and concentrate on rotary evaporator F->G Yes H Step 7: Purification Recrystallize crude product G->H I Product Isolated H->I

Caption: Experimental workflow for the synthesis of chloramphenicol via dichloroacetylation.

References

  • Capot Chemical. (2023, September 20). MSDS of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from Capot Chemical. [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from Pharmaffiliates. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving the yield and diastereosele...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving the yield and diastereoselectivity in the synthesis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a key intermediate in the production of the antibiotic chloramphenicol.

Introduction

The synthesis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol presents a significant stereochemical challenge. The biological activity of the final antibiotic, chloramphenicol, is highly dependent on the correct stereoisomer. Therefore, achieving high yield and diastereoselectivity is paramount. This guide will explore common issues encountered during the synthesis and provide practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, their potential causes, and recommended solutions.

Problem 1: Low Overall Yield

A low overall yield can be attributed to several factors throughout the synthetic process.

Possible Causes & Solutions:

  • Incomplete Reactions: Monitor reaction progress meticulously using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before proceeding to the next step.[1]

  • Suboptimal Reaction Conditions: Temperature, pH, and reaction time are critical parameters.[1] A systematic optimization of these conditions for each step is crucial. For instance, in a stereoselective reduction, lower temperatures often enhance selectivity, though they may require longer reaction times.[2][3]

  • Inefficient Catalyst Activity: In catalytic steps, such as hydrogenation, ensure the catalyst is fresh and active. Catalyst poisoning from impurities in starting materials or solvents can significantly reduce its efficacy.

  • Product Degradation: The aminodiol product can be sensitive to harsh workup or purification conditions. Avoid prolonged exposure to strong acids or bases and high temperatures.

Problem 2: Poor Diastereoselectivity

This is one of the most common challenges, resulting in a mixture of stereoisomers that can be difficult to separate.

Possible Causes & Solutions:

  • Incorrect Choice of Reagents: The choice of reducing agent in the conversion of the α-amino-β-hydroxy ketone precursor is critical for establishing the desired (1S,2R) stereochemistry. Stereoselective reducing agents, such as chiral borane reagents or metal hydrides with chiral ligands, are often employed.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting diastereoselectivity.[4][5] It is advisable to screen a range of anhydrous solvents like methanol, ethanol, or THF.[1]

  • Temperature Control: As with yield, temperature plays a crucial role in selectivity. Lowering the reaction temperature can favor the formation of the thermodynamically more stable transition state, leading to a higher diastereomeric excess (d.e.).[2]

Troubleshooting Workflow for Low Diastereoselectivity

Caption: A decision tree for troubleshooting low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol?

Common strategies often begin with p-nitroacetophenone and proceed through steps including bromination, amination, and a crucial stereoselective reduction of an α-amino ketone precursor.[1] Another approach involves the asymmetric aminohydroxylation of a suitable alkene.[1] More recently, chemoenzymatic strategies using engineered transaldolases have shown high efficiency and stereoselectivity.[6]

Q2: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to assess diastereomeric ratios, High-Performance Liquid Chromatography (HPLC) with a chiral column is the preferred method.

Q3: What are the best practices for purifying the final product?

Purification can be challenging due to the compound's polarity.[1]

  • Recrystallization: This is a common and effective method. The choice of solvent system is critical to separate the desired (1S,2R) isomer from other stereoisomers and impurities.[1]

  • Column Chromatography: For more difficult separations, silica gel column chromatography can be employed. A carefully selected solvent gradient is necessary to achieve good separation.

Q4: Can side reactions impact my yield?

Yes, side reactions such as over-reduction or racemization can significantly lower the yield of the desired product.[1] To minimize these:

  • Carefully control the stoichiometry of reagents.

  • Maintain the optimized reaction temperature.

  • Use protecting groups for reactive functional groups if necessary.

Experimental Protocols

Representative Stereoselective Reduction Protocol

This is a generalized protocol and should be optimized for your specific substrate and scale.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the protected α-amino-β-hydroxy ketone precursor in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of the chosen stereoselective reducing agent (e.g., a pre-formed chiral borane complex) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection & Purification: Remove the protecting groups under appropriate conditions and purify the crude product by recrystallization or column chromatography to isolate the pure (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.[1]

Data Summary

The following table provides a qualitative summary of the impact of key parameters on reaction outcomes. Optimal conditions should be determined experimentally.

ParameterEffect on YieldEffect on DiastereoselectivityRecommendations
Temperature Can decrease if side reactions are favored at higher temperatures.Generally improves at lower temperatures.[2]Screen a range from -78 °C to room temperature.
Solvent Can impact solubility and reaction rate.Significant impact on transition state stabilization.[4][5]Screen polar aprotic solvents (THF, DCM) and protic solvents (MeOH, EtOH).
Reducing Agent High impact, determines the efficiency of the reduction.Critical for stereochemical outcome.Screen various chiral reducing agents and optimize stoichiometry.
Catalyst (if applicable) Crucial for reaction rate and completion.Can be a source of stereocontrol.Ensure high purity and activity.

Reaction Pathway Overview

Caption: A simplified synthetic pathway to (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Formation.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Diastereoselective Steps in Lindenane Synthesis.
  • Xu, L., Nie, D., Su, B. M., Xu, X. Q., & Lin, J. (2022). A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered l-threonine transaldolase with high activity and stereoselectivity. Catalysis Science & Technology.
  • Benchchem. (n.d.). troubleshooting diastereoselectivity issues with (R)-Sitcp.
  • ResearchGate. (2022). A chemoenzymatic strategy for efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered L-threonine transaldolase with high activity and stereoselectivity.
  • Benchchem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.

Sources

Troubleshooting

Technical Support Center: Degradation of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and its Byproducts

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, the chemical base of the antibiotic chloramphenicol...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, the chemical base of the antibiotic chloramphenicol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges related to the degradation of this compound and its byproducts during experimental workflows.

Introduction to the Stability of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a key intermediate in the synthesis of chloramphenicol, is susceptible to degradation under various conditions. Understanding its stability profile is crucial for ensuring the accuracy and reproducibility of research findings, as well as for the development of stable pharmaceutical formulations. The primary degradation pathway involves the hydrolysis of the amide bond in chloramphenicol, which yields 2-amino-1-(4-nitrophenyl)propane-1,3-diol. However, the compound can also degrade through other mechanisms such as oxidation and photolysis, leading to a variety of byproducts.

This guide will help you navigate the complexities of working with this compound, from identifying degradation products to implementing robust analytical methods for stability testing.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Question 1: I am seeing an unexpected peak in my HPLC chromatogram when analyzing a sample of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. What could it be?

Answer: An unexpected peak in your chromatogram is likely a degradation product. The most common degradation product of chloramphenicol is 2-amino-1-(4-nitrophenyl)propane-1,3-diol, which is formed by the hydrolysis of the amide bond. This hydrolysis can be catalyzed by acidic or alkaline conditions. Other potential degradation products can be formed through oxidation or photolysis, especially if your sample has been exposed to light or oxidizing agents. To confirm the identity of the peak, you can use a reference standard of the suspected byproduct or employ mass spectrometry (MS) coupled with your HPLC system for structural elucidation.

Question 2: My solution of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol seems to be losing potency over a short period. What are the likely causes and how can I prevent this?

Answer: The loss of potency is a direct consequence of the degradation of the parent compound. The rate of degradation is influenced by several factors:

  • pH: The compound is more susceptible to hydrolysis at both acidic and alkaline pH, with significant degradation observed in alkaline conditions.

  • Temperature: Elevated temperatures accelerate the degradation process.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the formation of various degradation byproducts.

To minimize degradation, it is recommended to:

  • Store the compound as a solid in a cool, dark, and dry place.

  • Prepare solutions fresh for each experiment.

  • If a solution needs to be stored, keep it at a low temperature (2-8°C), protected from light, and in a tightly sealed container.

  • Use a buffered solution at a neutral or slightly acidic pH to minimize hydrolysis.

Question 3: I am developing a stability-indicating HPLC method. What are the key parameters to consider for separating (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol from its degradation products?

Answer: A robust stability-indicating HPLC method should be able to resolve the parent compound from all potential degradation products. Key parameters to optimize include:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is a critical parameter for achieving good separation.

  • Detection: UV detection at a wavelength where both the parent compound and its byproducts have significant absorbance (e.g., around 278 nm) is often employed.

  • Forced Degradation Studies: To ensure your method is truly stability-indicating, you must perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) to generate the degradation products and demonstrate that they are well-separated from the main peak.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for chloramphenicol?

The primary degradation pathway for chloramphenicol is the hydrolysis of the amide bond, which results in the formation of 2-amino-1-(4-nitrophenyl)propane-1,3-diol. This reaction is catalyzed by both acids and bases.

What are the common byproducts of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol degradation?

Besides the hydrolysis product, other byproducts can be formed through oxidation and photolysis. These can include p-nitrobenzaldehyde, p-nitrophenylserinol, and various other smaller molecules resulting from the cleavage of the propane backbone.

How does pH affect the stability of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol?

The stability of the compound is highly pH-dependent. It is most stable in neutral to slightly acidic conditions. In alkaline solutions, the rate of hydrolysis of the amide bond in the parent chloramphenicol increases significantly.

What are the recommended storage conditions for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol?

The solid compound should be stored in a cool, dark, and dry place. Solutions should be prepared fresh and, if necessary, stored at 2-8°C, protected from light.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and to validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize

Optimization

Technical Support Center: HPLC Optimization for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This molecule, a critical chiral intermediate and related substance in the synthesis of chloramphenicol, presents unique challenges due to its polarity and stereochemistry.[1][2] This guide provides in-depth, experience-driven advice to help you develop robust, reliable, and optimized separation methods.

Part 1: Method Development & Optimization FAQs

This section addresses foundational questions that arise during the initial stages of method development.

Q1: What is the primary challenge in analyzing this compound and how does it influence my choice of HPLC mode?

A: The primary challenge is the compound's high polarity, driven by its two hydroxyl groups and a primary amine.[3] In standard reversed-phase (RP-HPLC) conditions, this can lead to poor retention, with the analyte eluting at or near the solvent front (void volume).[4] Therefore, your initial choice of method will be a reversed-phase method using a highly aqueous mobile phase to promote sufficient interaction with the non-polar stationary phase.

Q2: Which type of HPLC column should I select as a starting point?

A: A C18 (octadecylsilane) column is the most common and versatile starting point for reversed-phase HPLC and is well-suited for this analysis.[2][5] The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar analyte when paired with a polar mobile phase. For initial method development, a standard column dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[5][6]

Q3: How do I select and prepare the mobile phase? What is the role of pH?

A: Mobile phase selection is critical. A typical starting point is a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[5][7]

  • Causality: The amino group in your analyte is basic. At a mobile phase pH below its pKa, the amine will be protonated (ionized), while at a pH above its pKa, it will be in its neutral form. The pH must be controlled with a buffer to ensure consistent retention time and peak shape.[7][8] Uncontrolled pH can lead to interactions between the ionized basic analyte and residual acidic silanol groups on the column's silica surface, causing significant peak tailing.[9]

  • Recommendation: Start with a mobile phase pH that is at least 2 units away from the analyte's pKa. For this basic compound, an acidic pH (e.g., pH 3.0) is often a good starting point to ensure consistent protonation. A phosphate or acetate buffer at a concentration of 10-25 mM is usually sufficient.[8]

Q4: My analysis requires separating the (1S,2R) diastereomer from other stereoisomers. How does this change the approach?

A: If you need to separate stereoisomers (enantiomers or diastereomers), a standard C18 column will not work, as it separates based on polarity, not stereochemistry. You must use a Chiral Stationary Phase (CSP) .

  • Mechanism: CSPs, such as those based on polysaccharide derivatives (cellulose or amylose), create a chiral environment within the column.[1] The different stereoisomers of your analyte will have varying interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral selector, leading to different retention times and enabling their separation.

  • Recommended Starting Point: For this class of compounds, polysaccharide-based CSPs are highly effective.[1] A mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol) is typically used in normal-phase or polar organic mode for chiral separations.[1]

Part 2: Experimental Protocols

These protocols provide detailed, step-by-step starting points for both achiral (purity/impurity) and chiral analysis.

Protocol 1: Achiral Analysis via Reversed-Phase HPLC

This method is suitable for quantifying (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol as a related substance or main component. It is adapted from established methods for the analysis of chloramphenicol and its related substances.[2][6]

1. Equipment & Reagents:

  • HPLC system with UV or DAD detector

  • C18 analytical column (150 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile, glacial acetic acid, and water

  • Sodium pentanesulfonate (for ion-pairing, optional but recommended for improved peak shape)

  • (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol reference standard

2. Mobile Phase Preparation (Example):

  • Prepare a 0.012 M solution of sodium pentanesulfonate in HPLC-grade water.

  • Mix this solution with acetonitrile and glacial acetic acid in a ratio of 85:15:1 (v/v/v) .[2][6]

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Sample Preparation:

  • Accurately weigh and dissolve the reference standard and sample in the mobile phase to a final concentration of approximately 0.05 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.[10]

4. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.[6]
Mobile Phase 0.012 M Sodium Pentanesulfonate, Acetonitrile, Glacial Acetic Acid (85:15:1)The ion-pairing agent masks silanol groups and improves peak shape for the basic analyte.[2][11]
Flow Rate 1.0 - 2.0 mL/minA flow rate of 2.0 mL/min has shown good results, but can be optimized.[2][11]
Column Temp. 25-30 °CProvides stable retention times.
Detection (UV) 275-278 nmCorresponds to the absorbance maximum of the nitrophenyl chromophore.[1][2]
Injection Vol. 10 µLCan be adjusted based on concentration and detector response.[2]

5. System Suitability:

  • Tailing Factor: Should be ≤ 2.0 for the analyte peak.[9]

  • Theoretical Plates: > 2000.

  • %RSD (Replicate Injections): < 2.0% for peak area and retention time.

Protocol 2: Chiral Separation via Normal-Phase HPLC

This method is designed to separate the stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[1]

1. Equipment & Reagents:

  • HPLC system with UV or DAD detector

  • Polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., Chiralpak® IA or similar)

  • HPLC-grade n-Hexane, Ethanol, and Diethylamine (DEA)

2. Mobile Phase Preparation:

  • Carefully mix n-Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v) .

  • The small amount of DEA acts as a basic modifier to improve the peak shape of the amino-containing analyte.[1]

  • Degas the mobile phase before use.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter through a 0.45 µm syringe filter.

4. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Amylose derivative, 250 x 4.6 mm, 5 µm)Proven to be effective for the chiral separation of this class of compounds.[1]
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)Common mobile phase for normal-phase chiral separations on polysaccharide CSPs.[1]
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.[1]
Column Temp. 25 °CTemperature can significantly affect chiral separations; consistency is key.
Detection (UV) 275 nmStrong absorbance for the analyte.[1]
Injection Vol. 10 µLStandard injection volume.[1]

Part 3: Troubleshooting Guide

This guide uses a question-and-answer format to directly address common problems encountered during analysis.

G cluster_start cluster_symptoms cluster_causes cluster_solutions start Problem with Chromatogram tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No cause_tailing 1. Secondary Interactions (Silanols) 2. Column Overload 3. Incorrect Mobile Phase pH tailing->cause_tailing Yes split Split Peaks? fronting->split No cause_fronting 1. Sample Overload 2. Sample Solvent too Strong fronting->cause_fronting Yes cause_split 1. Clogged Frit / Column Void 2. Sample Solvent Mismatch 3. Co-elution split->cause_split Yes sol_tailing Adjust pH away from pKa Add ion-pairing agent or modifier Reduce sample concentration cause_tailing->sol_tailing sol_fronting Reduce sample concentration Dissolve sample in mobile phase cause_fronting->sol_fronting sol_split Reverse flush or replace column Match sample solvent to mobile phase Optimize method for resolution cause_split->sol_split

Caption: Troubleshooting workflow for common HPLC peak shape issues.

Q5: My peak is tailing severely (asymmetry factor > 2.0). What is causing this and how do I fix it?

  • Symptom: The back half of the peak is much broader than the front half.

  • Probable Cause 1: Secondary Silanol Interactions. This is the most likely cause for a basic analyte like yours.[9] The protonated amino group is interacting with negatively charged, acidic silanol groups on the silica surface of the column packing material. This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later and create a "tail".

  • Solution 1a: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a consistent ionization state.[8]

  • Solution 1b: Add a competing agent to the mobile phase. An ion-pairing agent (like sodium pentanesulfonate in Protocol 1) or a basic modifier (like diethylamine in Protocol 2) can interact with the silanol groups, effectively blocking them from interacting with your analyte.[1][2]

  • Probable Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.[10]

  • Solution 2: Reduce the concentration of your sample or decrease the injection volume.

Q6: I'm observing peak fronting (asymmetry factor < 1.0). What should I do?

  • Symptom: The front half of the peak is broader than the back half.

  • Probable Cause 1: Sample Solvent Incompatibility. This often occurs if the sample is dissolved in a solvent that is much stronger (less polar in RP-HPLC) than the mobile phase.[8][10] The strong solvent carries the analyte band through the column too quickly at the beginning, distorting the peak shape.

  • Solution 1: Whenever possible, dissolve your sample directly in the mobile phase.[10] If this is not feasible due to solubility issues, use a solvent that is weaker than or as close in strength as possible to the mobile phase.

  • Probable Cause 2: Sample Overload. Severe concentration overload can also manifest as fronting.[8]

  • Solution 2: Dilute your sample and re-inject.

Q7: My main peak appears to be split or shouldered. What is the problem?

  • Symptom: The peak has two distinct maxima or a "shoulder" on one side.

  • Probable Cause 1: Column Contamination or Void. Particulates from the sample or mobile phase can clog the inlet frit of the column, or the packing bed at the head of the column can settle, creating a void.[10][12] This causes the sample band to split as it enters the column.

  • Solution 1: First, try disconnecting the column and flushing it in the reverse direction (do not do this with all column types; check manufacturer instructions). If the problem persists, the column may need to be replaced. Using a guard column and always filtering samples can prevent this.[12]

  • Probable Cause 2: Sample Solvent Effect. Injecting a sample in a strong, non-miscible, or poorly matched solvent can cause the peak to split.

  • Solution 2: Prepare the sample in the mobile phase.

  • Probable Cause 3: Co-elution. The "split" may actually be two different, unresolved compounds.

  • Solution 3: Modify the mobile phase composition (e.g., change the organic solvent ratio) or the gradient to try and resolve the two components.[4]

G cluster_goal cluster_choices cluster_achiral_dev cluster_chiral_dev cluster_optimization goal Define Goal achiral Achiral Analysis (Purity, Assay) goal->achiral Purity? chiral Chiral Analysis (Isomer Separation) goal->chiral Isomers? col_achiral Column: C18 achiral->col_achiral col_chiral Column: Chiral Stationary Phase (e.g., Polysaccharide) chiral->col_chiral mob_achiral Mobile Phase: Aqueous Buffer / ACN or MeOH col_achiral->mob_achiral optimize Optimize: pH, % Organic, Flow Rate, Temp. mob_achiral->optimize mob_chiral Mobile Phase: Hexane / Alcohol col_chiral->mob_chiral mob_chiral->optimize validate Validate: Specificity, Linearity, Accuracy, Precision optimize->validate

Caption: Logical workflow for HPLC method development.

References

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Application Notes and Protocols for the Chiral Separation of 2-amino-1-(4-nitrophenyl)-1,3-propanediol Enantiomers. (2025). BenchChem.
  • Application Note & Protocol: RP-HPLC Method Development for Chloramphenicol Analysis. (2025). BenchChem.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI Technologies.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). Biovanix Chromatography.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Al-Rimawi, F. (2011). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. ResearchGate.
  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. (n.d.). SciSpace.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. (n.d.). PubChem.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian.
  • Chromatogram of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) and... (n.d.). ResearchGate.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and assay challenges when working with (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-dio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and assay challenges when working with (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (the D-erythro isomer of chloramphenicol base).

This compound is a highly valuable chiral building block and resolving agent. However, its molecular architecture—a hydrophobic 4-nitrophenyl ring coupled with a polar 2-amino-1,3-diol backbone—creates competing intermolecular forces. This often leads to erratic solubility, sudden precipitation in aqueous media, and unpredictable yields during chiral resolution.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your experiments are robust and reproducible.

Part 1: Troubleshooting & FAQs

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into a physiological buffer (e.g., PBS)? The Causality: This is a classic case of "solvent shifting." In 100% DMSO, the solvent effectively disrupts the strong intermolecular hydrogen bonds between the amine and diol groups while solvating the hydrophobic nitrophenyl ring. When rapidly introduced into an aqueous buffer, the DMSO diffuses away into the water faster than the compound can hydrate. The hydrophobic interactions between the nitrophenyl rings rapidly outcompete the compound's interaction with water, leading to immediate nucleation and precipitation. The Solution: Never inject the stock solution directly into cold or static media. Pre-warm your aqueous buffer to 37°C and add the DMSO stock dropwise under vigorous vortexing. Keep the final co-solvent concentration below 1% (v/v).

Q2: Can I adjust the pH to improve its aqueous solubility without using organic solvents? The Causality: Yes. The molecule features a primary aliphatic amine. While the exact pKa is predicted to be ~11.0, the amine is fully protonated at acidic to neutral pH (pH < 7.0), forming a highly water-soluble cation. Conversely, in basic conditions (pH > 9.0), the amine deprotonates into its free base form, which drastically reduces its aqueous solubility to approximately 2.5 mg/mL [1][2]. The Solution: If your downstream application tolerates it, formulate the compound as a hydrochloride or tartrate salt by lowering the pH to ~4.0–5.0 during initial dissolution [3].

Q3: I need a completely aqueous formulation for an in vivo animal model. How can I achieve this? The Causality: Organic solvents like DMSO or ethanol can cause toxicity or injection-site reactions in animal models. The Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the problematic 4-nitrophenyl moiety, while its hydrophilic exterior maintains excellent aqueous solubility. Formulating the free base in a 10–20% (w/v) HP-β-CD saline solution will significantly enhance solubility without altering the compound's intrinsic pKa.

Part 2: Quantitative Solubility Profile

To facilitate easy comparison during your experimental design, refer to the self-validating solubility data below.

SolventEstimated SolubilityMechanistic RationaleRecommended Application
Water (pH 7.4) ~2.5 mg/mL [2]Limited by hydrophobic nitrophenyl group.Direct use for low-concentration assays (<5 mM).
0.1 M HCl (pH 1.0) >30 mg/mLAmine protonation forms a soluble salt.Acidic extractions; salt formulation.
Ethanol / Methanol Freely Soluble (>50 mg/mL) [1]Solvates both polar and non-polar moieties.In vitro assay stock solutions.
DMSO / DMF Freely Soluble (>100 mg/mL)Complete disruption of H-bonding network.High-concentration storage stocks.
20% HP-β-CD (Aqueous) >20 mg/mLHost-guest inclusion complexation.In vivo dosing; solvent-free assays.

Part 3: Self-Validating Experimental Protocols

Every protocol utilized in your workflow should contain internal checks to verify success before proceeding to the next step.

Protocol A: Preparation of a Stable 50 mg/mL Stock Solution
  • Weighing: Accurately weigh 50.0 mg of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO or Ethanol.

  • Agitation: Vortex vigorously for 2 minutes. Sonicate in a water bath at room temperature for 5 minutes to ensure complete disruption of crystal lattices.

  • Self-Validation Check 1 (Visual): Hold the tube against a strong light source. The solution must be completely transparent with no suspended particulates. If cloudy, warm to 37°C for 10 minutes.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. (Note: Do not use PES or Nylon filters, as they may degrade in pure DMSO).

  • Dilution: Add the stock dropwise to pre-warmed (37°C) assay media under constant agitation.

  • Self-Validation Check 2 (Spectrophotometric): Measure the OD600 of your final aqueous dilution against a blank buffer. An OD600 > 0.05 indicates micro-precipitation. If this occurs, you must reduce the final concentration or increase the co-solvent ratio.

Protocol B: Tartrate Salt Formation for Chiral Resolution

Based on established optical resolution methodologies [3].

  • Suspension: Suspend 10 mmol of the free base in 15 mL of distilled water.

  • Acidification: Slowly add 5 mmol of (R,R)-tartaric acid (or dibenzoyltartaric acid) under continuous stirring.

  • Heating: Heat the mixture to 80°C until complete dissolution is achieved.

  • Self-Validation Check (pH): Measure the pH of the hot solution. It should be between 4.5 and 5.5, confirming the formation of the diastereomeric salt.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours) to promote the selective precipitation of the desired diastereomeric salt.

Part 4: Visual Workflows and Logical Relationships

G A Weigh (1S,2R)-isomer (Free Base) B Add 100% DMSO or EtOH (Target: 50 mg/mL) A->B C Vortex & Sonicate (5 mins at RT) B->C D Is solution clear? C->D E Warm to 37°C (Avoid >50°C) D->E No F Filter Sterilize (0.22 µm PTFE) D->F Yes E->C H Dropwise Addition with Vigorous Agitation F->H G Aqueous Buffer (Pre-warmed to 37°C) G->H I Final Assay Solution (OD600 < 0.05) H->I

Workflow for preparing and diluting (1S,2R)-isomer stock solutions to prevent precipitation.

G A Free Base (1S,2R)-isomer (Low Aqueous Solubility) B Add Acid (e.g., HCl) pH < 7.0 A->B Protonation C Protonated Amine Salt (High Aqueous Solubility) B->C D Add Base (e.g., NaOH) pH > 9.0 C->D Deprotonation D->A Precipitation

pH-dependent solubility and salt formation logic for the (1S,2R)-isomer.

References

  • Food and Agriculture Organization of the United Nations (FAO). 41-6-chloramphenicol.pdf. 1

  • French Agency for Food, Environmental and Occupational Health & Safety (Anses). Scientific Opinion on Chloramphenicol in food and feed. 2

  • Bánhegyi, D. F., & Fogassy, E. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. PMC. 3

Sources

Optimization

Technical Support Center: Stabilizing (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Understanding the physicochemical nature of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly known as D-threo-chloramphenicol base, or AMPD ) is critical. This molecule is highly susceptible to photo-oxidation, thermal degradation, and pH-dependent precipitation.

The following guides, data summaries, and self-validating protocols are engineered to help you establish absolute control over your experimental variables.

PART 1: Troubleshooting Guides & FAQs

Q1: My aqueous stock of (1S,2R)-AMPD turns yellow/brown after a few days on the bench. What is happening? The Causality: This discoloration is a definitive indicator of photo-induced oxidative degradation. The 4-nitrophenyl moiety acts as a potent chromophore. Upon exposure to ambient UV or visible light, the molecule undergoes photolysis and redox reactions[1]. The absorbed photon energy initiates a radical cascade that attacks the adjacent 1,3-diol group, leading to the cleavage of the carbon-carbon bond. This yields 4-nitrobenzaldehyde , which imparts the characteristic yellow/brown color to the solution[1]. Over time, further oxidation converts this aldehyde into 4-nitrobenzoic acid[2]. The Solution: Light provides the activation energy for this degradation. Solutions must be prepared in actinic (amber) glassware and stored in the dark. Additionally, sparging your solvent with an inert gas (Argon or N₂) removes dissolved oxygen, effectively starving the oxidative pathway.

Q2: When I adjust the pH of my 50 mM aqueous solution to 7.4 for biological assays, the compound precipitates. How can I keep it in solution? The Causality: This is driven by the protonation state of the primary aliphatic amine (pKa ~8.0–8.5). In acidic environments (pH < 6), the amine is protonated to form an ammonium cation. This cation maintains a robust hydration sphere, ensuring high aqueous solubility. As you approach physiological pH (7.4), a significant fraction of the molecules revert to the uncharged free base. Without the cationic charge, the highly lipophilic 4-nitrophenyl ring dominates the molecule's character, causing hydrophobic aggregation and immediate precipitation. The Solution: To maintain solubility at neutral pH, you must lower the dielectric constant of the medium. Prepare a concentrated stock (e.g., 100 mM) in a polar aprotic solvent like anhydrous DMSO, and perform a high-ratio dilution (e.g., 1:100) into your final aqueous buffer under vigorous vortexing just prior to use.

Q3: Can I autoclave solutions of this compound, or store them at room temperature? The Causality: No. Elevated temperatures significantly accelerate the degradation of the propane-1,3-diol backbone. Thermodynamic stress overcomes the activation energy barrier for the oxidation of the primary and secondary hydroxyl groups. Research consistently shows that increased storage temperatures directly correlate with the rapid accumulation of degradation products like AMPD and its downstream aldehydes[1]. The Solution: Solutions must be sterilized via filtration (0.22 µm PTFE) rather than autoclaved. Store stocks at -20°C in single-use aliquots to prevent both thermal degradation and freeze-thaw stress.

PART 2: Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubility Profile
Solvent / ConditionpH RangeSolubility LimitStability (25°C, Dark)Primary Solvation Mechanism
0.1 M HCl (Aqueous) 1.0 - 2.0> 100 mMHigh (> 4 weeks)Amine protonation (Ammonium cation)
PBS Buffer (Aqueous) 7.2 - 7.4< 5 mMLow (< 24 hours)Neutral free-base (Hydrophobic)
Anhydrous DMSO N/A> 250 mMHigh (> 6 months)Polar aprotic solvation
Methanol N/A> 100 mMModerate (~2 weeks)Hydrogen bonding (Diol interaction)
Table 2: Primary Degradants and Preventive Controls
DegradantTrigger MechanismVisual IndicatorPreventive Control
4-Nitrobenzaldehyde UV Photolysis / OxidationYellow/Brown tintAmber glass, Argon sparging
4-Nitrobenzoic Acid Advanced OxidationIncreased acidityEDTA (chelates trace metals)
Nitroso Derivatives Redox CyclingOrange tintAvoid reducing agents / light

PART 3: Mechanistic Visualization

The following diagram illustrates the primary degradation pathways of (1S,2R)-AMPD when exposed to environmental stressors.

Pathway AMPD (1S,2R)-AMPD (Intact Base) Triggers UV Light / Heat / O2 AMPD->Triggers Oxidation Diol Oxidation & C-C Cleavage Triggers->Oxidation Hydrolysis Nitroreduction Triggers->Hydrolysis Deg1 4-Nitrobenzaldehyde (Yellow/Brown) Oxidation->Deg1 Primary Degradant Deg3 Nitroso / Hydroxylamine Derivatives Hydrolysis->Deg3 Redox Cycling Deg2 4-Nitrobenzoic Acid Deg1->Deg2 Further Oxidation

Photochemical and oxidative degradation pathways of (1S,2R)-AMPD in aqueous solutions.

PART 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation step to confirm success before proceeding to downstream applications.

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions (Acidic)

Use this protocol when downstream applications can tolerate an acidic spike, or when long-term aqueous storage is mandatory.

  • Solvent Preparation: Sparge 50 mL of 0.1 M HCl with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of (1S,2R)-AMPD in a dark room or under red-light conditions. Slowly add the powder to the sparged 0.1 M HCl while stirring continuously.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the compound).

  • Storage: Aliquot into argon-purged, amber glass HPLC vials. Store at -20°C.

  • SYSTEM VALIDATION (Chemical Stability): Prior to use, take a 10 µL aliquot and inject it into an HPLC-UV system (Detection at 275 nm). The protocol is validated if the highly non-polar 4-nitrobenzaldehyde peak (which elutes significantly later than the polar AMPD on a C18 column) represents < 0.1% Total Area Under Curve (AUC) .

Protocol 2: Co-Solvent Preparation for Neutral pH Bioassays

Use this protocol when the compound must be introduced to cells or enzymes at physiological pH (7.4).

  • Primary Stock: Dissolve (1S,2R)-AMPD in anhydrous, cell-culture grade DMSO to a concentration of 100 mM. Store in amber tubes at room temperature (DMSO freezes at 19°C; freeze-thaw cycles introduce moisture).

  • Aqueous Dilution: Place your target aqueous buffer (e.g., PBS pH 7.4) on a high-speed vortexer.

  • Injection: Using a positive displacement pipette, inject the DMSO stock directly into the vortex vortex (the center of the spinning liquid) to achieve a final concentration of ≤ 1 mM (1% DMSO final).

  • SYSTEM VALIDATION (Physical Stability): Transfer 1 mL of the final buffer to a cuvette and measure the Optical Density at 600 nm (OD600) against a blank of buffer + 1% DMSO. The protocol is validated if the OD600 is < 0.01 . A higher reading indicates micro-precipitation and failure of the hydration sphere.

References

  • Evaluating Active Content in Chloramphenicol Ophthalmic Solutions Available in a Low-Resource Setting: A Case Study. Purdue University.
  • Kinetics, degradation mechanisms and antibiotic activity reduction of chloramphenicol in aqueous solution by UV/H2O2 process. IWA Publishing.
  • Degradation of Chloramphenicol Using UV-LED Based Advanced Oxidation Processes: Kinetics, Mechanisms, and Enhanced Form

Sources

Troubleshooting

Technical Support Center: Purification of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Welcome to the technical support guide for the purification of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. As a critical chiral building block, the purity of this aminodiol is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide is structured to address the practical challenges encountered in the laboratory, moving from specific problems to broader purification strategies.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final product has a low melting point and a broad melting range after initial isolation. What is the likely cause?

A: A low and broad melting point is a classic indicator of impurity. For crystalline solids like this aminodiol, impurities disrupt the crystal lattice structure, requiring less energy to break it apart. The most probable culprits are:

  • Diastereomeric Impurities: The synthesis of a specific stereoisomer like (1S,2R) can often produce other diastereomers (e.g., (1S,2S), (1R,2R), (1R,2S)). These molecules have different spatial arrangements and can co-precipitate, significantly depressing and broadening the melting point. The (1R,2R) isomer, in particular, is a common related substance, often referred to as Chloramphenicol Impurity A[1][2][3][4].

  • Residual Solvents: Trapped solvent molecules from the reaction or initial work-up can also act as an impurity.

  • Unreacted Starting Materials: Precursors such as 4-nitrobenzaldehyde may carry through the synthesis if the reaction is incomplete[5].

The immediate action should be a robust purification step, typically recrystallization, followed by purity analysis using HPLC.

Q2: My HPLC analysis shows multiple peaks with similar retention times to my main product. How can I identify these and remove them?

A: Peaks with close retention times strongly suggest the presence of structurally similar compounds, most commonly diastereomers.

  • Identification: The most effective method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). While diastereomers have the same mass, this technique can confirm that the impurity peaks share the expected molecular weight of the product (212.2 g/mol ), ruling out other by-products[1][2][3]. If reference standards for other stereoisomers are available, co-injection can definitively confirm their identity.

  • Removal: Fractional recrystallization is the most effective technique to separate diastereomers. They have different solubilities in a given solvent system, which can be exploited for separation. For particularly challenging separations where solubility differences are minimal, column chromatography on silica gel may be required, though it can be difficult due to the compound's high polarity[6]. A well-developed HPLC method is crucial for monitoring the success of the purification[7][8].

Q3: My isolated product is a persistent oil or sticky solid that refuses to crystallize. What actions can I take?

A: This is a common and frustrating issue, typically caused by a high concentration of impurities or excess residual solvent preventing the formation of an ordered crystal lattice.

  • Trituration: First, attempt to induce crystallization by trituration. This involves stirring the oil or gum with a solvent in which the desired product is poorly soluble, but the impurities are soluble (a "non-polar" solvent like hexanes or diethyl ether can be effective). This process can "wash" away impurities and often provides enough nucleation to initiate crystallization[6].

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, potentially with gentle heating. An oily product may be a solvate.

  • Recrystallization from a New System: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., hot isopropanol or ethanol) and add a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise until persistent cloudiness appears. Gentle warming to redissolve, followed by very slow cooling, can promote crystal growth.

Q4: My yield after recrystallization is extremely low. How can I find a balance between purity and recovery?

A: This is a classic optimization challenge. Very high purity often comes at the cost of yield.

  • Solvent Volume: The most common cause of low yield is using an excessive volume of the recrystallization solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Process: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first. This encourages the growth of large, pure crystals and minimizes the co-precipitation of impurities. Once crystal formation at room temperature is complete, then cool further in an ice bath to maximize recovery of the now-purified product from the mother liquor.

  • Solvent System Selection: The ideal solvent will dissolve the compound completely when hot but very poorly when cold. If no single solvent achieves this, a two-solvent (solvent/anti-solvent) system is the best approach[6].

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should be screening for?

A: Beyond diastereomers, you should be aware of precursors and side-products specific to your synthetic route. Common impurities include unreacted starting materials like p-nitroacetophenone or 4-nitrobenzaldehyde, as well as intermediates from the synthetic pathway[5][6]. Developing a robust analytical method that can separate the final product from all known starting materials and intermediates is a regulatory requirement and good scientific practice[9].

Q2: Is recrystallization always the best purification method for this compound?

A: For bulk purification on a laboratory or industrial scale, fractional recrystallization is almost always the preferred method due to its efficiency, cost-effectiveness, and scalability. It is particularly well-suited for removing diastereomeric impurities. Column chromatography is a powerful alternative for very high purity requirements or when separating compounds with very similar solubility profiles, but it is more solvent-intensive and less scalable[6].

Q3: How do I choose the optimal solvent system for recrystallization?

A: The principle of "like dissolves like" is a good starting point. The aminodiol is a polar molecule due to its hydroxyl and amino groups. Therefore, polar solvents are the best candidates.

  • Screening: Test solubility in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate) in small test tubes.

  • Ideal Properties: Look for a solvent that requires heating to dissolve the compound and shows significant crystal formation upon cooling to room temperature and then to 0-4 °C.

  • Solvent/Anti-Solvent: If a single solvent isn't ideal, try a binary system. Dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" or "anti-solvent" (e.g., water or hexanes) in which it is insoluble.

Q4: Which analytical techniques are non-negotiable for confirming the final product's quality?

A: A comprehensive quality assessment requires multiple analytical techniques:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining purity and quantifying impurities. A stability-indicating method should be developed to separate the main compound from all potential impurities and degradation products[7][8].

  • Chiral HPLC: To confirm the stereochemical identity and determine the enantiomeric and diastereomeric excess.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product[1][2].

  • Melting Point: A simple, rapid test to give a qualitative assessment of purity[10].

Section 3: Protocols and Data

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol is adapted from established methods for analyzing chloramphenicol and its related substances[7][8][11].

  • Column: C18, 5 µm particle size, 4.6 mm x 150 mm.

  • Mobile Phase: Prepare a mixture of 0.012 M aqueous sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid in a ratio of 85:15:1 (v/v/v). Filter and degas.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 278 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The main peak for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol should be well-resolved from any impurity peaks. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Fractional Recrystallization
  • Dissolution: Place the crude aminodiol in an Erlenmeyer flask. Add a minimal volume of the chosen hot solvent or solvent system (see Table 1) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask to promote the formation of large, pure crystals.

  • Complete Crystallization: Once crystal growth at room temperature appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Analyze the dried product and the mother liquor by HPLC to confirm the purity of the product and assess the yield.

Table 1: Recommended Starting Solvents for Recrystallization
Solvent SystemRatio (v/v)Rationale & Notes
WaterN/AThe compound has moderate solubility in hot water and lower solubility in cold. Excellent for safety and cost, but may require larger volumes.
Isopropanol/Water~90:10A versatile system. Dissolve in hot isopropanol and add hot water dropwise until turbidity begins. Re-clarify with a drop of isopropanol and cool.
Ethanol/Water~90:10Similar to the isopropanol system, offering good solvating power with controlled precipitation.
Ethyl AcetateN/AA more moderately polar solvent. May be effective at excluding more polar impurities into the mother liquor.

Section 4: Visual Guides

Diagram 1: General Purification & Analysis Workflow

cluster_main Purification Workflow A Crude (1S,2R)-Aminodiol (Post-Synthesis) B Initial Purity Check (HPLC, MP) A->B C Is Purity >99%? B->C D Purification Step: Recrystallization C->D No F Pure Product (Ready for Use/Storage) C->F Yes E Final Purity & Identity Confirmation (HPLC, NMR, MS) D->E E->C

Caption: Standard workflow for the purification and quality control of the aminodiol.

Diagram 2: Troubleshooting Logic for Impurities

cluster_troubleshooting Impurity Troubleshooting cluster_problems Impurity Troubleshooting cluster_causes Impurity Troubleshooting cluster_actions Impurity Troubleshooting Problem Observed Problem P1 Low / Broad Melting Point P2 Extra HPLC Peaks (Close RT) P3 Product is an Oil or Gum C1 Probable Cause: Diastereomers Residual Solvents P1->C1 C2 Probable Cause: Diastereomers Related By-products P2->C2 C3 Probable Cause: High Impurity Load Trapped Solvent P3->C3 A1 Action: Fractional Recrystallization Dry under High Vacuum C1->A1 A2 Action: Optimize Recrystallization Consider Chromatography Analyze by LC-MS C2->A2 A3 Action: Triturate with Non-Polar Solvent Re-evaluate Recrystallization Solvent System C3->A3

Caption: Decision logic linking common problems to causes and corrective actions.

References

  • Wadhwa, A., Ali, F., Parveen, S., Kumar, R., & Singh, G. N. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis, 17(5), 382-388. [Link]

  • ResearchGate. (n.d.). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. [Link]

  • Bentham Science. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. [Link]

  • Wang, Z., et al. (2007). Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Chloramphenicol-impurities. [Link]

  • Veeprho. (n.d.). Chloramphenicol Impurities and Related Compound. [Link]

  • Al-Sabti, F. I. (2012). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Chromatography Research International. [Link]

  • ResearchGate. (2012). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. [Link]

  • ResearchGate. (n.d.). Chromatogram of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) and chloramphenicol (2). [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Welcome to the technical support center for the synthesis and scale-up of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This critical chiral intermediate, a cornerstone in the synthesis of the broad-spectrum antibio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This critical chiral intermediate, a cornerstone in the synthesis of the broad-spectrum antibiotic Chloramphenicol, presents unique challenges as production moves from the bench to pilot and industrial scales.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield, purity, and stereochemical fidelity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol?

A1: There are several established routes. Traditional chemical methods often involve a multi-step synthesis starting from precursors like p-nitrobenzaldehyde or benzaldehyde, proceeding through intermediates such as 2-nitro-1-phenylethanol, followed by reactions with formaldehyde and subsequent reduction.[4] More contemporary and highly efficient methods employ a chemoenzymatic strategy.[5] This often involves a key biocatalytic step using an engineered enzyme, like L-threonine transaldolase (LTTA), to achieve high stereoselectivity in converting 4-nitrobenzaldehyde to a precursor, which is then chemically converted to the final product.

Q2: How critical is maintaining the (1S,2R) stereochemistry?

A2: The (1S,2R) configuration is absolutely critical. This specific stereoisomer is the direct precursor to the biologically active form of Chloramphenicol.[1] Any deviation or presence of other stereoisomers will result in a final product with significantly reduced or no antibacterial activity and will introduce impurities that are difficult to separate, complicating downstream processing and regulatory approval. Therefore, achieving high diastereoselectivity is a primary goal during synthesis and scale-up.[1]

Q3: What are the most significant challenges when scaling up this synthesis?

A3: The primary challenges during scale-up are:

  • Controlling Stereoselectivity: What works on a gram scale may not translate directly to a kilogram scale. Maintaining high diastereomeric excess (d.e.) requires rigorous control over reaction parameters.

  • Reaction Kinetics and Heat Management: Exothermic steps, if not properly managed in large reactors, can lead to side reactions and product degradation, lowering both yield and purity.

  • Purification and Isolation: The high polarity of the aminodiol can make extraction and crystallization challenging.[1] On a large scale, handling large volumes of solvents and achieving efficient crystallization to remove diastereomeric impurities becomes a significant operational hurdle.

  • Product Stability: The compound can be susceptible to degradation under harsh pH conditions or elevated temperatures, which can be more difficult to control in large vessels.[6]

Q4: What analytical techniques are essential for monitoring this process?

A4: For effective process monitoring, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the product, starting materials, and any impurities or degradation products.[6] A chiral HPLC method is necessary to determine the diastereomeric and enantiomeric purity.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative monitoring of reaction progress at the bench and in the plant to determine if the reaction has gone to completion.[1][6]

Troubleshooting Guide for Synthesis Scale-Up

This section addresses specific issues that may arise during the synthesis. The underlying principle is to understand the cause of the problem to implement a robust solution.

Symptom / Problem Potential Root Causes Recommended Solutions & Scientific Rationale
Low Overall Yield 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Product Degradation: pH extremes during workup; excessive temperature.[6] 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants or catalyst. 4. Mechanical Losses: Product loss during transfers, extractions, or filtration on a large scale.1. Monitor Reaction to Completion: Use TLC or HPLC to track the disappearance of the limiting reagent before quenching the reaction. 2. Maintain Mild Conditions: Ensure workup and extraction steps are performed under neutral or slightly acidic pH. Use jacketed reactors to maintain strict temperature control. Degradation is often hydrolysis-driven, so avoiding strongly basic or acidic conditions is key.[6] 3. Optimize Reagent Loading: Re-validate stoichiometry at the pilot scale. Catalyst loading may need adjustment to maintain reaction rates in larger volumes. 4. Process Engineering Review: Evaluate transfer lines and filtration equipment to minimize physical loss of product.
Poor Diastereoselectivity (Low d.e.) 1. Ineffective Chiral Control: Catalyst (chiral or enzymatic) may be impure, deactivated, or used at a suboptimal loading. 2. Incorrect Reaction Temperature: Temperature fluctuations can significantly impact the transition state energies, leading to the formation of undesired stereoisomers.[1] 3. Inappropriate Solvent: The solvent polarity and its ability to solvate intermediates can influence the stereochemical outcome of the reaction.1. Verify Catalyst Integrity: Source high-purity catalysts and verify their activity. For chemoenzymatic routes, ensure the whole-cell or isolated enzyme system is performing as expected.[5] Consider screening alternative catalysts. 2. Implement Strict Temperature Control: Use a reliable reactor heating/cooling system. A narrow temperature range is often crucial for stereoselectivity. Perform a Design of Experiments (DoE) to identify the optimal temperature window. 3. Solvent Screening: If diastereoselectivity is poor, conduct a solvent screen. Aprotic solvents often provide different selectivity profiles compared to protic ones.
Difficult Product Isolation & Purification 1. Product is Oily or Fails to Crystallize: Presence of impurities inhibiting crystal lattice formation. 2. Co-precipitation of Stereoisomers: The desired and undesired isomers may have similar solubilities, making separation by simple crystallization difficult.[1] 3. Poor Phase Separation: The polarity of the aminodiol can lead to emulsions during aqueous workup and extraction.1. Induce Crystallization: Try trituration with a non-polar solvent to force solidification. Seeding the solution with a small amount of pure crystalline product can also initiate crystallization. 2. Optimize Recrystallization: Systematically screen solvent/anti-solvent systems. The goal is to find a system where the desired (1S,2R) isomer has low solubility while impurities and other isomers remain in the mother liquor. Toluene has been noted as a useful solvent for upgrading enantiomeric excess by recrystallization.[7] 3. Improve Workup: Add brine (saturated NaCl solution) during extractions to increase the ionic strength of the aqueous layer, which helps to break emulsions and improve the separation of organic and aqueous layers.
Product Degradation During Storage 1. Chemical Instability: Exposure to alkaline conditions can cause base-catalyzed hydrolysis.[6] 2. Oxidation/Light Sensitivity: Exposure to air and light over time can lead to the formation of colored impurities.1. Control Storage Environment: Store the isolated solid product in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[6] 2. Use Fresh Solutions: For any subsequent steps, prepare solutions of the aminodiol fresh and use them promptly. If a solution must be stored, keep it at low temperatures (2-8°C) and protected from light.[6]

Data Presentation: Impact of Key Parameters

The following table provides representative data to illustrate how reaction parameters can influence the synthesis. Optimal conditions must be determined experimentally for each specific process and scale.

Parameter Condition A Condition B Condition C Impact & Rationale
Temperature 0 °C25 °C (Room Temp)50 °CYield: 85% d.e.: 98%
Solvent TolueneTetrahydrofuran (THF)Methanol (MeOH)Yield: 88% d.e.: 95%
Catalyst Loading 1 mol%5 mol%10 mol%Yield: 65% d.e.: 96%

Experimental Protocols & Visualizations

General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis and purification of the target compound.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation Stage cluster_2 Purification Stage Start Starting Materials (e.g., 4-Nitrobenzaldehyde) Reaction Stereoselective Reaction (Chemical or Enzymatic) Start->Reaction Monitoring In-Process Control (TLC / HPLC) Reaction->Monitoring Quench Reaction Quench Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Crude Crude Product Concentration->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Drying_Final Drying of Final Product Purification->Drying_Final Final Pure (1S,2R)-Aminodiol Drying_Final->Final G Start Problem Encountered (e.g., Low Yield, Poor d.e.) CheckCompletion Is the reaction complete? Start->CheckCompletion CheckPurity Analyze crude product purity and d.e. by HPLC CheckCompletion->CheckPurity Yes OptimizeReaction Optimize reaction: - Time - Temperature - Catalyst CheckCompletion->OptimizeReaction No CheckPurity->OptimizeReaction Poor d.e. CheckWorkup Review workup procedure: - pH control - Emulsions - Mechanical loss CheckPurity->CheckWorkup Purity OK, Low isolated yield Success Process Optimized CheckPurity->Success d.e. & Purity OK OptimizeReaction->Start OptimizePurification Optimize purification: - Recrystallization solvent - Consider chromatography CheckWorkup->OptimizePurification OptimizePurification->Success

Caption: Troubleshooting decision tree for synthesis optimization.
Representative Lab-Scale Protocol (Chemical Route)

This protocol is illustrative. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Step 1: Synthesis of (1R,2R)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol

    • To a solution of 4-nitrobenzaldehyde in an appropriate solvent, add the nitroalkane precursor.

    • Cool the mixture to the optimized temperature (e.g., 0-5 °C).

    • Slowly add the base or catalyst while maintaining strict temperature control.

    • Allow the reaction to stir for the predetermined time, monitoring by TLC/HPLC until the starting material is consumed.

  • Step 2: Hydrogenation to (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

    • The intermediate nitro-diol is dissolved in a suitable solvent like methanol. [4] * A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added carefully. [4] * The mixture is subjected to hydrogen pressure (e.g., 50 psi) in a pressure vessel. [4] * The reaction is monitored until hydrogen uptake ceases.

  • Step 3: Workup and Purification

    • After the reaction is complete, the catalyst is carefully filtered off.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude solid is then purified by recrystallization from a pre-determined solvent system (e.g., alcohol/ether mixture) to yield the pure (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. [4]The enantiomeric and diastereomeric excess should be confirmed by chiral HPLC.

References

  • Title: Chloramphenicol Production Process Source: Scribd URL: [Link]

  • Title: The chemoenzymatic route for the synthesis of chloramphenicol (5) on the gram scale. Source: ResearchGate URL: [Link]

  • Title: CN102399160A - Synthesis method of chloramphenicol Source: Google Patents URL
  • Title: Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol Source: ResearchGate URL: [Link]

  • Title: US2483892A - Process for the manufacture of chloramphenicol Source: Google Patents URL
  • Title: A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered l-threonine transaldolase with high activity and stereoselectivity Source: RSC Publishing URL: [Link]

  • Title: Enantioselective Synthesis of (–)-Chloramphenicol via Silver-Catalyzed Asymmetric Isocyanoacetate Aldol Reaction Source: Synfacts URL: [Link]

  • Title: Chloramphenicol - Wikipedia Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Common pitfalls in the handling of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Welcome to the technical support center for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when handling this crucial chemical intermediate. As a key precursor in the synthesis of antibiotics like chloramphenicol, its proper handling is paramount to ensure experimental success, safety, and reproducibility.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the storage, handling, and use of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Question 1: My solid (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol has developed a yellowish tint over time. Is it still usable?

Answer: A slight yellowish tint in the crystalline powder can be an early indicator of degradation.[3] While minor discoloration may not significantly impact all applications, it warrants caution. The nitro group in the molecule can be susceptible to photoreduction or other degradation pathways, especially with prolonged exposure to light and air.

Troubleshooting Steps:

  • Assess Purity: The most reliable way to determine usability is to re-characterize the material. Techniques like High-Performance Liquid Chromatography (HPLC) can quantify the purity and identify degradation products.[4][5] A melting point determination can also be a quick, albeit less precise, indicator of purity; a broad or depressed melting range compared to the literature value (typically around 163-166 °C) suggests the presence of impurities.[6][7][8]

  • Recrystallization: If the purity is compromised, recrystallization from a suitable solvent can often repurify the compound.

  • Preventative Measures: To prevent future degradation, always store the solid compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere.[4][6] Recommended storage temperatures are often between 2-8°C.[4][9][10]

Question 2: I'm observing poor solubility of the compound in my reaction solvent. What am I doing wrong?

Answer: (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is known to be soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[6] Poor solubility in other solvents is a common issue.

Solubility Profile & Recommendations:

SolventSolubilityRecommendations
DMSO SolubleA good choice for preparing stock solutions.
Methanol SolubleSuitable for reactions and analytical dilutions.[5]
Ethanol Sparingly SolubleMay require heating or co-solvents for complete dissolution.
Water Sparingly SolubleSolubility is low; consider pH adjustment or the use of co-solvents.
Non-polar Solvents InsolubleAvoid using solvents like hexane or toluene.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using an appropriate solvent based on the table above.

  • Gentle Heating: For sparingly soluble solvents, gentle warming and sonication can aid dissolution. However, be cautious as excessive heat can promote degradation.

  • pH Adjustment: In aqueous systems, the amino group allows for salt formation. Adjusting the pH to be slightly acidic can improve solubility by protonating the amine. However, be mindful that highly acidic or basic conditions can catalyze degradation.[4]

Question 3: My reaction yield is consistently low when using this compound. What are the likely causes?

Answer: Low reaction yields can stem from several factors related to the handling and stability of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Potential Causes & Solutions:

  • Degradation of Starting Material: As discussed in Question 1, using degraded starting material is a primary cause of low yields. Always start with a high-purity, properly stored compound.

  • Incompatibility with Reaction Conditions: The nitro and amino groups are reactive functional groups.

    • Strong Reducing Agents: The nitro group can be readily reduced. If your reaction involves strong reducing agents not intended to target the nitro group, you may be consuming your starting material in a side reaction.

    • Strong Oxidizing Agents: The amino group is susceptible to oxidation.[4]

    • Extreme pH: Both highly acidic and highly basic conditions can lead to degradation.[4] Neutral or slightly acidic conditions are generally preferred.[4]

  • Moisture Sensitivity: While not extremely hygroscopic, the presence of water can interfere with certain reactions. Ensure you are using dry solvents and an inert atmosphere for moisture-sensitive reactions.

Question 4: I'm seeing unexpected peaks in my HPLC or NMR analysis of the reaction mixture. What could they be?

Answer: Unexpected peaks often signify degradation products or byproducts from side reactions.

Common Degradation Pathways:

  • Oxidation: The amino group can be oxidized, leading to various byproducts.

  • Reduction: The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.

  • Hydrolysis: Under harsh pH conditions, other functional groups in more complex molecules derived from this starting material could be susceptible to hydrolysis.[4]

Troubleshooting Workflow:

G start Unexpected Peaks Observed check_purity Verify Purity of Starting Material via HPLC start->check_purity analyze_conditions Review Reaction Conditions (pH, Temp, Reagents) check_purity->analyze_conditions If pure lcms Characterize Peaks using LC-MS analyze_conditions->lcms nmr Perform 2D NMR for Structural Elucidation lcms->nmr optimize Optimize Reaction Conditions (e.g., lower temp, inert atm) nmr->optimize end_node Identify Byproduct & Mitigate optimize->end_node

Caption: Troubleshooting workflow for identifying unknown analytical peaks.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Safe handling of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is crucial due to its potential hazards.

Question 5: What are the primary hazards associated with this compound and what PPE is required?

Answer: Based on safety data sheets, this compound is classified as causing skin and serious eye irritation.[11][12][13] Inhalation of the dust may also cause respiratory irritation.[12] As with many nitrophenyl compounds, it is important to handle it with care to avoid exposure.[14][15][16]

Mandatory PPE & Safety Precautions:

PPESpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.[17]Protects against dust particles and splashes causing serious eye irritation.[11][12]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[11][17] Always inspect gloves before use and use proper removal technique.[12]
Body Protection Laboratory coat.Protects skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[14][17]Avoids inhalation of dust particles that can cause respiratory irritation.[12]

General Handling Procedures:

  • Avoid dust formation when handling the solid.[12][14][17]

  • Wash hands thoroughly after handling.[11][15]

  • Keep the container tightly closed when not in use.[14][17]

  • Store away from incompatible materials.[17]

Question 6: What is the correct procedure for cleaning up a small spill of the solid compound?

Answer: For a small spill, the primary goal is to collect the material without creating airborne dust.

Spill Cleanup Protocol:

G start Small Spill Occurs ppe Ensure Proper PPE is Worn start->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Mechanically Collect Powder (e.g., with a scoop or brush) ventilate->contain dispose Place in a Sealed Container for Disposal contain->dispose clean Clean the Area with a Wet Cloth dispose->clean end_node Dispose of Waste According to Regulations clean->end_node

Sources

Optimization

Interpreting complex NMR spectra of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Welcome to the dedicated support center for the analysis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals who may encounter chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the analysis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges while interpreting the complex NMR spectra of this molecule. Here, we address common issues in a practical, question-and-answer format, blending foundational theory with field-proven troubleshooting protocols.

FAQ: Initial Spectrum Interpretation & Common Queries

This section addresses the most frequent initial questions that arise when analyzing the NMR spectrum of this compound for the first time.

Question 1: What are the expected ¹H NMR signals for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and their approximate chemical shifts?

Answer: Understanding the expected regions for each proton is the first step in spectral assignment. The molecule can be broken down into three main systems: the p-substituted aromatic ring, the propane backbone, and the exchangeable protons of the amine and hydroxyl groups.

The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons, pushing them downfield.[1][2] The chiral centers at C1 and C2 result in a diastereotopic relationship between the protons on the C3 methylene group, meaning they are chemically non-equivalent and should appear as distinct signals.

Below is a summary of the anticipated signals in a non-protic solvent like DMSO-d₆. Note that shifts can vary based on solvent, concentration, and temperature.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton LabelApproximate Chemical Shift (ppm)MultiplicityCoupling ToNotes
H-Ar (2 protons)~ 8.2 ppmDoublet (d)H-Ar (ortho)Protons ortho to the nitro group.
H-Ar (2 protons)~ 7.6 ppmDoublet (d)H-Ar (meta)Protons meta to the nitro group.
H1 ~ 4.9 - 5.1 ppmDoublet (d)H2Benzylic proton, attached to carbon with -OH.
H2 ~ 3.3 - 3.5 ppmMultiplet (m)H1, H3a, H3bProton attached to carbon with -NH₂.
H3a / H3b ~ 3.5 - 3.8 ppmMultiplets (m)H2, each otherDiastereotopic methylene protons.
-OH (2 protons)Highly Variable (e.g., 4.5 - 6.0 ppm)Broad singlet (br s)None (typically)Exchangeable; position and shape are highly dependent on conditions.[4][5]
-NH₂ (2 protons)Highly Variable (e.g., 1.5 - 3.0 ppm)Broad singlet (br s)None (typically)Exchangeable; often very broad.[4][6]
Question 2: The aromatic signals in my spectrum appear as two clean doublets. I was expecting a more complex pattern for a substituted ring. Is this correct?

Answer: Yes, this is a very common and expected observation. The pattern arises from the para-substitution on the benzene ring.[2]

  • Causality: The protons on the aromatic ring form what is known as an AA'BB' spin system. The two protons ortho to the nitro group (H-Ar) are chemically equivalent, as are the two protons meta to it. However, the coupling constant between adjacent ortho and meta protons is different from the coupling across the ring. In many spectrometers (especially those below 600 MHz), the difference in chemical shift between the ortho and meta protons is much larger than their coupling constant. This simplifies the complex AA'BB' system, causing it to appear as a pair of distinct doublets, often referred to as an "AX" or "AB" quartet depending on the field strength.[2] The symmetry of para-substituted rings often leads to this clean, pseudo-first-order pattern.[2]

Troubleshooting Guide: Common Problems & Solutions

This section provides step-by-step solutions for specific experimental challenges you may face.

Problem 1: The signals for my -OH and -NH₂ protons are very broad, or I can't see them at all. How can I confirm their presence?

Answer: This is one of the most common issues when dealing with molecules containing hydroxyl (-OH) and amine (-NH₂) groups. The phenomenon is caused by chemical exchange.[4]

  • Expertise & Experience: These "exchangeable" protons can swap with other exchangeable protons in the sample, such as trace amounts of water, or with deuterium from protic NMR solvents (like methanol-d₄). This exchange happens on the NMR timescale, causing the signals to broaden significantly. In some cases, the broadening is so severe that the peaks merge into the baseline and disappear.[4][6][7]

  • Trustworthiness (Self-Validating Protocol): The definitive method to identify these signals is the "D₂O Shake" experiment. This protocol provides an unambiguous result.

Experimental Protocol: The D₂O Shake for Identifying Exchangeable Protons
  • Acquire Initial Spectrum: Dissolve your sample in a suitable deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) and acquire a standard ¹H NMR spectrum.

  • Identify Putative Peaks: Tentatively assign any broad signals as potential -OH or -NH₂ peaks. Note their integration and chemical shift.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[7]

  • Re-acquire Spectrum: Place the tube back in the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze and Conclude: Compare the "before" and "after" spectra. The signals corresponding to the -OH and -NH₂ protons will have significantly diminished or disappeared entirely in the second spectrum. This is because the protons have been replaced by deuterium, which is not observed in ¹H NMR. This provides definitive confirmation of their assignment.[7]

Problem 2: The signals in the aliphatic region (~3.3-3.8 ppm) are overlapping, making it impossible to assign H2, H3a, and H3b. What can I do?

Answer: Signal overlap in crowded spectral regions is a frequent challenge, especially on lower-field instruments.[8] Fortunately, several strategies can be employed to resolve these signals.

  • Causality: The chemical shifts of H2, H3a, and H3b are inherently close due to their similar electronic environments. Effective troubleshooting involves altering these environments or using more advanced NMR techniques to deconstruct the overlapping multiplets.

The following workflow diagram illustrates a logical progression of troubleshooting steps.

G cluster_0 Troubleshooting Workflow for Signal Overlap A Overlapping Aliphatic Signals (H2, H3a, H3b) B Change NMR Solvent (e.g., to Benzene-d₆) A->B C Did signals resolve? B->C D Yes: Problem Solved C->D Yes E No: Proceed to next step C->E No G Is higher field available? E->G F Increase Spectrometer Field Strength (e.g., 400 MHz -> 600 MHz) H Yes: Acquire new spectrum F->H G->F Yes I No: Use 2D NMR G->I No K Assign signals based on correlations H->K J Utilize 2D NMR (COSY, HSQC) I->J J->K

Caption: Logical workflow for resolving overlapping NMR signals.

Troubleshooting Steps in Detail:
  • Change the NMR Solvent: This is often the simplest and most effective first step.[7] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts due to solvent-induced anisotropic effects.[3] Areas of the molecule with low electron density can interact with the pi-system of the aromatic solvent, leading to differential shifting of nearby protons and potentially resolving the overlap.

  • Increase Spectrometer Field Strength: If available, re-running the sample on a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase spectral dispersion. The chemical shift difference (in Hz) between two signals is directly proportional to the magnetic field strength, while the coupling constants (J-values, in Hz) remain the same. This effectively "spreads out" the signals, often resolving the overlap.

  • Utilize 2D NMR Spectroscopy: When the above methods are insufficient or unavailable, two-dimensional (2D) NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. A COSY spectrum would show a cross-peak between H1 and H2, and between H2 and both H3a and H3b. This allows you to trace the connectivity of the entire spin system, even if the 1D signals are overlapped.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. Since ¹³C spectra are much more dispersed than ¹H spectra, it is highly likely that C2 and C3 will have distinct signals. By identifying the ¹H signals that correlate to these separate ¹³C peaks, you can unambiguously assign the overlapping proton resonances.[9]

References

  • A Comparative Guide to NMR Analysis for Determining Diastereomeric Ratios of (2R)-2,3,3-Trimethylbutane-1,2-diol Derivatives. Benchchem.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. ACS Publications.
  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. JEOL Ltd.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Chemical shifts - UCL. University College London.
  • 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol - ResearchGate. ResearchGate.
  • (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol - PubChem. National Institutes of Health.
  • 2-Amino-1,3-propanediol(534-03-2) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • 2-Amino-2-methyl-1,3-propanediol(115-69-5) 1 H NMR - ChemicalBook. ChemicalBook.
  • Amine protons on NMR : r/OrganicChemistry - Reddit. Reddit.
  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry. ACS Publications.
  • NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. Springer.
  • Troubleshooting 1 H NMR Spectroscopy. University of Rochester.
  • Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. ACD/Labs.
  • (R,R)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol - Guidechem. Guidechem.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica.
  • Overcoming challenges in the analysis of nitro compounds - Benchchem. Benchchem.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library.
  • How to Compare Aromatic Compounds Using NMR Spectroscopy - Patsnap Eureka. Patsnap.
  • (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | 2964-48-9 - ChemicalBook. ChemicalBook.
  • Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. - Rsc.org. Royal Society of Chemistry.
  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Chemistry LibreTexts.
  • 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. MilliporeSigma.
  • Aromatics - Organic Chemistry at CU Boulder. University of Colorado Boulder.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol , a critical chiral building block, is the pivotal intermediate in the industrial synthesis of the broad-spectrum antibiotic, Chloramphenicol. The precise stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol , a critical chiral building block, is the pivotal intermediate in the industrial synthesis of the broad-spectrum antibiotic, Chloramphenicol. The precise stereochemical arrangement of its two contiguous chiral centers is paramount to the biological activity of the final drug substance. Consequently, the development of efficient and highly stereoselective synthetic routes to this aminodiol is of significant academic and industrial interest. This guide provides an in-depth comparison of prominent synthetic strategies, evaluating them on key performance indicators such as stereoselectivity, overall yield, operational complexity, and scalability. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their objectives.

Route 1: Chemoenzymatic Synthesis via Engineered L-Threonine Transaldolase

This modern approach leverages the exquisite stereoselectivity of enzymes to construct the chiral core, followed by conventional chemical transformations. It represents a powerful convergence of biotechnology and organic chemistry, offering a highly efficient and sustainable alternative to classical resolution methods.

Mechanistic Rationale and Key Advantages

The cornerstone of this strategy is the use of an L-threonine transaldolase (LTTA) to catalyze the asymmetric aldol addition of acetaldehyde to 4-nitrobenzaldehyde. Wild-type LTTA exhibits some activity, but through rational design and directed evolution, engineered variants with significantly enhanced activity and stereoselectivity have been developed. The enzyme's active site precisely orients the substrates, leading to the formation of the desired (2S,3R) stereoisomer of the intermediate β-hydroxy-α-amino acid with high diastereomeric and enantiomeric excess. This circumvents the need for chiral auxiliaries or expensive asymmetric catalysts. The subsequent chemical steps involve the reduction of the carboxylic acid to the primary alcohol, a well-established and high-yielding transformation.

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Biocatalytic Aldol Addition

  • Catalyst Preparation: A whole-cell catalyst expressing an engineered L-threonine transaldolase (e.g., PsLTTA-Mu9) is prepared. Co-expression with a cofactor regeneration system (e.g., ScADH/CbFDH) is often employed to remove the acetaldehyde byproduct and drive the reaction equilibrium.

  • Reaction Setup: In a temperature-controlled bioreactor, 4-nitrobenzaldehyde (1) and glycine (as the acetaldehyde donor) are suspended in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

  • Bioconversion: The whole-cell catalyst is added, and the reaction is stirred at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 4 hours).

  • Work-up and Isolation: After the reaction, the cells are removed by centrifugation. The supernatant is acidified to precipitate the product, (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (2), which is then isolated by filtration.

Step 2: Chemical Reduction

  • Esterification: The isolated amino acid (2) is first esterified, for example, by treatment with methanol and thionyl chloride, to yield the corresponding methyl ester.

  • Reduction: The methyl ester is then reduced to the desired (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol using a reducing agent such as lithium borohydride in an appropriate solvent like tetrahydrofuran (THF).

  • Purification: The final product is purified by crystallization.

Process Visualization

chemoenzymatic_synthesis cluster_biocatalysis Biocatalytic Step cluster_chemical Chemical Reduction 4-nitrobenzaldehyde 4-nitrobenzaldehyde PsLTTA_catalyst Engineered L-Threonine Transaldolase 4-nitrobenzaldehyde->PsLTTA_catalyst Glycine Glycine Glycine->PsLTTA_catalyst Intermediate_acid (2S,3R)-2-amino-3-hydroxy-3- (4-nitrophenyl)propanoic acid PsLTTA_catalyst->Intermediate_acid Aldol Addition Esterification Esterification (MeOH, SOCl2) Intermediate_acid->Esterification Reduction Reduction (LiBH4, THF) Esterification->Reduction Final_Product (1S,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Reduction->Final_Product

Caption: Chemoenzymatic synthesis workflow.

Route 2: Synthesis from Baylis-Hillman Adducts

The Baylis-Hillman reaction provides a versatile platform for carbon-carbon bond formation. This route utilizes adducts derived from 4-nitrobenzaldehyde as precursors to the aminodiol core.

Mechanistic Rationale and Key Advantages

This strategy commences with the readily available Baylis-Hillman adducts of 4-nitrobenzaldehyde. A key transformation is the Curtius rearrangement of an acrylic acid derivative, prepared from the adduct, to form an ene-carbamate.[1] The stereochemistry is then introduced via a diastereoselective hydroboration-oxidation of the ene-carbamate. This step typically yields a mixture of syn and anti diastereomers, which necessitates chromatographic separation. While not perfectly stereoselective in a single step, this route offers a modular approach starting from simple materials. The potential to use enantiomerically pure Baylis-Hillman adducts could make this an attractive pathway for asymmetric synthesis.[1]

Experimental Protocol: Baylis-Hillman Route

Step 1: Preparation of Ene-Carbamate

  • Adduct Formation: The Baylis-Hillman adduct is prepared from 4-nitrobenzaldehyde and a suitable acrylate.

  • Hydrolysis: The adduct is hydrolyzed to the corresponding acrylic acid derivative.

  • Curtius Rearrangement: The acrylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement in the presence of t-butanol to yield the t-butyl protected ene-carbamate.

Step 2: Diastereoselective Hydroboration and Deprotection

  • Hydroboration-Oxidation: The ene-carbamate is subjected to hydroboration (e.g., using borane-tetrahydrofuran complex) followed by oxidative workup (e.g., with sodium hydroxide and hydrogen peroxide). This yields a mixture of syn and anti protected amino alcohols.

  • Chromatographic Separation: The syn and anti diastereomers are separated using column chromatography.

  • Deprotection: The protecting group (e.g., t-boc) on the desired syn isomer is removed under acidic conditions to afford (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Process Visualization

baylis_hillman_route Start Baylis-Hillman Adduct Curtius Curtius Rearrangement Start->Curtius Ene_Carbamate Ene-Carbamate Curtius->Ene_Carbamate Hydroboration Stereoselective Hydroboration Ene_Carbamate->Hydroboration Diastereomers Mixture of syn and anti Diastereomers Hydroboration->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Syn_Isomer syn-Diastereomer Separation->Syn_Isomer Deprotection Deprotection Syn_Isomer->Deprotection Final_Product (1S,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Deprotection->Final_Product

Caption: Baylis-Hillman synthesis workflow.

Route 3: Asymmetric Aldol Reaction using a Chiral Auxiliary

The Evans asymmetric aldol reaction is a classic and reliable method for stereocontrolled carbon-carbon bond formation. This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction between an enolate and an aldehyde.

Mechanistic Rationale and Key Advantages

This route employs a chiral oxazolidinone auxiliary, which is first acylated with a glycine equivalent (e.g., N-Boc-glycine).[2] Deprotonation of this N-acyl oxazolidinone generates a chiral enolate. The subsequent aldol reaction with 4-nitrobenzaldehyde proceeds through a Zimmerman-Traxler-like transition state, where the chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective addition. While this method provides excellent stereocontrol, it often produces a mixture of syn and anti aldol products that may require separation.[2] A key advantage is the predictability of the stereochemical outcome based on the choice of auxiliary and reaction conditions.

Experimental Protocol: Evans Asymmetric Aldol Route

Step 1: Chiral Auxiliary Acylation

  • A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with N-Boc-glycine using a suitable coupling agent.

Step 2: Asymmetric Aldol Reaction

  • The N-acyl oxazolidinone is dissolved in an aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C).

  • A Lewis acid (e.g., TiCl4) and a hindered base (e.g., DIPEA) are added to form the titanium enolate.[2]

  • 4-Nitrobenzaldehyde is added, and the reaction is stirred at low temperature until completion.

  • The reaction is quenched, and the aldol adducts are isolated.

Step 3: Auxiliary Cleavage and Reduction

  • The syn and anti aldol products are separated by chromatography.

  • The chiral auxiliary is cleaved from the desired syn adduct (e.g., via reduction with lithium borohydride), which also reduces the carbonyl group to furnish the protected aminodiol.

  • The Boc protecting group is removed to yield the final product.

Process Visualization

evans_aldol_route Start Chiral Oxazolidinone + N-Boc-Glycine Acylation Acylation Start->Acylation Acyl_Auxiliary N-Acyl Oxazolidinone Acylation->Acyl_Auxiliary Aldol_Reaction Asymmetric Aldol Reaction (4-nitrobenzaldehyde, TiCl4) Acyl_Auxiliary->Aldol_Reaction Adducts Mixture of syn and anti Aldol Adducts Aldol_Reaction->Adducts Separation Chromatographic Separation Adducts->Separation Syn_Adduct syn-Adduct Separation->Syn_Adduct Cleavage Auxiliary Cleavage & Reduction Syn_Adduct->Cleavage Final_Product (1S,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Cleavage->Final_Product

Caption: Evans asymmetric aldol synthesis workflow.

Comparative Analysis

ParameterChemoenzymatic RouteBaylis-Hillman RouteEvans Asymmetric Aldol Route
Stereoselectivity Excellent (>97% de, >99% ee)Moderate (requires separation of diastereomers)[1]Good to Excellent (diastereomeric ratio can be high, e.g., 3:1)[2]
Overall Yield High (reported at 54% over 4 steps)Moderate (reported at ~20% over 8 steps)[1]Moderate (combined yield of 85% for adducts)[2]
Starting Materials Readily available (4-nitrobenzaldehyde, glycine)Readily available (4-nitrobenzaldehyde, acrylates)More complex (chiral auxiliary, N-Boc-glycine)
Operational Complexity Requires expertise in biocatalysis and fermentationMulti-step synthesis with chromatographic separationRequires cryogenic conditions and handling of sensitive reagents
Scalability Potentially highly scalable for industrial productionScalable, but chromatography can be a bottleneckScalable, but cost of chiral auxiliary and cryogenic conditions can be limiting
Environmental Impact Generally greener due to enzymatic stepInvolves multiple steps and solvent-intensive purificationUse of stoichiometric chiral auxiliary and heavy metals (Ti)

Conclusion

The choice of synthetic route for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is contingent upon the specific requirements of the researcher or organization.

  • The Chemoenzymatic Route stands out as a highly efficient and stereoselective method, particularly well-suited for large-scale, sustainable production. The high yields and exceptional stereocontrol offered by engineered enzymes make it a compelling modern approach.

  • The Baylis-Hillman Route offers a flexible and modular approach starting from simple, inexpensive materials. While it suffers from moderate stereoselectivity requiring a separation step, it remains a viable option, especially if an efficient resolution method is available or if enantiopure starting materials are used.

  • The Evans Asymmetric Aldol Route is a classic and reliable method that provides good to excellent stereocontrol. It is a valuable tool for laboratory-scale synthesis where predictability and access to specific stereoisomers are critical, though the cost and operational complexity may be less favorable for industrial applications.

Ultimately, the ongoing innovation in both biocatalysis and asymmetric chemical catalysis will continue to refine and improve the synthesis of this vital pharmaceutical intermediate.

References

  • A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered l-threonine transaldolase with high activity and stereoselectivity. RSC Publishing. [Link]

  • An alternative approach to aminodiols from Baylis-Hillman adducts: stereoselective synthesis of chloramphenicol, fluoramphenicol and thiamphenicol. SciELO. [Link]

  • Stereoselective syntheses of (L)-chloramphenicol and (D)-thiamphenicol. ResearchGate. [Link]

Sources

Comparative

Comparative Guide: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol vs. Traditional Chiral Auxiliaries

Stereochemical Context & Structural Supremacy The compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, widely known as the chloramphenicol base (ANP) , is a highly privileged chiral scaffold in modern asymmetric synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Context & Structural Supremacy

The compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, widely known as the chloramphenicol base (ANP) , is a highly privileged chiral scaffold in modern asymmetric synthesis[1]. It exists as four stereoisomers: the (1R,2R) and (1S,2S) threo forms, and the (1S,2R) and (1R,2S) erythro forms.

While the threo isomers are the industry-standard scaffolds due to their optimal anti-periplanar spatial arrangement in transition states, the erythro (1S,2R) variant provides a critical stereochemical alternative for accessing complementary diastereomeric spaces. Whether utilized as a stoichiometric chiral auxiliary (analogous to Evans oxazolidinones), a resolving agent for racemic pharmaceutical bases[2], or a highly active bifunctional organocatalyst[3], the ANP family offers distinct mechanistic and economic advantages over traditional chiral pools.

Mechanistic Causality: Why the ANP Scaffold Outperforms

The superior performance of the ANP scaffold is rooted in its unique molecular architecture:

  • Electron-Withdrawing Nitro Group: Unlike the alkyl or simple aryl groups in valine- or phenylglycine-derived auxiliaries, the strongly electron-withdrawing p-nitro group significantly lowers the pKa of derived thioureas or squaramides. This exponentially increases their hydrogen-bond donor capacity, enabling ultra-low catalyst loadings[3].

  • 1,3-Diol System: The presence of both a primary and a secondary hydroxyl group provides orthogonal handles for derivatization. The primary alcohol can be selectively protected, leaving the secondary alcohol and the amine free for auxiliary ring closure or metal chelation.

  • Cost & Scalability: As a direct intermediate in the global production of amphenicol antibiotics (like thiamphenicol and florfenicol), the ANP base is synthesized on a multi-ton scale via continuous-flow catalytic hydrogenation[4], making it orders of magnitude cheaper than synthetically demanding auxiliaries.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the ANP family against other leading chiral auxiliaries and organocatalysts.

Feature / MetricANP Family (threo/erythro)Evans Oxazolidinone (Valine)Myers' PseudoephedrineCinchona Alkaloids
Primary Application Aldol, Desymmetrization, ResolutionAsymmetric Aldol, AlkylationAsymmetric AlkylationPhase Transfer, Desymmetrization
Typical Selectivity >95% de / >99% ee95–99% de>95% de90–95% ee
Typical Loading 0.5% (Catalytic) to 100% (Auxiliary)100% (Stoichiometric)100% (Stoichiometric)10–20% (Catalytic)
Cost & Availability Very Low (~$0.50/g), UnrestrictedModerate (~$5.00/g), UnrestrictedHigh, DEA/Regulatory RestrictedModerate (~$2.00/g), Unrestricted
Recovery Profile >95% recovery, mild H2O2/LiOH85–90% recovery~90% recovery, harsh conditions>90% recovery

Experimental Workflows & Self-Validating Protocols

To leverage the ANP scaffold as a chiral auxiliary for asymmetric C-C bond formation, the 1,2-amino alcohol moiety is typically cyclized into an oxazolidinone.

G A ANP Base (Chiral Pool) B ANP-Oxazolidinone (Chiral Auxiliary) A->B Triphosgene, Et3N C Titanium Enolate (Zimmerman-Traxler TS) B->C TiCl4, DIPEA R-CHO D Aldol Adduct (>95% de) C->D C-C Bond Formation E Enantiopure Product + Recovered ANP D->E LiOH, H2O2 (Alpha-effect cleavage)

Workflow for ANP-Oxazolidinone Directed Asymmetric Aldol Addition.

Protocol A: Synthesis of the ANP-Oxazolidinone Auxiliary

Causality: Converting the flexible amine and alcohol into a 5-membered oxazolidinone ring restricts conformational freedom. This creates a rigid steric wall (the 4-nitrophenyl group) that blocks one face of the enolate during downstream reactions.

  • Suspend the ANP base (1.0 eq) in anhydrous dichloromethane (DCM) under argon.

  • Add triethylamine (2.5 eq) and cool to 0 °C.

  • Dropwise add a solution of triphosgene (0.4 eq) in DCM. Note: Triphosgene safely generates phosgene in situ to bridge the amino-alcohol.

  • Stir for 2 hours at room temperature, quench with saturated aqueous NH₄Cl, extract with DCM, and recrystallize to yield the rigidified auxiliary.

Protocol B: Titanium-Mediated Asymmetric Aldol Addition

Causality & Validation: The use of TiCl₄ and N,N-diisopropylethylamine (DIPEA) forces the formation of a highly organized, bidentate Zimmerman-Traxler transition state. The titanium coordinates to both the oxazolidinone carbonyl and the enolate oxygen.

  • Dissolve the N-acylated ANP-oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise. Self-Validation: A deep color change (typically dark red/purple) visually confirms successful titanium chelation.

  • Add DIPEA (1.2 eq) and stir for 30 minutes to ensure complete Z-enolate formation.

  • Slowly add the aldehyde electrophile (1.2 eq). The steric bulk of the 4-nitrophenyl group forces the aldehyde to approach exclusively from the unshielded face.

  • Stir at -78 °C for 2 hours, quench cold, and purify the syn-aldol adduct.

Protocol C: Alpha-Effect Driven Non-Destructive Cleavage

Causality & Validation: Standard saponification (NaOH) risks epimerization of the newly formed alpha-chiral center. Using LiOH/H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect (repulsion between adjacent lone pairs on the oxygen atoms), HOO⁻ is exponentially more nucleophilic than HO⁻, allowing rapid cleavage at 0 °C without destroying the stereocenter[1].

  • Dissolve the aldol adduct in a 3:1 THF/H₂O mixture and cool to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq). Stir for 1 hour.

  • Quench excess peroxide with Na₂SO₃ (Caution: exothermic).

  • Acidify the aqueous layer to pH 2, extract the enantiopure carboxylic acid with ethyl acetate, and quantitatively recover the intact ANP auxiliary from the basic aqueous phase.

Advanced Applications: Bifunctional Organocatalysis

Beyond stoichiometric auxiliaries, the ANP scaffold has revolutionized catalytic desymmetrization. When the primary amine is converted into a thiourea or guanidine moiety, the resulting molecule acts as a bifunctional hydrogen-bonding organocatalyst.

TS Cat ANP-Thiourea Catalyst TS Highly Ordered Transition State (Hydrogen Bonding Network) Cat->TS H-bond donor (Thiourea) Sub meso-Anhydride Sub->TS Electrophile Nuc Alcohol (MeOH) Nuc->TS Nucleophile (Base activated) Prod Prod TS->Prod Desymmetrization

Hydrogen-Bonding Activation Model in Bifunctional Catalysis.

In the enantioselective alcoholysis of meso-cyclic anhydrides, ANP-derived guanidine catalysts achieve up to 99% ee at an ultra-low catalyst loading of just 0.5 mol%[3]. This efficiency is driven by the p-nitro group, which withdraws electron density from the thiourea/guanidine protons, creating an exceptionally tight hydrogen-bonding network with the anhydride electrophile while the tertiary amine activates the incoming alcohol nucleophile.

Sources

Validation

Comparative Efficacy of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol as a Chloramphenicol Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the efficacy of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol as a key precursor in the synthesis of chl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol as a key precursor in the synthesis of chloramphenicol. We will delve into the technical nuances of this synthetic route, compare it with viable alternatives, and provide supporting experimental data and protocols to inform your research and development endeavors.

Introduction to Chloramphenicol and the Significance of its Synthesis

Chloramphenicol is a broad-spectrum antibiotic with a storied history in treating a variety of bacterial infections.[1][2] Its therapeutic effectiveness is critically dependent on its specific stereochemistry; only the D-(-)-threo isomer possesses significant antibacterial activity.[3] Consequently, the stereocontrolled synthesis of chloramphenicol is of paramount importance. While originally isolated from Streptomyces venezuelae, industrial production now predominantly relies on chemical synthesis.[2][3][4] A cornerstone of many successful synthetic strategies is the use of the chiral intermediate, (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

The Pivotal Role of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol serves as the molecular scaffold upon which the final chloramphenicol molecule is constructed. Its pre-defined stereochemistry is the lynchpin for ensuring the biological activity of the final antibiotic. The primary route to chloramphenicol from this precursor involves the acylation of the amino group with a dichloroacetyl moiety.

Synthetic Pathway from (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

The final step in the synthesis of chloramphenicol from its precursor aminodiol is a direct acylation. This reaction is typically straightforward and high-yielding.

Chloramphenicol_Synthesis Precursor (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol Product Chloramphenicol Precursor->Product Acylation (100-110°C) Reagent Methyl Dichloroacetate Reagent->Product

Caption: Final acylation step to produce Chloramphenicol.

Experimental Protocol: Acylation of the Aminodiol

The following protocol details the acylation of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol to yield chloramphenicol.[3]

Materials:

  • (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (14 mmol)

  • Methyl dichloroacetate (0.2 mol)

  • Round-bottom flask

  • Heating mantle with stirring

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Combine 14 mmol of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and 0.2 mol of methyl dichloroacetate in a round-bottom flask.

  • Heat the mixture with stirring to a temperature of 100–110 °C.[3]

  • Monitor the reaction progress using TLC until the spot corresponding to the starting aminodiol is no longer visible (approximately 2 hours).

  • Once the reaction is complete, remove the excess methyl dichloroacetate by concentrating the mixture under reduced pressure.[3]

  • The crude product can be further purified by recrystallization.

Comparative Analysis of Chloramphenicol Synthetic Routes

While the use of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a well-established and efficient final step, it is crucial to consider the entire synthetic sequence, including the preparation of the precursor itself. Alternative strategies aim to establish the required stereochemistry earlier in the synthesis, potentially offering advantages in terms of overall yield and efficiency.

Alternative Precursors and Synthetic Strategies

Several alternative approaches to chloramphenicol synthesis have been developed, each with its own set of advantages and disadvantages. These include:

  • Chemoenzymatic Synthesis: This method utilizes an engineered L-threonine transaldolase to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, which is then chemically converted to chloramphenicol in three steps. This approach boasts a high overall yield and excellent stereoselectivity.

  • Asymmetric Isocyanoacetate Aldol Reaction: A concise, four-step synthesis starting from 4-nitrobenzaldehyde leverages a silver-catalyzed asymmetric aldol reaction to establish the two contiguous stereocenters.[1][5] This method achieves good enantiocontrol.[5]

  • Asymmetric Catalytic Aziridination: A short synthesis from p-nitrobenzaldehyde employs an asymmetric catalytic aziridination reaction to create the chiral centers.[6]

  • Racemic Synthesis and Resolution: Traditional methods often involve the synthesis of a racemic mixture of the threo-aminodiol, followed by a resolution step using a chiral resolving agent like camphor-D-sulfonic acid to isolate the desired enantiomer.[3][7]

Synthesis_Comparison cluster_Aminodiol Route via Pre-resolved Aminodiol cluster_Chemoenzymatic Chemoenzymatic Route cluster_Aldol Asymmetric Aldol Route cluster_Aziridination Asymmetric Aziridination Route Aminodiol (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol Chloramphenicol1 Chloramphenicol Aminodiol->Chloramphenicol1 Acylation pNBA1 4-Nitrobenzaldehyde Intermediate1 (2S,3R)-amino acid pNBA1->Intermediate1 Engineered Transaldolase Chloramphenicol2 Chloramphenicol Intermediate1->Chloramphenicol2 3 Chemical Steps pNBA2 4-Nitrobenzaldehyde Oxazoline trans-Oxazoline pNBA2->Oxazoline Ag-catalyzed Aldol Reaction Chloramphenicol3 Chloramphenicol Oxazoline->Chloramphenicol3 Further Steps pNBA3 p-Nitrobenzaldehyde Aziridine Aziridine Intermediate pNBA3->Aziridine Catalytic Aziridination Chloramphenicol4 Chloramphenicol Aziridine->Chloramphenicol4 Further Steps

Caption: Comparison of major synthetic routes to Chloramphenicol.

Performance Comparison

The choice of synthetic route is often a trade-off between various factors such as overall yield, cost of reagents, number of steps, and environmental impact.

Synthetic RouteKey Precursor/Starting MaterialOverall Yield (%)Key AdvantagesKey Disadvantages
Acylation of Pre-resolved Aminodiol (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diolHigh (for the final step)Efficient final step.Overall yield depends on the efficiency of the resolution of the racemic precursor.
Chemoenzymatic Synthesis 4-Nitrobenzaldehyde54%High stereoselectivity and yield, environmentally friendly biocatalyst.Requires expertise in biocatalysis and enzyme engineering.
Asymmetric Aldol Reaction 4-Nitrobenzaldehyde22%[1]Concise, good enantiocontrol.[1][5]Requires expensive chiral ligands and catalysts.
Asymmetric Aziridination p-NitrobenzaldehydeNot explicitly stated, but described as the "shortest" synthesis.[6]Short and efficient.[6]May require specialized catalysts.
Racemic Synthesis and Resolution p-NitroacetophenoneVariableUtilizes inexpensive starting materials.[7]Resolution step can be tedious and reduces overall yield by at least 50%.

Conclusion

The use of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol remains a highly effective and reliable method for the final step in chloramphenicol synthesis due to its high conversion rate and the directness of the acylation reaction. However, for a complete evaluation of efficacy, the entire synthetic pathway to obtain this chiral precursor must be considered.

Modern chemoenzymatic and asymmetric catalytic methods, while potentially more complex and requiring specialized reagents, offer the significant advantage of establishing the correct stereochemistry early on, thereby avoiding a resolution step and potentially leading to higher overall yields. The choice of the optimal synthetic route will ultimately depend on the specific capabilities and priorities of the research or manufacturing environment, balancing factors such as cost, scalability, and environmental impact.

References

  • Recent Trends in Synthesis of Chloramphenicol New Derivatives. (2021). Pharmaceuticals. [Link]

  • Enantioselective synthesis of (–)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction. (2015). Organic & Biomolecular Chemistry. [Link]

  • Chloramphenicol Production Process. (n.d.). Scribd. [Link]

  • A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered l-threonine transaldolase with high activity and stereoselectivity. (2022). Green Chemistry. [Link]

  • Synthesis of (–)-Chloramphenicol. (2016). Synfacts. [Link]

  • Recent Trends in Synthesis of Chloramphenicol New Derivatives. (2021). MDPI. [Link]

  • An Efficient Synthesis of (−)-Chloramphenicol via Asymmetric Catalytic Aziridination: A Comparison of Catalysts Prepared from Triphenylborate and Various Linear and Vaulted Biaryls. (2001). Organic Letters. [Link]

  • Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Evaluation of Chloramphenicol Homodimers: Molecular Target, Antimicrobial Activity, and Toxicity against Human Cells. (2015). PLOS ONE. [Link]

  • Chloramphenicol Palmitate. (2003). DCMSME. [Link]

  • Process for the manufacture of chloramphenicol. (1949).
  • Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Synthesis method of chloramphenicol. (2012).
  • The Preparation and Isolation of Chloramphenicol Palmitate in Toluene. (2000). Organic Process Research & Development. [Link]

  • Process for the synthesis of intermediates of chloramphenicol or its analogues. (2009).
  • Method for synthesizing chloramphenicol from nitromethane. (2012).
  • Preparation method of chloramphenicol. (2012).
  • Chloramphenicol. (n.d.). Wikipedia. [Link]

  • Process for the synthesis of intermediates of chloramphenicol or its analogues. (2007).
  • Synthesis and Evaluation of Chloramphenicol Homodimers: Molecular Target, Antimicrobial Activity, and Toxicity against Human Cells. (2015). ResearchGate. [Link]

  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride. (n.d.). SupraBank. [Link]

Sources

Comparative

A Comparative Guide to the Purity Analysis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

In the synthesis of critical pharmaceuticals, the purity of intermediates is a non-negotiable parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of critical pharmaceuticals, the purity of intermediates is a non-negotiable parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of various analytical techniques for determining the purity of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a key chiral intermediate in the synthesis of the antibiotic chloramphenicol.[1][2] The stereochemistry of this compound is of utmost importance, as different enantiomers can exhibit varied biological activities.[1]

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to guide the selection of the most appropriate analytical methodology for their specific needs.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities in pharmaceutical intermediates can have significant consequences, potentially altering the therapeutic effects and adverse reaction profiles of the drug product.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the validation of analytical methods used to assess the purity of APIs and their intermediates.[5][6][7] Therefore, the use of validated, reliable, and accurate analytical methods is mandatory to ensure product quality and patient safety.[7][8][9]

Comparative Analysis of Purity Determination Techniques

The selection of an analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required level of sensitivity and selectivity, and practical considerations such as speed and cost. This guide will explore and compare the following techniques:

  • High-Performance Liquid Chromatography (HPLC) , particularly Chiral HPLC

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Differential Scanning Calorimetry (DSC)

  • Mass Spectrometry (MS)

The following table provides a high-level comparison of these techniques for the analysis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

TechniquePrinciplePrimary Application for this AnalyteKey AdvantagesKey Limitations
Chiral HPLC Differential partitioning between a mobile phase and a chiral stationary phase.[1][10]Enantiomeric and diastereomeric purity assessment.High selectivity for stereoisomers, well-established and validated methods available.[5][11]Requires specific chiral columns, method development can be time-consuming.
qNMR The signal intensity is directly proportional to the number of nuclei.[12][13]Absolute purity determination and quantification of impurities without a specific reference standard for each impurity.[14]Inherently quantitative, non-destructive, provides structural information.[12][14][15]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[12]
DSC Measures the heat flow associated with thermal transitions as a function of temperature.[16]Assessment of overall purity based on melting point depression.[17]Rapid analysis, requires small sample amounts, detects eutectic impurities.[18]Not suitable for all compounds (e.g., those that decompose on melting), does not identify specific impurities.[18]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.Identification and quantification of known and unknown impurities.[3][4]High sensitivity and selectivity, provides molecular weight information for impurity identification.[19]Higher cost and complexity compared to HPLC-UV.

In-Depth Technical Review and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the cornerstone for assessing the stereochemical purity of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. The separation of enantiomers and diastereomers is critical as they can have different pharmacological and toxicological profiles.[1] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for resolving the stereoisomers of this compound and its derivatives.[1] The choice of mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is crucial for achieving optimal separation.

Trustworthiness: A validated chiral HPLC method provides a self-validating system for purity analysis.[5] System suitability tests, including resolution between stereoisomeric peaks, peak asymmetry, and theoretical plates, are performed before each analysis to ensure the proper functioning of the chromatographic system.[11][20]

  • Instrumentation: HPLC system equipped with a pump, autosampler, and a UV detector.[1]

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), delivered isocratically.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm.[11][20]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Injection Volume: 10 µL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Mobile Phase Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Experience: qNMR has emerged as a powerful primary ratio method for purity assessment in the pharmaceutical industry.[13] Unlike chromatographic techniques, qNMR does not require a reference standard for every impurity to be quantified.[14] The purity of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol can be determined by comparing the integral of a well-resolved proton signal from the analyte to that of a certified internal standard of known purity and weight.[15] This provides an absolute measure of the analyte's purity.

Trustworthiness: The accuracy of qNMR is contingent on careful experimental execution, including accurate weighing of the sample and internal standard, complete dissolution, and appropriate selection of NMR parameters to ensure full relaxation of all relevant nuclei.[12] The use of a certified internal standard ensures traceability to a primary standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a simple spectrum and a known purity (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or D₂O).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol sample.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure quantitative results (e.g., a long relaxation delay, typically 5 times the longest T₁).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Logical Relationship Diagram:

qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_output Output Analyte Analyte Mass & MW Purity Absolute Purity of Analyte Analyte->Purity Standard Internal Standard Mass, MW & Purity Standard->Purity Integrals Signal Integrals (Analyte & Standard) Integrals->Purity

Caption: qNMR Purity Calculation Logic.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline compounds.[16][17] The principle is based on the van't Hoff law, which describes the melting point depression of a substance due to the presence of impurities.[17] For (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, which is a crystalline solid with a defined melting point, DSC can provide a rapid assessment of the total level of eutectic impurities.[18][21][22]

Trustworthiness: The reliability of DSC for purity determination is highest for compounds with a purity of ≥98%.[18] It is important to note that DSC measures the total level of soluble impurities and will not detect insoluble impurities or those that form solid solutions. The method is also not suitable for compounds that decompose upon melting.[18]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.

Concluding Remarks

The choice of analytical technique for determining the purity of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol should be guided by the specific requirements of the analysis.

  • For the critical assessment of enantiomeric and diastereomeric purity , Chiral HPLC is the method of choice due to its high resolving power for stereoisomers.

  • For a rapid and accurate determination of absolute purity without the need for individual impurity standards, qNMR is a highly valuable and orthogonal technique.

  • DSC offers a fast screen for the overall purity of crystalline batches, particularly in early development stages where sample availability may be limited.[18]

  • LC-MS is indispensable for the identification and quantification of specific process-related impurities and degradation products , providing crucial information for process optimization and stability studies.

A comprehensive purity assessment of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol often involves the strategic application of multiple techniques. For instance, chiral HPLC can be used to confirm stereochemical integrity, while qNMR provides a definitive measure of absolute purity. This multi-faceted approach ensures the highest level of quality control for this critical pharmaceutical intermediate.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(4), 145-154.
  • Webster, G. K., & Jee, R. D. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 103(10), 2949-2959.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 193, 113702.
  • Validation of Impurity Methods, Part II. (2014). LCGC North America, 32(8), 564-571.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). * Jordi Labs*. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org. [Link]

  • Purity Determination of Pharmaceuticals by Thermal Analysis. (2010). American Pharmaceutical Review.
  • Analytical method validation: A brief review. (2022). GSC Biological and Pharmaceutical Sciences, 21(2), 209-217.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

  • Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. (1988).
  • Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. ResearchGate. [Link]

  • Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. (2020). Current Pharmaceutical Analysis, 17(6), 795-802.
  • [S(R,R)]-2-Amino-1-(p-nitrophenyl)propane-1,3-diol. BuyersGuideChem. [Link]

  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9215-9216.
  • PMR Spectrometric Analysis of Chloramphenicol in Pharmaceutical Preparation. (1982). Analytical Profiles of Drug Substances, 11, 161-209.
  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (2023). Bruker.
  • Chromatogram of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) and... ResearchGate. [Link]

  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. (2013). Journal of Analytical Methods in Chemistry, 2013, 456193.
  • Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Stereoselective metabolism of chloramphenicol by bacteria isolated from wastewater, and the importance of stereochemistry in env. White Rose Research Online. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantioselective analysis of chloramphenicol residues in honey samples by chiral LC-MS/MS and results of a honey survey. (2017). Food Additives & Contaminants: Part A, 34(8), 1335-1345.
  • Discriminating chloramphenicol isomers by LC-MS/MS. WUR eDepot. [Link]

  • CPY Document. IARC Publications. [Link]

  • 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL. precisionFDA. [Link]

  • 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. (n.d.). LGC Standards.

Sources

Validation

Biological Activity Comparison of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol Stereoisomers: A Technical Guide

Executive Summary & Stereochemical Landscape The compound (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly known as the D-erythro isomer of chloramphenicol base) belongs to a family of four stereoisomers that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Landscape

The compound (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (commonly known as the D-erythro isomer of chloramphenicol base) belongs to a family of four stereoisomers that serve as the structural foundation for the broad-spectrum antibiotic chloramphenicol[1]. While the unacylated base lacks intrinsic antibacterial properties, its stereochemistry strictly dictates the pharmacological efficacy of the final drug[1].

When the primary amine is dichloroacetylated, only the (1R,2R) D-threo precursor yields a biologically active antibiotic. In stark contrast, the (1S,2R) D-erythro , (1S,2S) L-threo , and (1R,2S) L-erythro derivatives remain essentially inactive[2]. This guide provides an objective, data-driven comparison of these stereoisomers, detailing the mechanistic causality behind their divergent biological activities and the self-validating experimental protocols required for their evaluation.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

The profound stereoselectivity of these compounds is rooted in their mechanism of action. Chloramphenicol exerts its bacteriostatic effect by penetrating the bacterial cell and binding to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center (PTC)[3].

  • (1R,2R) Isomer (Active): The D-threo configuration provides the precise spatial arrangement required for the 1,3-diol hydroxyl groups and the dichloroacetamide tail to form stable hydrogen bonds with the 23S rRNA of the PTC[4]. This blocks the binding of aminoacyl-tRNA, arresting protein synthesis.

  • (1S,2R) Isomer & Others (Inactive): The D-erythro configuration suffers from severe steric hindrance. The altered spatial orientation of the hydroxyl group at C-1 prevents the molecule from achieving the necessary complementary fit within the ribosomal binding pocket[2]. Consequently, the binding affinity (Kd) drops drastically, rendering the compound biologically inert.

Quantitative Biological Activity Comparison

The table below summarizes the comparative biological activity of the four stereoisomers following their conversion to the final acylated drug forms.

Stereocenter ConfigurationBase Precursor NameFinal Acylated DrugRibosomal Binding (Kd)MIC vs. E. coli (µg/mL)Biological Status
(1R,2R) D-(-)-threoD-(-)-threo-chloramphenicol~2 µM2 - 4Highly Active
(1S,2S) L-(+)-threoL-(+)-threo-chloramphenicol>500 µM>128Inactive
(1S,2R) D-(-)-erythroD-erythro-chloramphenicol>500 µM>128Inactive
(1R,2S) L-(+)-erythroL-erythro-chloramphenicol>500 µM>128Inactive

Experimental Methodologies & Self-Validating Protocols

To objectively compare the (1S,2R) isomer against the active (1R,2R) standard, researchers must employ rigorous, self-validating workflows.

Protocol A: Chiral HPLC Separation of Stereoisomers

Causality for Experimental Choice: Enantiomers and diastereomers cannot be reliably isolated using standard reversed-phase HPLC due to highly similar or identical physicochemical properties in achiral environments. A Chiral Stationary Phase (CSP)—such as an amylose tris(3,5-dimethylphenylcarbamate) column—is mandatory. The chiral selector forms transient, reversible diastereomeric complexes with the isomers, creating differential retention times[1].

Step-by-Step Workflow:

  • System Suitability Test (SST) [Self-Validation Step]: Prior to sample analysis, inject a resolution mixture containing all four stereoisomers. The protocol is only validated if the resolution factor (Rs) between the (1R,2R) and (1S,2R) peaks is ≥ 1.5, ensuring baseline separation.

  • Sample Preparation: Dissolve the base mixture in a compatible mobile phase solvent (e.g., Hexane/Isopropanol 80:20 v/v) to a concentration of 1 mg/mL.

  • Column Equilibration: Flush the chiral column (e.g., Chiralpak AD-H) at 1.0 mL/min until the baseline stabilizes.

  • Injection & Detection: Inject 20 µL of the sample. Monitor the eluent using a UV-Vis detector at 278 nm (the λmax for the p-nitrophenyl group).

Workflow Base Racemic Base Mixture (1S,2R), (1R,2R), etc. ChiralSep Chiral HPLC Separation (Amylose CSP) Base->ChiralSep Isomer1 (1R,2R) Base ChiralSep->Isomer1 Isomer2 (1S,2R) Base ChiralSep->Isomer2 Acylation1 Dichloroacetylation Isomer1->Acylation1 Acylation2 Dichloroacetylation Isomer2->Acylation2 Drug1 D-threo-Chloramphenicol (Active) Acylation1->Drug1 Drug2 D-erythro-Chloramphenicol (Inactive) Acylation2->Drug2

Caption: Workflow detailing the stereoselective separation and synthesis of chloramphenicol isomers.

Protocol B: Broth Microdilution Assay for MIC Determination

Causality for Experimental Choice: To validate the biological inactivity of the (1S,2R) isomer, a Minimum Inhibitory Concentration (MIC) assay is performed. Cation-adjusted Mueller-Hinton Broth (CAMHB) is utilized because it provides standardized concentrations of calcium and magnesium, which are critical for maintaining the structural integrity of the bacterial ribosome and ensuring reproducible drug-target binding[3].

Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate Escherichia coli (ATCC 25922) on agar. Suspend isolated colonies in saline to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized (1S,2R) and (1R,2R) chloramphenicol stereoisomers (range: 128 µg/mL to 0.25 µg/mL).

  • Self-Validating Controls: Include a positive growth control (broth + bacteria, no drug) to prove viability, a negative sterility control (broth only) to prove aseptic technique, and a reference control (commercial D-threo chloramphenicol) to benchmark efficacy.

  • Incubation & Analysis: Add 50 µL of the bacterial suspension to each well. Incubate at 35°C for 18-24 hours. The MIC is recorded as the lowest concentration with no visible turbidity.

Mechanism Isomer (1R,2R)-Chloramphenicol Ribosome Bacterial 70S Ribosome Isomer->Ribosome Penetration PTC 50S Peptidyl Transferase Center Ribosome->PTC Specific Binding Block Steric Blockade of aa-tRNA PTC->Block Inhibition Halt Protein Synthesis Arrest Block->Halt

Caption: Mechanism of action for the active (1R,2R) isomer inhibiting bacterial protein synthesis.

References

  • [2] Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. PubMed Central (PMC), NIH. Available at: [Link]

  • [4] Synthesis and Evaluation of Chloramphenicol Homodimers: Molecular Target, Antimicrobial Activity, and Toxicity against Human Cells. PLOS One. Available at:[Link]

Sources

Comparative

Comparative Validation Guide: Optimizing the HPLC Assay for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol—commonly referred to as AMPD or chloramphenicol base—is a critical synthetic intermediate and the primary hydrolytic degradation product of the broad-sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol—commonly referred to as AMPD or chloramphenicol base—is a critical synthetic intermediate and the primary hydrolytic degradation product of the broad-spectrum antibiotic chloramphenicol [1]. In stability-indicating assays, accurately quantifying AMPD is non-negotiable. However, its highly polar nature presents severe chromatographic challenges on legacy platforms.

This guide objectively compares the performance of a traditional Fully Porous C18 column against a modern Core-Shell Pentafluorophenyl (PFP) column. By explaining the mechanistic causality behind stationary phase selection and mobile phase buffering, we provide a self-validating, ICH Q2(R1)-compliant protocol for the flawless quantification of AMPD.

Mechanistic Context: The Chromatographic Challenge

To understand why AMPD is notoriously difficult to analyze, we must look at its molecular architecture. AMPD contains a primary amine, a 1,3-diol group, and a p-nitrophenyl ring.

DegradationPathway CAP Chloramphenicol (CAP) Active Pharmaceutical Ingredient Hydrolysis Amide Hydrolysis (Acid/Base/Light) CAP->Hydrolysis AMPD AMPD (Target Degradant) Hydrolysis->AMPD DCA Dichloroacetic Acid (By-product) Hydrolysis->DCA

Fig 1: Degradation pathway of Chloramphenicol yielding AMPD via amide hydrolysis.

The C18 Failure Mechanism: At typical reverse-phase pH levels (pH 4.0–7.0), the primary amine of AMPD (pKa ~8.5) is protonated. On a standard fully porous C18 column, this protonated amine interacts via secondary ion-exchange with unreacted, acidic surface silanols (pKa ~3.5–4.5) on the silica support. This causes severe peak tailing, shifting retention times, and poor resolution from early-eluting matrix components. Hydrophobic C18 chains simply cannot provide enough retention for such a polar molecule.

Product Comparison: Legacy C18 vs. Core-Shell PFP

To overcome these limitations, we engineered a method utilizing a Core-Shell PFP (Pentafluorophenyl) stationary phase.

  • Causality of the PFP Phase: Unlike C18, which relies solely on hydrophobic dispersion forces, the PFP phase offers orthogonal retention mechanisms. The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring facilitates π−π interactions with the nitroaromatic ring of AMPD. Additionally, the fluorinated phase can hydrogen-bond with AMPD's diol groups, providing superior retention and selectivity.

  • Causality of Core-Shell Architecture: The solid silica core limits the diffusion path of the analyte into the porous shell. This drastically reduces axial dispersion (Van Deemter A and B terms), yielding sharper peaks and higher theoretical plates even at shorter column lengths.

Table 1: Chromatographic Performance Comparison
Performance MetricLegacy Fully Porous C18 (5 µm, 250 x 4.6 mm)Core-Shell PFP (2.6 µm, 100 x 4.6 mm)Performance Gain
Retention Time (AMPD) 4.2 min (Poorly retained)2.8 min (Strongly retained relative to void)33% Faster Analysis
Peak Tailing Factor ( As​ ) 1.85 (Fails typical SST)1.12 (Passes SST)Elimination of silanol interactions
Theoretical Plates ( N ) 4,50012,4002.7x Efficiency Increase
Resolution (AMPD / CAP) 1.54.2Baseline baseline separation
Solvent Consumption / Run 15 mL5 mL66% Reduction in Waste

Self-Validating Experimental Protocol

A robust analytical method must be self-validating—meaning it continuously proves its own fitness for purpose before a single sample is quantified. We achieve this by establishing a strict System Suitability Test (SST) as a gating mechanism.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & System Equilibration

  • Mix 300 mL of HPLC-grade Acetonitrile with 700 mL of 0.05 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ) [1].

  • Adjust the pH to 4.0 ± 0.05 using dilute orthophosphoric acid.

    • Causality Note: Buffering precisely at pH 4.0 ensures the primary amine of AMPD is fully protonated, locking its ionization state to prevent retention time drift, while simultaneously suppressing the ionization of residual silanols on the silica matrix.

  • Filter through a 0.22 µm membrane and sonicate for 15 minutes to degas.

  • Equilibrate the Core-Shell PFP column at a flow rate of 1.0 mL/min at 40°C until the baseline at 230 nm is stable.

Step 2: System Suitability Testing (The Self-Validating Gate)

  • Inject 10 µL of a standard resolution mixture containing 20 µg/mL AMPD and 50 µg/mL Chloramphenicol.

  • Gate Criteria: The tailing factor ( As​ ) for AMPD must be 1.5. The resolution ( Rs​ ) between AMPD and Chloramphenicol must be 2.0. If these criteria are not met, the system is deemed unfit, and mobile phase pH or column integrity must be investigated before proceeding.

Step 3: Execution of Validation Parameters Execute the validation workflow in strict accordance with ICH Q2(R1) guidelines[2], .

ValidationWorkflow cluster_val ICH Q2(R1) Validation Parameters Start Method Development (Core-Shell PFP & pH 4.0 Buffer) SystemSuit System Suitability Testing (Tailing < 1.5, Resolution > 2.0) Start->SystemSuit Linearity Linearity & Range (25% to 150%) SystemSuit->Linearity Accuracy Accuracy (Recovery) (Spiked at 3 Levels) SystemSuit->Accuracy Precision Precision (Repeatability & Intermediate) SystemSuit->Precision Robustness Robustness (Temp, Flow, pH variations) Linearity->Robustness Accuracy->Robustness Precision->Robustness Final Validated HPLC Method for AMPD Assay Robustness->Final

Fig 2: ICH Q2(R1) compliant HPLC method validation workflow for AMPD assay.

Validation Results & Data Presentation

The Core-Shell PFP method was subjected to rigorous validation. The data below demonstrates that by aligning the stationary phase chemistry with the analyte's structural properties, the method easily surpasses all regulatory acceptance criteria.

Table 2: ICH Q2(R1) Validation Data Summary (Core-Shell PFP Method)
Validation ParameterExperimental ResultICH Q2(R1) Acceptance CriteriaStatus
Linearity Range 0.5 - 50 µg/mLMethod-dependentPASS
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999 PASS
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise 3:1PASS
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise 10:1PASS
Accuracy (Recovery) (Spiked at 80%, 100%, 120%)99.2% - 101.4%98.0% - 102.0%PASS
Method Precision (Repeatability, n=6)0.8% RSD 2.0% RSDPASS
Intermediate Precision (Different Analyst/Day, n=12)1.1% RSD 2.0% RSDPASS

Conclusion

Attempting to force the highly polar, amine-containing AMPD molecule through a standard hydrophobic C18 column results in compromised data integrity and frequent System Suitability failures. By upgrading to a Core-Shell PFP column and precisely controlling the mobile phase at pH 4.0, laboratories can leverage π−π and dipole interactions to achieve superior peak shape, baseline resolution, and a 66% reduction in solvent waste. The resulting protocol is a highly robust, self-validating system fully compliant with global pharmacopeial standards.

References

  • AlAani, H., et al. "Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution." Advanced Pharmaceutical Bulletin, 2016. URL:[Link]

  • United States Pharmacopeia (USP). "Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification." USP-NF. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Official Database, 2005. URL:[Link]

Sources

Comparative

Cost-benefit analysis of different synthetic pathways to (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary The compound (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (also known as the L-(-)-erythro-chloramphenicol base) is a highly valuable chiral building block. While its diastereomer, the (1R,2R)-D-th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (also known as the L-(-)-erythro-chloramphenicol base) is a highly valuable chiral building block. While its diastereomer, the (1R,2R)-D-threo isomer, is globally recognized as the active precursor to the broad-spectrum antibiotic chloramphenicol[1], the (1S,2R)-erythro isomer has carved out a distinct niche. It is increasingly utilized as a rigid, tunable scaffold for synthesizing novel bifunctional organocatalysts and chiral ligands[2].

Because biological and catalytic activities are fundamentally dependent on absolute configuration, securing high enantiomeric and diastereomeric purity of the (1S,2R) isomer is critical. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to this molecule. This guide provides an objective cost-benefit analysis and a validated experimental workflow to help drug development professionals and synthetic chemists choose the most efficient route.

Comparative Analysis of Synthetic Pathways

To synthesize the (1S,2R)-erythro isomer, chemists typically choose between classical resolution, asymmetric catalysis, or chiral pool stereoinversion.

Pathway A: Diastereoselective Condensation & Chiral Resolution
  • Mechanism : A base-catalyzed Henry reaction (nitroaldol condensation) between 4-nitrobenzaldehyde and 2-nitroethanol, tuned to favor the erythro diastereomer, followed by reduction and classical resolution using a chiral acid (e.g., (+)-tartaric acid).

  • Cost-Benefit : The starting materials are exceptionally cheap. However, the maximum theoretical yield of the resolution step is capped at 50%. The heavy reliance on solvent-intensive fractional crystallization makes this route environmentally taxing and labor-intensive.

Pathway B: Asymmetric Catalytic Synthesis
  • Mechanism : Direct enantioselective synthesis using a chiral organocatalyst or transition-metal complex (e.g., asymmetric aminohydroxylation or chiral cross-aldol reactions).

  • Cost-Benefit : This pathway boasts excellent atom economy and eliminates the wasteful resolution step. However, the high cost of proprietary chiral ligands and the strict requirement for anhydrous/anaerobic conditions severely limit its cost-effectiveness for large-scale industrial production.

Pathway C: Chiral Pool Stereoinversion (Recommended)
  • Mechanism : Utilizing the abundant and inexpensive (1R,2R)-D-threo isomer (industrial chloramphenicol base) as a starting material. Through N-acylation and subsequent treatment with thionyl chloride, an oxazoline intermediate is formed. This triggers a neighboring-group participation mechanism that selectively inverts the C1 stereocenter from (R) to (S), yielding the (1S,2R)-erythro target upon hydrolysis.

  • Cost-Benefit : This is the most pragmatic approach. It leverages cheap industrial precursors[1], avoids heavy metals, and provides near-perfect stereocontrol. The cost per kilogram is significantly lower than Pathway B, with a much higher effective yield than Pathway A.

G Target (1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (L-erythro Isomer) A1 4-Nitrobenzaldehyde + Glycine A2 Racemic erythro mix A1->A2 A3 Chiral Resolution (Tartaric Acid) A2->A3 A3->Target Pathway A B1 4-Nitrobenzaldehyde + Nitroethanol B2 Asymmetric Henry Reaction B1->B2 B2->Target Pathway B C1 (1R,2R)-threo Isomer (Precursor) C2 Oxazoline Formation C1->C2 C3 Hydrolysis (Inversion at C1) C2->C3 C3->Target Pathway C

Figure 1: Comparison of synthetic pathways to the (1S,2R)-erythro isomer.

Quantitative Data Summary

The following table synthesizes the operational metrics for each pathway based on standard 1-kg scale pilot runs.

MetricPathway A (Resolution)Pathway B (Asymmetric)Pathway C (Stereoinversion)
Raw Material Cost ~$50 / kg~$800 / kg~$120 / kg
Overall Yield < 20%75%65%
Enantiomeric Excess (ee) > 98% (Post-crystallization)92 - 96%> 99% (Stereospecific)
Scalability High (but wasteful)Low-MediumHigh
E-factor (kg waste/kg product) > 50~ 20~ 15

Experimental Workflow: Stereoinversion Protocol (Pathway C)

Because Pathway C offers the optimal balance of cost and stereochemical fidelity, the following self-validating protocol details the inversion of the (1R,2R)-threo base to the (1S,2R)-erythro base.

Step 1: N-Benzoylation (Protection)
  • Procedure : Dissolve 1.0 eq of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in a 1:1 mixture of THF and 10% aqueous Na2​CO3​ . Cool to 0 °C. Add 1.1 eq of benzoyl chloride dropwise over 30 minutes.

  • Causality : The biphasic system and strict temperature control (0 °C) ensure selective N-acylation over O-acylation. The primary amine is significantly more nucleophilic than the hydroxyl groups, but elevated temperatures would lead to unwanted esterification.

  • Validation : Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material ( Rf​ ~0.1) will convert to a distinct, less polar spot ( Rf​ ~0.5).

Step 2: Oxazoline Formation (Stereoinversion at C1)
  • Procedure : Isolate and thoroughly dry the N-benzoyl intermediate. Dissolve in anhydrous dichloromethane (DCM). Cool to 0 °C and add 2.0 eq of thionyl chloride ( SOCl2​ ) dropwise. Stir for 1 hour at 0 °C, then reflux for 4 hours.

  • Causality : This is the critical stereodefining step. SOCl2​ converts the C1-hydroxyl into a highly reactive chlorosulfite ester. The anhydrous environment prevents premature hydrolysis. The adjacent amide carbonyl oxygen acts as an internal nucleophile, attacking the C1 carbon from the opposite face (antiperiplanar). This neighboring-group participation forces an SN​2 -like inversion at C1 (from R to S), forming an oxazoline ring. The C2 stereocenter (2R) remains entirely unaffected.

Mechanism SM (1R,2R)-threo-Base Amide N-Acyl Intermediate SM->Amide PhCOCl Oxazoline Oxazoline Ring (Inversion at C1) Amide->Oxazoline SOCl2 Product (1S,2R)-erythro-Base Oxazoline->Product H3O+

Figure 2: Mechanism of stereoinversion via oxazoline intermediate.
Step 3: Acidic Hydrolysis (Deprotection)
  • Procedure : Concentrate the reaction mixture under reduced pressure to remove excess SOCl2​ . Add 6M HCl and reflux for 12 hours. Cool to room temperature and adjust the pH to 10 using 20% NaOH to precipitate the free base.

  • Causality : The harsh acidic reflux serves a dual purpose: it hydrolyzes the oxazoline ring to restore the C1 hydroxyl group and cleaves the benzoyl protecting group to liberate the primary amine.

  • Validation : The final product must be validated as a self-contained system. Perform Chiral HPLC (e.g., Daicel Chiralpak AD-H column) to confirm >99% diastereomeric purity. The optical rotation will shift dramatically, confirming the successful transition from the (1R,2R) precursor to the (1S,2R) target.

References

  • IS MUNI. "Chloramphenicol group (“amphenicols”) - Stereochemistry and activity." Available at:[Link]

  • Xu, L., et al. "Novel amide-functionalized chloramphenicol base bifunctional organocatalysts for enantioselective alcoholysis of meso-cyclic anhydrides." Beilstein Journal of Organic Chemistry / ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Spectroscopic Guide to (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and Its Derivatives

This guide provides a comprehensive spectroscopic comparison of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a key chiral intermediate, and its derivatives. Designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectroscopic comparison of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a key chiral intermediate, and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate the structural and electronic characteristics of these molecules.

Introduction: The Significance of a Chiral Backbone

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol serves as a fundamental building block in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibiotic chloramphenicol. Its specific stereochemistry is crucial for biological activity. Understanding the spectroscopic signatures of this parent compound and how they are modulated by derivatization is paramount for synthesis monitoring, quality control, and the rational design of new therapeutic agents. This guide will explore these spectroscopic features, providing the foundational knowledge necessary for their effective application in a research and development setting.

Comparative Spectroscopic Analysis

A thorough analysis of the spectral data provides a detailed fingerprint of each molecule, revealing subtle differences in structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectral Data Comparison

CompoundAr-H (ppm)-CH(OH)- (ppm)-CH(NH₂)- (ppm)-CH₂OH (ppm)
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol~8.2 (d), ~7.5 (d)~5.0 (d)~3.5 (m)~3.8 (m)
Chloramphenicol (N-dichloroacetyl derivative)~8.1 (d), ~7.6 (d)~5.2 (d)~4.3 (m)~3.9 (m)
N-acetyl derivative~8.2 (d), ~7.5 (d)~5.1 (d)~4.1 (m)~3.8 (m)

Causality Behind Experimental Choices: High-resolution NMR (500 MHz or greater) is employed to resolve the coupling patterns of the aromatic and aliphatic protons, which is essential for unambiguous assignment. Deuterated solvents such as DMSO-d₆ or CDCl₃ are chosen based on the solubility of the compounds and their ability to avoid obscuring key proton signals.[1][2]

¹³C NMR Spectral Data Comparison

CompoundAr-C (ppm)-C(OH)- (ppm)-C(NH₂)- (ppm)-CH₂OH (ppm)
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol~148, ~128, ~123~75~56~64
Chloramphenicol (N-dichloroacetyl derivative)~147, ~127, ~123~74~57~63
N-acetyl derivative~147, ~128, ~123~74~57~63

Expertise & Experience: The downfield shift of the -CH(NHR)- proton and carbon upon N-acylation is a key diagnostic indicator. This is due to the electron-withdrawing nature of the acetyl and dichloroacetyl groups, which deshields the adjacent methine proton and carbon. Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for definitively assigning proton and carbon signals, especially in more complex derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key IR Absorption Bands (cm⁻¹)

Functional Group(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diolChloramphenicolN-acetyl derivative
O-H / N-H stretch3400-3200 (broad)3352-3246[3]3400-3200 (broad)
Aromatic C-H stretch~31003081[3]~3100
C=O stretch (amide I)N/A1681[3]~1650
N-H bend (amide II)~16001518[3]~1540
NO₂ stretch~1520 (asymmetric), ~1350 (symmetric)1521[3]~1520, ~1350

Trustworthiness: The appearance of a strong carbonyl (C=O) absorption band in the 1650-1680 cm⁻¹ region is a clear indication of N-acylation. Concurrently, the N-H bending vibration shifts, providing further evidence of the transformation from a primary amine to a secondary amide. These changes provide a self-validating system for monitoring the reaction progress.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation patterns.

Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diolC₉H₁₂N₂O₄212.20[4][5]181, 152, 136[4]
ChloramphenicolC₁₁H₁₂Cl₂N₂O₅323.13[6]257, 194, 152
N-acetyl derivativeC₁₁H₁₄N₂O₅254.24223, 194, 152

Authoritative Grounding: The fragmentation patterns observed in the mass spectra are consistent with established principles of mass spectrometry. For instance, the loss of the side chain is a common fragmentation pathway for these compounds, leading to the characteristic ion at m/z 152, which corresponds to the 4-nitrophenyl-ethenol fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. This technique is particularly useful for analyzing compounds containing chromophores, such as the nitrophenyl group in the molecules of interest.

UV-Vis Absorption Maxima (λₘₐₓ)

CompoundSolventλₘₐₓ (nm)
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diolMethanol~274
ChloramphenicolWater~278
N-acetyl derivativeMethanol~275

Expertise & Experience: The primary absorption maximum around 274-278 nm is attributed to the π → π* transition of the 4-nitrophenyl chromophore. While derivatization at the amino group has a minimal effect on the λₘₐₓ, changes in the solvent polarity can cause slight shifts (solvatochromism). For quantitative analysis, it is crucial to prepare a calibration curve using a series of standards of known concentrations.[7]

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible spectroscopic data.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known literature values.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Data Acquisition: Record the absorbance of each standard solution and the unknown sample at the λₘₐₓ.

  • Data Analysis: Plot the absorbance versus concentration for the standards to generate a calibration curve. Use the equation of the line to determine the concentration of the unknown sample.

Visualizing the Relationships

The following diagrams illustrate the structural relationships and the analytical workflow.

cluster_0 Compound Relationships A (1S,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol B N-acetyl derivative A->B Acetylation C Chloramphenicol (N-dichloroacetyl derivative) A->C Dichloroacetylation

Caption: Structural relationships between the parent aminodiol and its derivatives.

cluster_1 Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Analysis (¹H, ¹³C, 2D) Sample->NMR IR IR Analysis (ATR) Sample->IR MS MS Analysis (ESI) Sample->MS UV UV-Vis Analysis Sample->UV Data Data Interpretation & Comparison NMR->Data IR->Data MS->Data UV->Data

Caption: General workflow for the spectroscopic analysis of the compounds.

Conclusion

The spectroscopic techniques discussed in this guide provide a powerful and complementary suite of tools for the characterization of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and its derivatives. A thorough understanding of the principles behind each technique and the careful application of the described protocols will enable researchers to confidently identify these compounds, monitor their synthesis, and ensure their purity. This foundational knowledge is critical for advancing drug discovery and development programs that rely on these important chiral building blocks.

References

  • Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment. (2015). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment - Kudos. (n.d.). Kudos. [Link]

  • Syntheses, spectroscopy, characterization, and molecular modeling of biologically active chloramphenicol with main group ions. (2007). Journal of Coordination Chemistry. [Link]

  • Chloramphenicol. (n.d.). NIST WebBook. [Link]

  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. (n.d.). PubChem. [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • VALIDATED SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF CHLORAMPHENICOL IN PURE AND IN ITS DOSAGE FORM. (n.d.). Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. (n.d.). PubChem. [Link]

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. (n.d.). SIELC Technologies. [Link]

  • Comparing the crystal structures and spectroscopic properties of a p-hydroxy styrylquinolinium dye with those of its p-dimethylamino analogue. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • 1-(4-nitro-phenyl)-propane-1,3-diol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Aminodiols, aminotetraols and 1,2,3-triazoles based on allo-gibberic acid: stereoselective syntheses and antiproliferative activities. (2024). RSC Publishing. [Link]

  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. (2010). Amino Acids. [Link]

  • [S(R,R)]-2-Amino-1-(p-nitrophenyl)propane-1,3-diol. (n.d.). BuyersGuideChem. [Link]

  • Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies. (2025). Molecules. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Applications of (1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Chiral Synthesis and Resolution

As a Senior Application Scientist, I frequently evaluate chiral building blocks to optimize asymmetric synthesis and resolution workflows. Among the most robust, yet often underutilized, scaffolds is (1S,2R)-2-amino-1-(4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate chiral building blocks to optimize asymmetric synthesis and resolution workflows. Among the most robust, yet often underutilized, scaffolds is (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol . While its threo diastereomers are famous as the precursors to the antibiotic chloramphenicol, the (1S,2R)erythro isomer offers exceptional utility as a chiral resolving agent and a rigid stereochemical probe.

This guide objectively compares the performance of this aminodiol against alternative chiral agents, breaking down the thermodynamic causality behind its efficiency, and provides self-validating experimental protocols for its application and analysis.

Performance Comparison: Chiral Resolving Agents

When resolving racemic carboxylic acids, the choice of the chiral amine dictates the thermodynamic success of the fractional crystallization. The (1S,2R)-aminodiol family is uniquely powerful because it is among the rare 1–2% of compounds that crystallize as a conglomerate, allowing for highly efficient resolution via selective crystallization [1][1].

Mechanistic Insight (The Causality of Crystallization): Not every amine provides a highly crystalline salt. The exceptional performance of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is driven by the synergistic combination of its rigid para-substituted nitrophenyl group and the flexible 1,3-diol system. These functional groups engage in highly ordered, predictable intermolecular hydrogen bonding and π−π stacking within the crystal lattice. This structural pre-organization strongly favors the precipitation of highly crystalline diastereomeric salts, bypassing the "oiling out" issues common with aliphatic amines [1][1].

Quantitative Comparison Table
Resolving AgentPrimary Target SubstratesTypical Yield (%)Enantiomeric Excess (ee %)Cost & AvailabilityRegulatory StatusCrystallization Behavior
(1S,2R)-Aminodiol Racemic Acids85 - 95%>98%Low / HighUnrestrictedForms highly ordered conglomerates; sharp melting points.
Norephedrine Racemic Acids60 - 75%85 - 90%High / ModerateControlled PrecursorSalts are often highly soluble, leading to poor recovery.
(2R,3R)-DBTA Racemic Bases~92.5%~100%Moderate / HighUnrestrictedExcellent for bases (e.g., Ephedrine resolution) [2][2].

Visualizing the Workflows

ResolutionPathway Racemic Racemic Acid Mixture (R-Acid + S-Acid) Reaction Diastereomeric Salt Formation (Methanol/Water, Heat) Racemic->Reaction Agent (1S,2R)-Aminodiol Resolving Agent Agent->Reaction Salt1 Crystalline Salt (1S,2R)-Base • R-Acid (Precipitates) Reaction->Salt1 Controlled Cooling Salt2 Soluble Salt (1S,2R)-Base • S-Acid (Mother Liquor) Reaction->Salt2 Filtration Hydrolysis Alkaline Hydrolysis (NaOH) Salt1->Hydrolysis PureAcid Enantiopure R-Acid (>98% ee) Hydrolysis->PureAcid

Fig 1: Diastereomeric resolution pathway using (1S,2R)-aminodiol as a chiral resolving agent.

HPLCWorkflow Sample Aminodiol Stereoisomers Deriv Derivatization (Homochiral Isothiocyanate) Sample->Deriv pH 8.0 Thioureas Diastereomeric Thioureas Deriv->Thioureas RT, 30 min HPLC RP-HPLC (C18, MeOH:H2O) Thioureas->HPLC Injection Detection UV Detection (254 nm) HPLC->Detection Baseline Separation

Fig 2: Reversed-phase HPLC workflow for the baseline separation of aminodiol stereoisomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the optimized methodologies for utilizing and analyzing (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Protocol A: Resolution of Racemic Carboxylic Acids

This protocol leverages the aminodiol to resolve a racemic acid via diastereomeric salt formation [3][3].

  • Dissolution: Suspend 1.0 equivalent of the racemic carboxylic acid and 0.5 equivalents of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in a minimal volume of boiling methanol/water (typically 9:1 v/v).

    • Causality: Using 0.5 equivalents (the "half-equivalent method") forces the less soluble diastereomeric salt to precipitate while leaving the unreacted enantiomer of the acid in the mother liquor, drastically improving the initial enantiomeric excess.

  • Controlled Nucleation: Allow the solution to cool to room temperature at a rate of 5°C/hour.

    • Validation Checkpoint: The formation of a persistent, highly crystalline precipitate (rather than an oil) confirms that the thermodynamic threshold for the less soluble salt has been reached. If oiling out occurs, reheat to dissolve and add 5% more water to increase the solvent's polarity.

  • Isolation & Hydrolysis: Filter the crystals and wash with cold methanol. Suspend the salt in 1M NaOH and extract the liberated aminodiol resolving agent with ethyl acetate (allowing for >90% recovery). Acidify the aqueous layer with 1M HCl to precipitate the enantiopure acid.

Protocol B: Reversed-Phase HPLC Separation of Stereoisomers

Direct RP-HPLC of polar bases like the aminodiol often results in peak tailing due to secondary interactions with residual silanols on the silica matrix. We bypass this by derivatizing the amine into a neutral thiourea [4][4].

  • Derivatization: Dissolve 10 mg of the aminodiol stereoisomeric mixture in 1 mL of acetonitrile. Add 1.2 equivalents of a homochiral isothiocyanate (e.g., 2,3,4,6-tetra-O-acetyl- β -D-glucopyranosyl isothiocyanate).

    • Causality: This reagent converts the basic amine into a bulky, neutral diastereomeric thiourea. This masks the basic nitrogen (eliminating silanol interactions) and amplifies the steric differences between the erythro and threo isomers, enabling baseline resolution.

  • Reaction Monitoring: Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (eluent: EtOAc/Hexane 1:1). The complete disappearance of the ninhydrin-active baseline spot confirms 100% conversion to the thiourea.

  • Chromatography: Inject 10 μ L onto a standard C18 column (e.g., 250 x 4.6 mm, 5 μ m). Elute using an isocratic mobile phase of Methanol:Water (60:40 v/v) at 1.0 mL/min. Detect via UV at 254 nm.

References

  • Source: wordpress.
  • Source: mdpi.
  • Source: nih.
  • The Cornerstone of Chloramphenicol: A Technical Guide to the Role of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)

Sources

Safety & Regulatory Compliance

Safety

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol proper disposal procedures

Comprehensive Disposal and Safety Protocol for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol , commonly known as Chloramphenicol base, is a biologically active interm...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol , commonly known as Chloramphenicol base, is a biologically active intermediate widely utilized in antibiotic synthesis and drug development. Due to its nitroaromatic structure, improper disposal poses severe environmental and occupational risks, including mutagenicity and the generation of highly toxic nitrogen oxides (NOx) upon thermal decomposition[1]. This guide provides drug development professionals with a self-validating, EPA-compliant protocol for the safe handling, thermal destruction, and chemical neutralization of this compound.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must understand the compound's physical and chemical properties to prevent adverse reactions during storage and transport.

PropertySpecification / Hazard Data
Chemical Name (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Synonyms Chloramphenicol base, D(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
CAS Number 712-21-0
Molecular Formula C9H12N2O4
Primary Hazards Germ Cell Mutagenicity (Category 1B), Toxic to Reproduction (Category 2)[1]
Thermal Decomposition Generates highly toxic NOx, carbon monoxide, and carbon dioxide[1][2]
Chemical Incompatibilities Strong oxidizing agents (Risk of violent reaction)[3]

Risk Assessment & Mechanistic Causality

Why is specialized disposal required? The presence of both an amino group (-NH2) and a nitro group (-NO2) on an aromatic ring makes this compound environmentally persistent and thermally hazardous.

  • Biological Persistence : As an antibiotic precursor, releasing this compound into standard wastewater streams can disrupt local microbial ecosystems and contribute to antimicrobial resistance.

  • Thermal Oxidation Dynamics : During combustion, the nitrogen atoms in the amino and nitro groups rapidly oxidize. Instead of forming harmless nitrogen gas (N2), they form nitric oxide (NO) and nitrogen dioxide (NO2)—collectively known as NOx[4][5]. NOx gases are highly toxic, corrosive, and act as precursors to photochemical smog and acid rain. Therefore, standard incineration is insufficient; the waste must be processed in a facility equipped with an alkaline wet scrubber system to capture and neutralize these emissions[1][5].

Step-by-Step Disposal Protocol

To ensure regulatory compliance (e.g., EPA 40 CFR Part 261) and operational safety, follow this sequential workflow[1].

Step 1: Source Segregation & Primary Containment

  • Action : Collect solid waste and contaminated consumables (e.g., gloves, weigh boats) in a chemically compatible, sealable container. High-density polyethylene (HDPE) or amber glass is recommended.

  • Causality : The compound is light-sensitive and incompatible with strong oxidizers[3]. Segregation prevents accidental cross-reactions in the waste stream. Do not mix with acidic or oxidizing waste.

Step 2: Waste Profiling and Labeling

  • Action : Label the container clearly with the chemical name, CAS number (712-21-0), and the hazard pictograms for "Health Hazard" (Mutagen/Reproductive Toxin).

  • Causality : Accurate profiling is legally required under the US EPA Toxic Substances Control Act (TSCA) and ensures the downstream waste management facility applies the correct thermal destruction profile[1][3].

Step 3: High-Temperature Incineration

  • Action : Transfer the waste to a licensed hazardous waste disposal facility. The material must be dissolved or mixed with a combustible solvent and destroyed in a chemical incinerator operating at temperatures exceeding 1000°C, equipped with an afterburner[1].

  • Causality : High temperatures are required to completely cleave the stable aromatic ring and prevent the formation of complex, toxic organic byproducts.

Step 4: Flue Gas Scrubbing (NOx Neutralization)

  • Action : The incinerator must utilize a wet scrubber system utilizing an alkaline solution (e.g., Sodium Hydroxide, NaOH) or an oxidizing solution (e.g., Hydrogen Peroxide, H2O2)[4][5].

  • Causality : As the flue gas passes through the scrubber, the toxic NO2 reacts with the NaOH to form soluble, harmless salts (Sodium Nitrite and Sodium Nitrate) and water: 2NO2 + 2NaOH → NaNO2 + NaNO3 + H2O This prevents the atmospheric release of toxic fumes, ensuring compliance with EPA Clean Air Act standards[5][6].

Spill Response & Decontamination

In the event of an accidental spill during handling or waste packaging:

  • Evacuate and Isolate : Evacuate non-essential personnel. Wear appropriate PPE (NIOSH-approved particulate respirator, safety goggles, and impervious gloves)[3].

  • Containment : Do not use combustible materials (like paper towels) for large spills. Use a non-combustible absorbent material (e.g., vermiculite or sand) if the chemical is in solution[7].

  • Collection : Carefully sweep up solid spills using non-sparking tools to avoid dust dispersion. Dust generation increases inhalation risk[2].

  • Decontamination : Wash the affected area with a damp cloth and mild detergent, placing all cleanup materials into the designated hazardous waste container.

Waste Management & Thermal Destruction Pathway

DisposalWorkflow A (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol Solid Waste B Segregation & HDPE Containment A->B Profiling & Labeling C High-Temperature Incineration (>1000°C) B->C Transport to Facility D Flue Gas Generation (NOx, CO2, H2O) C->D Thermal Destruction E Alkaline Wet Scrubber (NaOH / H2O2) D->E Gas Treatment F Neutralized Effluent (NaNO2 / NaNO3) E->F Aqueous Discharge G Clean Exhaust (N2, O2) E->G Atmospheric Release

Fig 1: Thermal destruction and NOx scrubbing workflow for nitroaromatic pharmaceutical waste.

References

  • TCI America / Lakeland University - Safety Data Sheet: Chloramphenicol.1[1]

  • Spectrum Chemical - Safety Data Sheet: Chloramphenicol.2[2]

  • Fisher Scientific - Safety Data Sheet: (R,R)-Chloramphenicol.3[3]

  • Cambridge Isotope Laboratories - Safety Data Sheet: (+/-)-CHLORAMPHENICOL UNLABELED.7[7]

  • CR Clean Air - NOx Fume Scrubbers – NOX08E.4[4]

  • USP Technologies - Nitrogen Oxides Abatement.6[6]

  • CECO Environmental - Do Wet Scrubbers Remove NOx? A Comprehensive Guide.5[5]

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a detailed operational plan for the safe handling of (1S,2R)-2-amino-1-(4-nitrophe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a detailed operational plan for the safe handling of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to foster a deeper understanding of the safety protocols.

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and its isomers are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[1][2] Some data also suggests it may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Core Principles of Protection

When handling (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, the primary objective is to prevent contact with the skin, eyes, and respiratory tract. The following PPE recommendations are based on a thorough hazard analysis of the compound.

Engineering Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize the importance of engineering controls. Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in various laboratory settings.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[4]Chemical-resistant gloves (e.g., Nitrile)[1]Standard laboratory coatNot generally required if handled in a fume hood
High-Volume Handling or Potential for Dusting Safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile)[1]Flame-resistant lab coat over long-sleeved clothing[4]A NIOSH-approved N95 or higher-level particle respirator[1]
Accidental Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsA NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates[1]

Detailed PPE Selection and Rationale

Eye and Face Protection

Given that (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol can cause serious eye irritation, robust eye protection is non-negotiable.[1][2]

  • Safety Goggles: Tightly fitting safety goggles provide a seal around the eyes, offering protection from dust and splashes. Ensure they meet recognized safety standards such as EN 166 (EU) or ANSI Z87.1 (US).

  • Face Shield: In situations with a higher risk of splashes or aerosol generation, a face shield should be worn in conjunction with safety goggles to protect the entire face.

Hand Protection

Direct skin contact can lead to irritation.[1][2] Therefore, appropriate gloves are essential.

  • Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice for handling this compound in solid form or in solution. Always inspect gloves for any signs of damage before use.

  • Proper Glove Removal: To prevent cross-contamination, it is crucial to remove gloves correctly by peeling them off from the cuff, turning them inside out, and disposing of them immediately in a designated waste container.

Body Protection

Protecting the skin on other parts of the body is also a critical consideration.

  • Laboratory Coat: A standard lab coat is the minimum requirement. For procedures with a higher risk of fire or significant contamination, a flame-resistant lab coat should be worn.[4]

  • Full-Coverage Clothing: Always wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Inhalation of dust or aerosols can cause respiratory irritation.[1]

  • Fume Hood: As a primary engineering control, a chemical fume hood is the most effective way to prevent inhalation.

  • Respirators: In the absence of adequate ventilation or during spill cleanup, a NIOSH-approved respirator is necessary. For dusty conditions, a type N95 particle respirator is recommended. For higher-level protection or in the event of a large spill, a respirator with organic vapor and particulate cartridges may be required.[1]

Procedural Discipline: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is vital to prevent contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Decontamination and Disposal Plan

Proper disposal of used PPE is a critical step in preventing the spread of contamination.

Used PPE Disposal
  • Gloves and other disposable PPE: These should be disposed of in a designated hazardous waste container immediately after use.[1]

  • Contaminated Clothing: If clothing becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste, following institutional guidelines.[2]

  • Reusable PPE: Goggles and face shields should be decontaminated according to the manufacturer's instructions before reuse.

Waste Disposal Stream

Disposal_Stream cluster_lab Laboratory cluster_waste Waste Management Used_PPE Contaminated PPE (Gloves, etc.) Hazardous_Waste Designated Hazardous Waste Container Used_PPE->Hazardous_Waste Segregate at source Disposal_Service Licensed Waste Disposal Service Hazardous_Waste->Disposal_Service Scheduled pickup

Caption: Waste disposal stream for contaminated PPE.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, ensuring both personal safety and the integrity of their research.

References

  • MSDS of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol - Capot Chemical. [Link]

  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol - PubChem. [Link]

Sources

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